2-Benzyl-3-phenylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109102. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLAOGBEJPHFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060684 | |
| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060684 | |
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Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-68-8 | |
| Record name | Dibenzylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenepropanoic acid, alpha-(phenylmethyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-3-phenylpropanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109102 | |
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| Record name | 2-Benzyl-3-phenylpropanoic acid | |
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| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
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| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
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| Record name | 2-benzyl-3-phenylpropanoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Benzyl-3-phenylpropanoic Acid
This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-benzyl-3-phenylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The methodologies described herein are grounded in established organic chemistry principles, with a focus on providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.
Introduction: Significance and Synthetic Strategy
This compound, also known as 2,3-diphenylpropanoic acid, and its derivatives are of significant interest due to their potential biological activities and utility as precursors for more complex molecular architectures. The structural motif of two phenyl groups flanking a propanoic acid backbone lends itself to diverse applications, including the development of novel therapeutic agents and functional materials.
The synthesis of this target molecule can be approached through several classical organic reactions. After careful consideration of efficiency, versatility, and scalability, this guide will focus on a robust and widely applicable method: the Malonic Ester Synthesis . This classical C-C bond-forming strategy offers a high degree of control and predictability, making it an ideal choice for the synthesis of substituted carboxylic acids.[1][2][3][4] The core of this approach involves the sequential alkylation of a malonate ester, followed by hydrolysis and decarboxylation to yield the final carboxylic acid.
Overview of the Synthetic Pathway
The synthesis of this compound via the malonic ester route is a multi-step process that can be logically divided into three key stages:
-
Stage 1: Enolate Formation and First Alkylation. Diethyl malonate is deprotonated with a suitable base to form a stabilized enolate, which then undergoes a nucleophilic substitution reaction with a benzyl halide.
-
Stage 2: Second Alkylation. The mono-alkylated malonic ester is subjected to a second deprotonation and subsequent alkylation with another benzyl halide.
-
Stage 3: Hydrolysis and Decarboxylation. The resulting dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford the target this compound.
This sequential approach allows for the introduction of two different alkyl groups to the α-carbon of the malonic ester, providing a versatile method for synthesizing a wide range of disubstituted acetic acid derivatives.[5]
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | ≥99% | Sigma-Aldrich |
| Sodium ethoxide | C₂H₅NaO | 68.05 | ≥95% | Sigma-Aldrich |
| Benzyl bromide | C₇H₇Br | 171.03 | ≥98% | Sigma-Aldrich |
| Absolute Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | VWR |
| Hydrochloric acid | HCl | 36.46 | 37% (conc.) | J.T. Baker |
| Sodium hydroxide | NaOH | 40.00 | ≥97% | EMD Millipore |
| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous | Acros Organics |
Step-by-Step Methodology
Step 1: Synthesis of Diethyl Benzylmalonate
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.
-
Reagent Addition: Freshly prepared sodium ethoxide (1.0 eq) is dissolved in anhydrous ethanol (150 mL) in the reaction flask. Diethyl malonate (1.0 eq) is then added dropwise via the dropping funnel over 15 minutes with continuous stirring. The formation of the sodium salt of diethyl malonate results in a clear solution.
-
First Alkylation: Benzyl bromide (1.0 eq) is added dropwise to the reaction mixture at room temperature over 30 minutes. The reaction is exothermic, and the flask may be cooled in a water bath to maintain a temperature below 40 °C.
-
Reaction Monitoring: The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The resulting residue is partitioned between diethyl ether (100 mL) and water (100 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude diethyl benzylmalonate as a pale yellow oil.
Step 2: Synthesis of Diethyl Benzyl(phenylmethyl)malonate (Dibenzylmalonate)
-
Reaction Setup: The apparatus from Step 1 is reassembled and flame-dried.
-
Reagent Addition: Sodium ethoxide (1.0 eq) is dissolved in anhydrous ethanol (150 mL). The crude diethyl benzylmalonate (1.0 eq) from the previous step is added dropwise.
-
Second Alkylation: A second equivalent of benzyl bromide (1.0 eq) is added dropwise to the reaction mixture.
-
Reaction and Workup: The reaction is heated to reflux for 4-6 hours and worked up following the same procedure as in Step 1 to yield crude diethyl dibenzylmalonate.
Step 3: Synthesis of this compound
-
Hydrolysis: The crude diethyl dibenzylmalonate is transferred to a round-bottom flask, and a solution of sodium hydroxide (2.5 eq) in a mixture of water (50 mL) and ethanol (50 mL) is added. The mixture is heated to reflux for 4 hours to ensure complete hydrolysis of the esters.
-
Acidification and Decarboxylation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and carefully acidified to pH 1-2 with concentrated hydrochloric acid. The resulting dibenzylmalonic acid will precipitate as a white solid. The mixture is then gently heated to 80-100 °C. Vigorous evolution of carbon dioxide will be observed as the dicarboxylic acid decarboxylates. Heating is continued until gas evolution ceases (approximately 1-2 hours).
-
Isolation and Purification: The reaction mixture is cooled to room temperature, and the crude this compound is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford the final product as a white crystalline solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Key mechanistic steps in the malonic ester synthesis.
Alternative Synthetic Strategies
While the malonic ester synthesis is a reliable method, other approaches could also be considered for the synthesis of this compound. One such alternative is the Reformatsky Reaction . [6][7][8][9][10]This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. [6][7][8]A plausible, albeit more complex, route could involve the reaction of ethyl bromoacetate with benzaldehyde to form a β-hydroxy ester, followed by a series of transformations to introduce the second benzyl group and convert the ester to the desired carboxylic acid. However, the malonic ester synthesis generally offers a more direct and higher-yielding pathway for this specific target molecule.
Conclusion
This guide has provided a detailed and practical framework for the synthesis of this compound using the malonic ester synthesis. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable compound for their scientific endeavors. The versatility of the malonic ester synthesis also opens up possibilities for the creation of a diverse library of related derivatives by simply varying the alkylating agents used in the synthesis.
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Organic Syntheses Procedure, (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]
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The Malonic Ester Synthesis. Available at: [Link]
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Reformatsky Reaction. Available at: [Link]
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The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE - Vedantu. Available at: [Link]
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Show how you would use the malonic synthesis to make the following compounds. - Homework.Study.com. Available at: [Link]
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An In-depth Technical Guide to 2-Benzyl-3-phenylpropanoic Acid
Abstract
This technical guide provides a comprehensive overview of 2-benzyl-3-phenylpropanoic acid, a substituted carboxylic acid with significant potential as a building block in synthetic organic chemistry and drug development. The document details its formal nomenclature and structure, physicochemical properties, validated synthesis protocols, and analytical characterization methods. By synthesizing information from established chemical literature and databases, this guide serves as an essential resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights into the handling and application of this versatile compound.
Nomenclature and Chemical Structure
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is a derivative of propanoic acid, featuring a benzyl substituent at the second carbon (α-carbon) and a phenyl group attached to the third carbon (β-carbon) via a methylene bridge, which itself forms part of the benzyl group at position 2.
Key Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₆H₁₆O₂[1]
-
Molecular Weight: 240.3 g/mol [1]
-
Canonical SMILES: C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)O[1]
The structural arrangement consists of a three-carbon propanoic acid backbone. The α-carbon (C2) is chiral and is substituted with a benzyl group (–CH₂Ph). The β-carbon (C3) is part of a phenethyl group. This architecture provides a foundation for creating complex molecules with specific stereochemistry.
Caption: Chemical structure of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is paramount for its application in experimental settings. The data presented below are compiled from various chemical databases and are essential for planning reactions, purification, and storage.
| Property | Value | Source |
| Molecular Weight | 240.3 g/mol | [1] |
| Molecular Formula | C₁₆H₁₆O₂ | [1] |
| CAS Number | 618-68-8 | [1][2] |
| Appearance | White to off-white solid/crystalline powder | [3] |
| LogP (calculated) | 3.5 | [4] |
| pKa (predicted) | ~4.5 | N/A |
Note: LogP and pKa values are critical in drug development for predicting a molecule's pharmacokinetic properties, such as absorption and distribution.
Synthesis and Methodologies
The synthesis of this compound is typically achieved through the alkylation of a suitable enolate precursor. A common and reliable method involves the dialkylation of phenylacetic acid or its ester derivatives. The following protocol provides a robust, self-validating workflow for laboratory-scale synthesis.
Protocol: Synthesis via Alkylation of Phenylacetate
This procedure is based on the well-established principles of enolate chemistry, providing a high-yield pathway to the target molecule.
Expert Rationale: The strategy involves a sequential double alkylation of a phenylacetate ester. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to ensure complete deprotonation of the α-carbon, forming the enolate quantitatively without inducing undesired side reactions like ester saponification. The sequential addition of two different electrophiles (benzyl bromide) allows for the controlled construction of the carbon skeleton. The final hydrolysis step converts the ester to the desired carboxylic acid.
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve methyl phenylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. Slowly add a solution of LDA (2.2 eq) in THF, maintaining the temperature below -70 °C. Stir for 1 hour to ensure complete enolate formation.
-
First Alkylation: Add benzyl bromide (1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature overnight.
-
Second Alkylation & Quenching: Cool the reaction mixture back to -78 °C and add a second equivalent of benzyl bromide (1.1 eq). Stir for 4 hours before quenching the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification (Ester): Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, methyl 2-benzyl-3-phenylpropanoate, can be purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Saponification (Hydrolysis): Dissolve the purified ester in a mixture of methanol and water. Add an excess of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Final Work-up and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 2 with cold 1 M HCl. The desired carboxylic acid will precipitate as a white solid.
-
Validation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The identity and purity of the final product, this compound, should be confirmed by NMR spectroscopy and melting point analysis.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of synthesized this compound is essential. The following are the expected spectroscopic signatures for this compound.
-
¹H NMR (Proton NMR):
-
δ 10-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid group. This peak is broad and may be exchangeable with D₂O.
-
δ 7.1-7.4 ppm (multiplet, 10H): Aromatic protons from the two phenyl rings.
-
δ 2.8-3.2 ppm (multiplet, 5H): This complex region will contain the methine proton at the α-carbon (–CH–) and the two sets of methylene protons (–CH₂–) from the benzyl groups.
-
-
¹³C NMR (Carbon NMR):
-
δ ~180 ppm: Carboxylic acid carbonyl carbon.
-
δ 135-140 ppm: Quaternary aromatic carbons (ipso-carbons).
-
δ 125-130 ppm: Aromatic CH carbons.
-
δ ~40-50 ppm: Aliphatic carbons (α-CH and the two CH₂ groups).
-
-
Infrared (IR) Spectroscopy:
-
2500-3300 cm⁻¹ (broad): O–H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.
-
3000-3100 cm⁻¹ & 1450-1600 cm⁻¹: Aromatic C–H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS):
-
[M]+•: The molecular ion peak is expected at m/z = 240.3.
-
Fragmentation: Common fragments would include the loss of the carboxyl group (–COOH, 45 Da) and cleavage yielding the benzyl cation (C₇H₇⁺, m/z = 91).
-
Applications in Research and Drug Development
Carboxylic acids like this compound are valuable intermediates in organic synthesis. Its structural motifs are found in various classes of biologically active molecules.
-
Pharmaceutical Intermediates: The propanoic acid framework is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and ketoprofen.[5][6] The specific stereoisomers of this compound could serve as chiral building blocks for synthesizing novel analogues of existing drugs to investigate structure-activity relationships (SAR).
-
Peptidomimetics: The core structure resembles a modified phenylalanine amino acid.[7] It can be used to synthesize unnatural amino acids or peptidomimetics, which are designed to mimic or block the biological actions of natural peptides and proteins. This is a crucial area in the development of protease inhibitors and receptor antagonists.
-
Ligand Synthesis: The presence of two aromatic rings and a carboxylic acid functional group makes it an attractive scaffold for designing ligands that can interact with biological targets through hydrogen bonding, hydrophobic, and π-stacking interactions.
While direct biological activity of this compound itself is not extensively documented in major public databases, its parent structure, 3-phenylpropanoic acid, is recognized for its use as a flavoring agent, food additive, and as an intermediate in pharmaceutical synthesis.[8][9][10] Derivatives of phenylpropanoic acid have been investigated for a range of activities, including antiproliferative effects.[11]
Conclusion
This compound is a well-defined chemical entity with significant utility for advanced chemical synthesis. This guide has established its definitive IUPAC nomenclature and structure, summarized its key physicochemical properties, and provided a detailed, rationale-driven protocol for its synthesis and validation. Its potential as a versatile building block, particularly in the fields of medicinal chemistry and materials science, makes it a compound of interest for researchers and drug development professionals. The analytical data provided herein serves as a benchmark for quality control and characterization, ensuring the integrity of future research and development endeavors that utilize this compound.
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PubChem. 2-Amino-2-benzyl-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]
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A Comprehensive Technical Guide to 2-Benzyl-3-phenylpropanoic Acid
Abstract: This technical guide provides an in-depth overview of 2-Benzyl-3-phenylpropanoic acid, a key organic compound utilized in various scientific domains. The primary objective is to furnish researchers, chemists, and drug development professionals with a consolidated resource covering its fundamental chemical identity, validated synthesis protocols, and significant applications. This document elucidates its physicochemical properties, anchored by its CAS number, and presents a detailed, step-by-step methodology for its synthesis via malonic ester condensation. Furthermore, its role as a versatile building block in medicinal chemistry and materials science is explored, supported by authoritative references. Visual aids, including structured data tables and process diagrams, are integrated to enhance comprehension and practical application.
Introduction
This compound is a carboxylic acid derivative featuring two distinct phenyl groups, positioning it as a valuable intermediate and structural motif in organic synthesis. Its architecture, comprising a propanoic acid backbone substituted with both a benzyl and a phenylmethyl group, imparts specific steric and electronic properties that are leveraged in the development of more complex molecules. The compound's utility is particularly noted in pharmaceutical research, where the phenylpropanoic acid scaffold is a constituent of various biologically active agents. This guide serves to consolidate the technical data, synthesis pathways, and application potential of this compound, providing a foundational reference for laboratory and development settings.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical compound is critical for regulatory compliance, safety, and scientific reproducibility. The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound, which serves as its universal identifier.
This identifier ensures precise communication and information retrieval across global databases and scientific literature. The fundamental properties of the compound are summarized in the table below.
| Property | Value | Source |
| CAS Registry Number | 618-68-8 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₂ | [2] |
| Molecular Weight | 240.3 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)O | [2] |
| Physical Description | Solid (predicted) | |
| Solubility | Soluble in organic solvents like DMSO, Methanol |
Synthesis Methodology: Malonic Ester Synthesis
The construction of the this compound framework is efficiently achieved through the malonic ester synthesis, a robust and classical method for preparing substituted carboxylic acids.[3][4] This pathway is favored for its high yields and the relative accessibility of its starting materials. The causality behind this choice rests on the high acidity of the α-proton in diethyl malonate, which facilitates the formation of a stable enolate—a potent nucleophile for subsequent alkylation steps.
The overall workflow involves a sequential double alkylation of diethyl malonate, followed by saponification and thermal decarboxylation.
Caption: Workflow for Malonic Ester Synthesis of the Target Compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating reaction monitoring and purification to ensure the integrity of the final product.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Benzyl bromide (or chloride)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel
Procedure:
-
First Alkylation: a. In a three-necked flask under an inert atmosphere (N₂), dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol. b. Add diethyl malonate (1.0 eq) dropwise at 0°C. Allow the mixture to stir for 30 minutes to ensure complete formation of the malonate enolate.[4] c. Add benzyl bromide (1.0 eq) dropwise, maintaining the temperature below 10°C. After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. d. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting malonate is consumed. e. Cool the reaction, filter off the sodium bromide salt, and remove ethanol under reduced pressure. The crude mono-alkylated product can be used directly or purified by vacuum distillation.
-
Second Alkylation: a. Prepare a fresh solution of sodium ethoxide (1.05 eq) in anhydrous ethanol in a separate flask. b. Add the mono-benzylated malonic ester from the previous step dropwise at 0°C. Stir for 30 minutes. c. Add a second equivalent of benzyl bromide (1.0 eq) and heat to reflux as described in step 1c. d. Monitor the reaction via TLC for the disappearance of the mono-alkylated intermediate.
-
Hydrolysis and Decarboxylation: a. To the crude di-benzylated malonic ester, add an aqueous solution of NaOH (2.5 eq). Heat the mixture to reflux for 4-6 hours to facilitate complete saponification of the esters. b. After cooling, wash the aqueous layer with diethyl ether to remove any non-polar impurities. c. Carefully acidify the aqueous layer with concentrated HCl at 0°C until the pH is ~1-2. The dicarboxylic acid will precipitate. d. Heat the acidified mixture gently to approximately 100-120°C. Vigorous evolution of CO₂ will be observed. Continue heating until gas evolution ceases, indicating the completion of decarboxylation. e. Cool the mixture. The final product, this compound, will precipitate as a solid.
-
Purification: a. Collect the solid product by vacuum filtration and wash with cold water. b. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound. c. Dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Applications in Research and Drug Development
The structural framework of this compound makes it a valuable scaffold in medicinal chemistry. The carboxylic acid group provides a handle for derivatization, enabling its incorporation into larger molecules through amide bond formation or esterification.[5] This versatility allows it to serve as a key building block for creating libraries of compounds for biological screening.
Key Application Areas:
-
Scaffold for Bioactive Molecules: Phenylpropanoic acid derivatives are known to exhibit a wide range of biological activities. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have been investigated as dual-mechanism drugs targeting enzymes like cyclooxygenases.[6] The dibenzyl structure can be used to probe hydrophobic pockets in enzyme active sites or protein-protein interfaces.
-
Prodrug Development: The carboxylic acid moiety can be masked as an ester or another labile group to create a prodrug.[7] This strategy is often employed to improve a drug candidate's pharmacokinetic properties, such as membrane permeability or solubility, enhancing its overall efficacy.
-
Excipient in Formulations: In some pharmaceutical preparations, related benzoic acids are used as excipients or as buffering agents to maintain the pH during specific procedures.[2]
Caption: Role as a versatile building block in chemical synthesis.
Conclusion
This compound, identified by CAS number 618-68-8, is a compound of significant interest due to its well-defined structure and synthetic accessibility. The malonic ester synthesis provides a reliable and scalable route for its preparation. Its primary value lies in its function as a molecular building block, offering a versatile platform for the synthesis of complex derivatives, particularly in the pursuit of novel therapeutic agents. This guide provides the essential technical information required for its synthesis, identification, and application, serving as a critical resource for professionals in the chemical and pharmaceutical sciences.
References
- Müller-Hartwieg, J. C. D., La Vecchia, L., Meyer, H., Beck, A. K., & Seebach, D. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure.
- Chemsrc. (n.d.). This compound | CAS#:618-68-8.
- Biosynth. (n.d.). This compound | 618-68-8 | AAA61868.
- Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE.
- ResearchGate. (n.d.). Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual....
- BenchChem. (n.d.). Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid.
- RSC Publishing. (2024, January 16). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.
- BenchChem. (n.d.). Optimizing reaction conditions for 3-(3-(benzyloxy)phenyl)propanoic acid preparation.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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A Technical Guide to the Spectroscopic Characterization of 2-Benzyl-3-phenylpropanoic Acid
This guide provides an in-depth analysis of the expected spectroscopic data for 2-benzyl-3-phenylpropanoic acid, a key organic intermediate. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally related analogs to provide a robust, predictive framework for its characterization. This approach is invaluable for researchers in synthetic chemistry and drug development for confirming the identity and purity of this compound.
Molecular Structure and Spectroscopic Overview
This compound (C₁₆H₁₆O₂, Molar Mass: 240.30 g/mol ) possesses a unique structure with two phenyl rings and a carboxylic acid moiety.[1] This combination of functional groups gives rise to a distinct spectroscopic fingerprint. The structural features to be identified include the carboxylic acid proton, the aromatic protons of the two distinct benzyl and phenylethyl groups, and the aliphatic protons of the propanoic acid backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically distinct protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures and established chemical shift tables.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |
| Aromatic Protons (Ar-H) | 7.10 - 7.35 | Multiplet | 10H | The ten protons on the two phenyl rings will overlap in a complex multiplet in the aromatic region. |
| Methine Proton (-CH-) | ~3.80 | Multiplet | 1H | This proton is coupled to the adjacent methylene protons, resulting in a multiplet. |
| Methylene Protons (-CH₂-) | 2.80 - 3.10 | Multiplet | 4H | The two methylene groups are diastereotopic and will likely appear as a complex multiplet due to coupling with the methine proton and with each other. |
Experimental Causality: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar organic compounds. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. The complexity of the methylene and methine signals arises from the chiral center at C2, which makes the adjacent protons chemically non-equivalent.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| Carbonyl Carbon (-C=O) | ~178 | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| Aromatic Carbons (Ar-C) | 126 - 141 | Aromatic carbons typically resonate in this region. The exact shifts will depend on their position relative to the alkyl substituents. |
| Methine Carbon (-CH-) | ~45 | The aliphatic methine carbon is shielded relative to the aromatic carbons. |
| Methylene Carbons (-CH₂-) | ~35 - 40 | The two methylene carbons are in a similar chemical environment and are expected to have close chemical shifts. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The predicted spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic rings.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Stretching | Medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Stretching | Medium to Weak |
| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching | Strong |
Authoritative Grounding: The broad O-H stretch is a hallmark of carboxylic acid dimers formed through hydrogen bonding. The strong C=O stretch is also highly characteristic of the carboxylic acid functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.
Predicted Fragmentation Pattern:
Upon electron ionization (EI), this compound is expected to undergo characteristic fragmentation.
-
Molecular Ion (M⁺): A peak at m/z = 240, corresponding to the molecular weight of the compound, should be observable, although it may be of low intensity.
-
Loss of COOH: A fragment at m/z = 195, resulting from the loss of the carboxylic acid group (45 Da).
-
Benzyl Cation: A prominent peak at m/z = 91, corresponding to the stable benzyl cation (C₇H₇⁺), is highly likely due to cleavage of the C-C bond adjacent to the phenyl ring.
-
Tropylium Ion: The benzyl cation can rearrange to the even more stable tropylium ion, also at m/z = 91.
-
Other Fragments: Other significant fragments may include those resulting from further fragmentation of the alkyl chain.
Workflow for Fragmentation Analysis:
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, grind a small amount of the sample with dry KBr and press into a transparent pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 40-500.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this compound, ensuring the integrity of their synthetic and developmental workflows. The provided protocols offer a starting point for obtaining high-quality experimental data for verification.
References
-
Chemsrc. (2025). This compound. Retrieved January 17, 2026, from [Link]
Sources
"solubility of 2-Benzyl-3-phenylpropanoic acid in organic solvents"
An In-Depth Technical Guide to the Solubility of 2-Benzyl-3-phenylpropanoic Acid in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, predictive assessments based on molecular structure, and practical methodologies for empirical determination.
Introduction: The Significance of Solubility in a Scientific Context
This compound, a carboxylic acid with a significant hydrophobic backbone, presents a compelling case study in solubility science. Understanding its behavior in various organic solvents is paramount for a multitude of applications, including but not limited to, reaction chemistry, purification processes, formulation development, and analytical characterization. The solubility profile of a compound is a critical physicochemical parameter that dictates its handling, processing, and ultimately, its efficacy and bioavailability in pharmaceutical applications.
This document serves as a technical resource, offering both theoretical insights and actionable protocols to empower researchers in their work with this compound and structurally related compounds.
Theoretical Framework: Governing Principles of Carboxylic Acid Solubility
The solubility of a carboxylic acid in an organic solvent is a multifaceted phenomenon governed by the interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another[1].
The structure of this compound, featuring a polar carboxylic acid head and a large, nonpolar hydrocarbon tail composed of two phenyl rings and an alkyl chain, dictates its solubility behavior. The carboxylic acid group is capable of forming strong hydrogen bonds, both with itself (leading to dimer formation) and with protic solvents[1][2]. This dimerization can significantly influence its solubility characteristics[1].
The large nonpolar portion of the molecule, however, favors interactions with nonpolar solvents through van der Waals forces[1]. Consequently, the overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Key Factors Influencing Solubility:
-
Solvent Polarity: Polar solvents will interact favorably with the carboxylic acid group, while nonpolar solvents will better solvate the hydrophobic backbone.
-
Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid group. Aprotic polar solvents (e.g., ketones, ethers) can only act as hydrogen bond acceptors.
-
Molecular Size and Shape: The large size of this compound generally leads to lower solubility compared to smaller carboxylic acids due to the increased energy required to disrupt the crystal lattice.
Sources
A Technical Guide to the Research Applications of 2-Benzyl-3-phenylpropanoic Acid: A Versatile Scaffold for Novel Therapeutics
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the potential research applications of 2-Benzyl-3-phenylpropanoic acid (CAS: 618-68-8). While direct research on this specific molecule is limited, its core structure as a diarylpropanoic acid presents a compelling foundation for investigation in at least two significant therapeutic areas. This guide will synthesize data from closely related analogues to propose robust, actionable research plans, complete with experimental workflows and protocols, grounded in established biochemical principles.
The core value of this compound lies in its structural resemblance to two distinct classes of pharmacologically active agents: metalloprotease inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). By analyzing the structure-activity relationships (SAR) of these related compounds, we can logically infer and experimentally validate the potential of this scaffold.
Part 1: A Scaffold for Metalloprotease Inhibition – Targeting Carboxypeptidase A (CPA)
Scientific Rationale
Carboxypeptidase A (CPA) is a zinc-containing metalloexopeptidase that plays a critical role in the digestion of proteins by cleaving C-terminal amino acids, showing a preference for residues with aromatic or bulky aliphatic side chains.[1][2] The enzyme's active site features a catalytic Zn²⁺ ion coordinated by residues His69, Glu72, and His196, along with other key residues like Glu270 and Arg127 that are crucial for substrate binding and catalysis.[2][3]
The most compelling evidence for investigating this compound as a CPA inhibitor comes from studies on exceptionally close structural analogues. Research has demonstrated that phosphonic and sulfinyl derivatives of a "2-benzyl-propanoic acid" core are potent CPA inhibitors.[4][5]
-
(2RS)-2-benzyl-3-phosphonopropionic acid was found to be one of the most potent reversible inhibitors of CPA known, with a Kᵢ of 0.22 µM.[5]
-
Stereoisomers of 2-benzyl-3-methanesulfinylpropanoic acid have also been synthesized and evaluated as effective CPA inhibitors.[4][6]
The hypothesis is that the 2-benzyl group of the scaffold effectively mimics the aromatic P1' side chain of a natural CPA substrate, docking into the enzyme's hydrophobic S1' pocket. Simultaneously, the propanoic acid's carboxylate moiety is positioned to chelate the active site Zn²⁺ ion, mimicking the interaction of the substrate's terminal carboxylate and the tetrahedral transition state of peptide bond hydrolysis.[5]
Proposed Research Workflow: CPA Inhibition Screening
The following workflow provides a logical progression from initial validation to detailed characterization of the inhibitory activity.
Caption: Workflow for evaluating this compound as a CPA inhibitor.
Experimental Protocol: In Vitro CPA Inhibition Assay
This protocol describes a robust, self-validating method for determining the inhibitory potential against bovine pancreatic Carboxypeptidase A.
Materials:
-
Carboxypeptidase A (bovine pancreas, e.g., Sigma-Aldrich C0261), suspended in 10% LiCl.
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine (MOP-Phe), dissolved in 10% DMSO.
-
Inhibitor Stock: this compound dissolved in 100% DMSO.
-
96-well, clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 350 nm.
Methodology:
-
Enzyme Preparation: Dilute the CPA suspension in cold Assay Buffer to a final working concentration of 0.5 µM. Keep on ice.
-
Compound Preparation: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤1%. Prepare a "vehicle control" with the same final DMSO concentration.
-
Assay Plate Setup:
-
To test wells, add 20 µL of the diluted compound solutions.
-
To "vehicle control" wells, add 20 µL of the vehicle control solution.
-
To "no enzyme" control wells, add 20 µL of Assay Buffer.
-
-
Enzyme Addition & Pre-incubation: Add 160 µL of the diluted CPA working solution to the test and vehicle control wells. Add 160 µL of Assay Buffer to the "no enzyme" wells. Mix gently and incubate for 15 minutes at 25°C. This step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of MOP-Phe substrate solution to all wells for a final concentration of 50 µM.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 350 nm every 30 seconds for 10-15 minutes at 25°C. The hydrolysis of MOP-Phe results in a product that absorbs at this wavelength.
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100.
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Quantitative Benchmarks for CPA Inhibitors
To establish a goal for potency, the following table summarizes the inhibition constants (Kᵢ) for known CPA inhibitors with a similar structural core.
| Compound | Reported Kᵢ (µM) | Source |
| (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 | [5] |
| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 | [5] |
Part 2: A Scaffold for Anti-inflammatory Drug Discovery – Targeting COX Enzymes
Scientific Rationale
The arylpropanoic acid moiety is the cornerstone of a major class of NSAIDs, including ibuprofen and ketoprofen.[7][8] The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: the constitutive COX-1 and the inducible COX-2.[7] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9]
This compound is a diarylpropanoic acid. This diaryl structure may confer unique binding properties within the hydrophobic channel of the COX active site, potentially leading to novel potency or a different COX-1/COX-2 selectivity profile compared to traditional single-aryl NSAIDs. Investigating its activity against both COX isoforms is a logical and promising research direction.
Proposed Research Workflow: COX Inhibition and Cellular Activity
This workflow outlines the path from initial enzyme screening to validation in a relevant cellular model of inflammation.
Caption: Inhibition of the COX pathway by a potential NSAID.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol utilizes a commercially available colorimetric assay kit (e.g., Cayman Chemical Cat No. 701050), a standard tool for screening COX inhibitors.
Materials:
-
COX Inhibitor Screening Assay Kit (containing assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, and colorimetric substrate).
-
Inhibitor Stock: this compound dissolved in 100% DMSO.
-
Reference NSAIDs: Diclofenac (for dual inhibition) and Celecoxib (for COX-2 selectivity) as positive controls.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 590 nm.
Methodology:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.
-
Compound Preparation: Create serial dilutions of the test compound and reference NSAIDs in DMSO, followed by a final dilution in Assay Buffer.
-
Assay Plate Setup: The experiment should be run in duplicate plates, one for COX-1 and one for COX-2.
-
Background Wells: 10 µL Assay Buffer, 10 µL Heme, 150 µL Assay Buffer.
-
100% Initial Activity Wells: 10 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), 140 µL Assay Buffer.
-
Inhibitor Wells: 10 µL of diluted inhibitor/reference drug, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), 140 µL Assay Buffer.
-
-
Pre-incubation: Gently shake the plate for 5 minutes at 25°C to allow for inhibitor binding.
-
Reaction Initiation:
-
Add 10 µL of the colorimetric substrate solution to all wells.
-
Add 10 µL of Arachidonic Acid substrate to all wells to start the reaction.
-
-
Incubation & Measurement: Incubate the plate for 10 minutes at 25°C. The COX reaction produces PGG₂, which is then reduced, causing a color change in the substrate. Read the absorbance at 590 nm.
-
Data Analysis:
-
Correct for background absorbance.
-
Calculate the percent inhibition for each concentration relative to the 100% initial activity wells.
-
Plot the results to determine IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-2) / IC₅₀ (COX-1) will provide the selectivity index.
-
Quantitative Benchmarks for COX Inhibitors
The following data for known NSAIDs provides a reference for evaluating the potency and selectivity of this compound.[10]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 14.2 | 0.42 | 33.80 |
| Diclofenac | 0.09 | 0.05 | 1.80 |
Future Directions and Conclusion
The robust scientific rationale derived from closely related structures positions This compound as a highly promising, yet underexplored, chemical scaffold. The immediate priorities should be the synthesis and execution of the CPA and COX inhibition workflows detailed in this guide.
Positive results in these initial screens should be followed by:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by modifying the phenyl rings (e.g., with electron-withdrawing or -donating groups) and the propanoic acid backbone to optimize potency and selectivity.
-
Advanced Mechanistic Studies: For CPA inhibitors, co-crystallography can elucidate the precise binding mode. For COX inhibitors, cell-based assays measuring PGE₂ production in stimulated macrophages can confirm cellular efficacy.
-
Exploratory Screening: Given the broad biological activities of arylpropanoic acids, optimized leads could be screened for other potential applications, such as antibacterial or anticancer effects, as noted in reviews of the chemical class.[7][11]
References
-
A mechanism of action for carboxypeptidase A. PubMed. Available at: [Link]
-
A Mechanism of Action for Carboxypeptidase A. PNAS. Available at: [Link]
-
Carboxypeptidase A. Proteopedia. Available at: [Link]
-
Carboxypeptidase. Wikipedia. Available at: [Link]
-
Carboxypeptidase A. Wikipedia. Available at: [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available at: [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Available at: [Link]
-
Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A. PubMed. Available at: [Link]
-
Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A. Semantic Scholar. Available at: [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. Available at: [Link]
-
3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues. PMC - NIH. Available at: [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]
-
a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. Available at: [Link]
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- 5. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A. | Semantic Scholar [semanticscholar.org]
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- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Biological Activity of 2-Benzyl-3-phenylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-benzyl-3-phenylpropanoic acid constitute a significant class of organic molecules with a diverse and promising range of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their anti-inflammatory, analgesic, and anticancer properties. We will delve into the molecular mechanisms underpinning these activities, explore the critical structure-activity relationships that govern their potency and selectivity, and detail the experimental protocols necessary for their evaluation. This document aims to serve as an authoritative resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
Core Introduction: The Therapeutic Potential of this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, lending itself to a variety of chemical modifications that can profoundly influence its biological effects. This structural versatility has enabled the development of derivatives with a wide spectrum of pharmacological activities. Historically, compounds bearing the aryl propionic acid moiety, such as ibuprofen, have been well-established as potent anti-inflammatory and analgesic agents.[1] More recent investigations have expanded the therapeutic landscape for this class of molecules, revealing significant potential in oncology and other disease areas. This guide will provide a detailed exploration of these key therapeutic applications, grounded in the latest scientific findings.
Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade
A substantial body of research has been dedicated to the anti-inflammatory and analgesic properties of this compound derivatives. These effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[2][3]
Mechanism of Action: Cyclooxygenase Inhibition
The principal mechanism by which these derivatives exert their anti-inflammatory and analgesic effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the isoforms COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, these compounds effectively curtail prostaglandin synthesis, leading to the amelioration of inflammatory symptoms.
The relative selectivity of these derivatives for COX-2 over COX-1 is a critical determinant of their clinical utility. While non-selective COX inhibitors are effective, their long-term use is often associated with gastrointestinal complications due to the inhibition of the constitutively expressed COX-1, which plays a protective role in the gastric mucosa.[1] Consequently, a major focus of research has been the design of COX-2 selective inhibitors to minimize these adverse effects.
Experimental Workflow for Evaluating COX Inhibition
The following diagram outlines a typical workflow for the comprehensive evaluation of the COX inhibitory potential of novel this compound derivatives, from initial in vitro screening to in vivo validation.
Figure 1: A representative experimental workflow for assessing the anti-inflammatory and analgesic properties of this compound derivatives.
Detailed Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This protocol describes a standard in vivo method for evaluating the anti-inflammatory activity of test compounds.[3][4]
-
Animal Acclimatization: House Wistar rats or Swiss albino mice in a controlled environment for at least one week prior to the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., diclofenac or aspirin), and test groups receiving different doses of the this compound derivative.[4][5] Administer the compounds intraperitoneally or orally.[5]
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[4]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Statistical significance is typically determined using an analysis of variance (ANOVA) followed by a post-hoc test.
Anticancer Activity: A Multifaceted Approach to Tumor Suppression
Recent studies have highlighted the significant anticancer potential of this compound derivatives.[3][6][7][8][9] Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.
Key Mechanisms of Anticancer Action
-
Antiproliferative Effects: Several derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines, including those from leukemia, lung cancer, colon cancer, and breast cancer.[3][6][9][10]
-
Induction of Apoptosis: Some compounds trigger programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.
-
Tubulin Polymerization Inhibition: Certain derivatives act as antitubulin agents, disrupting the formation of microtubules, which are essential for cell division.[6]
-
Inhibition of Deubiquitinating Enzymes: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in cancer therapy.[11]
Signaling Pathways in Cancer
The anticancer effects of these derivatives are often mediated through the modulation of critical signaling pathways involved in cell survival and proliferation. The following diagram illustrates a simplified representation of how these compounds can interfere with these pathways.
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2-Benzyl-3-phenylpropanoic Acid: A Strategic Chiral Building Block in Modern Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development and complex molecule synthesis, the demand for enantiomerically pure starting materials is paramount. Chiral building blocks serve as the foundational keystones for constructing molecules with precise three-dimensional architectures, which is critical for biological activity. This guide focuses on 2-benzyl-3-phenylpropanoic acid, a versatile and sterically defined scaffold. We will explore its synthesis, chiral resolution, and strategic applications, providing not just protocols but the underlying scientific rationale to empower researchers in their synthetic endeavors.
The Imperative of Chirality in Drug Development
Most biological targets, such as enzymes and receptors, are inherently chiral. Consequently, the enantiomers of a chiral drug often exhibit significant differences in pharmacology, pharmacokinetics, and toxicity. The use of single-enantiomer compounds has become a regulatory and scientific standard to improve therapeutic efficacy and minimize off-target effects.[1] Chiral building blocks, like the enantiomers of this compound, provide a direct and efficient route to access these enantiopure active pharmaceutical ingredients (APIs).
The this compound structure is of particular interest due to its diaryl framework, which is a common motif in biologically active compounds. The stereocenter at the α-position allows for precise spatial orientation of the benzyl and phenylpropyl substituents, influencing how a final drug molecule interacts with its biological target.
Synthesis of the Racemic Scaffold
Before chiral resolution or asymmetric synthesis can be undertaken, a reliable method for constructing the racemic parent acid is necessary. A common and effective approach involves the alkylation of a malonic ester derivative.
Protocol 1: Racemic Synthesis via Diethyl Malonate Alkylation
This protocol describes a standard laboratory-scale synthesis of racemic this compound.
Step 1: First Alkylation (Benzylation)
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethyl malonate in anhydrous ethanol.
-
Add one equivalent of sodium ethoxide. Stir until the salt is fully dissolved.
-
Add one equivalent of benzyl bromide dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting malonate is consumed.
-
Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield diethyl 2-benzylmalonate.
Step 2: Second Alkylation (Phenethylation)
-
Using the same procedure as Step 1, deprotonate the diethyl 2-benzylmalonate with sodium ethoxide in ethanol.
-
Add one equivalent of (2-bromoethyl)benzene.
-
Heat to reflux and monitor the reaction to completion.
-
Work up as previously described to obtain the dialkylated malonic ester.
Step 3: Hydrolysis and Decarboxylation
-
To the crude dialkylated ester, add an aqueous solution of potassium hydroxide (KOH, 3-4 equivalents).
-
Heat the biphasic mixture to reflux with vigorous stirring for 8-12 hours to ensure complete saponification of both ester groups.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. This protonates the carboxylates and induces decarboxylation of the geminal diacid.
-
The product, this compound, will often precipitate as a solid and can be collected by filtration. Alternatively, it can be extracted with ethyl acetate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Accessing Enantiopure Forms: Asymmetric Synthesis & Chiral Resolution
Obtaining the single enantiomers of this compound is the critical step in its use as a chiral building block. Two primary strategies are employed: direct asymmetric synthesis or resolution of the racemic mixture.
Asymmetric Synthesis Using Chiral Auxiliaries
The most reliable method for controlling stereochemistry during synthesis is through the use of a chiral auxiliary.[2] The Evans oxazolidinone auxiliaries are exemplary for their high diastereoselectivity in alkylation reactions.[1][3] The auxiliary temporarily attaches to the achiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the chiral product.[4]
Causality in Action: The Evans Auxiliary The chiral auxiliary, typically derived from an amino acid like valine or phenylalanine, creates a sterically hindered environment around the prochiral center of the substrate. When an N-acyloxazolidinone is converted to its enolate, the bulky substituent on the auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., benzyl bromide) to attack from the opposite, less-hindered face. This results in a highly predictable and diastereoselective bond formation.[1][3]
Chiral Resolution: Separating Enantiomers
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[5] This is often more practical if the racemic starting material is significantly cheaper or easier to synthesize than embarking on a multi-step asymmetric route.
A. Diastereomeric Salt Formation This classical method relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[5] By reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), a pair of diastereomeric salts is formed. Due to their different crystal packing energies and solubilities, one diastereomer can often be selectively crystallized.
Common Chiral Resolving Agents for Acids:
-
(R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine
-
Brucine or Strychnine (alkaloids)
-
(1R,2S)-(-)-Ephedrine
Protocol 2: Resolution with (R)-(+)-1-Phenylethylamine
-
Dissolve one equivalent of racemic this compound in a hot solvent (e.g., methanol or acetone).
-
Add 0.5 equivalents of (R)-(+)-1-phenylethylamine. Scientist's Note: Using only 0.5 equivalents is often more efficient for screening, as it ensures that only the less soluble diastereomeric salt precipitates, leading to higher initial enantiomeric enrichment.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the precipitated solid by filtration. This is your diastereomerically enriched salt.
-
To recover the acid, suspend the salt in water and add 1M HCl until the pH is ~1-2.
-
Extract the free carboxylic acid with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Determine the enantiomeric excess (ee) of the acid using chiral HPLC. The mother liquor contains the enriched opposite enantiomer.
B. Enzymatic Kinetic Resolution Enzymatic resolution offers a highly selective alternative.[7] Lipases are particularly effective at discriminating between enantiomers of esters. In a typical kinetic resolution, the enzyme hydrolyzes one enantiomer of a racemic ester much faster than the other. This leaves behind the unreacted ester of one configuration and the hydrolyzed carboxylic acid of the other, which can then be easily separated.
Workflow for Enzymatic Resolution:
-
Esterification: Convert the racemic acid to a simple ester (e.g., methyl or ethyl ester) using standard methods (e.g., Fischer esterification).
-
Enzymatic Hydrolysis: Suspend the racemic ester in a phosphate buffer. Add a lipase (e.g., Lipase from Candida antarctica B (CALB) or Pseudomonas cepacia).
-
Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC until approximately 50% conversion is reached.
-
Separation: Stop the reaction and extract the mixture with an organic solvent. The unreacted ester will move to the organic phase. The carboxylate salt of the hydrolyzed enantiomer will remain in the aqueous phase.
-
Isolation: Separate the layers. Acidify the aqueous layer and extract to recover the chiral acid. The organic layer can be concentrated to recover the chiral ester, which can then be hydrolyzed chemically to yield the other acid enantiomer.
Table 1: Comparison of Chiral Resolution Strategies
| Feature | Diastereomeric Salt Formation | Enzymatic Kinetic Resolution |
| Principle | Different physical properties of diastereomers | Different reaction rates of enantiomers with an enzyme |
| Resolving Agent | Stoichiometric chiral base/acid | Catalytic enzyme |
| Advantages | Well-established, scalable, no need for esterification | High selectivity (high ee), mild conditions, "green" |
| Disadvantages | Trial-and-error to find suitable agent/solvent, theoretical max yield is 50% per cycle | Requires esterification step, enzyme cost/stability, max yield is 50% |
| Typical Throughput | Can be slow due to crystallization times | Can be faster for screening multiple substrates |
Application in Drug Development: A Case Study
The true value of a chiral building block is demonstrated by its successful incorporation into a complex, high-value target. The α-benzyl phenylpropanoic acid scaffold has been utilized in the design of partial agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in the treatment of type 2 diabetes.[8]
In a study by Fukunaga et al., researchers designed a series of (R)-α-benzyl phenylpropanoic acid derivatives to act as PPARγ partial agonists.[8] Partial agonists are highly sought after as they can provide therapeutic benefits with a reduced side-effect profile compared to full agonists. The (R)-enantiomer was specifically synthesized and found to be the active form, activating the receptor to about 65% of the maximum level observed with a full agonist.[8]
The synthesis involved coupling the chiral (R)-2-benzyl-3-phenylpropanoic acid with other fragments to build the final molecule. The precise stereochemistry of the building block was critical for achieving the desired partial agonism, as it correctly orients the functional groups within the ligand-binding domain of the PPARγ receptor. This case underscores the power of using a well-defined chiral building block to streamline the synthesis of complex drug candidates and directly control their biological activity.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the efficient construction of enantiomerically pure molecules. Through robust methods of asymmetric synthesis or chiral resolution, researchers can access either enantiomer in high purity. Its successful application in the development of targeted therapeutics like PPARγ modulators highlights its significance. By understanding the principles behind its synthesis and resolution, scientists and drug development professionals can leverage this versatile building block to accelerate the discovery of next-generation medicines.
References
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"stereochemistry of 2-Benzyl-3-phenylpropanoic acid"
An In-Depth Technical Guide to the Stereochemistry of 2-Benzyl-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of this compound, a chiral carboxylic acid with significant implications in synthetic chemistry and drug development. As the therapeutic and toxicological profiles of chiral molecules are often enantiomer-dependent, a thorough understanding and control of their stereochemistry are paramount. This document details the stereoselective synthesis, purification, and advanced analytical characterization of the (R)- and (S)-enantiomers of this compound. We will explore the underlying principles of the experimental choices, present detailed, self-validating protocols, and discuss the distinct biological significance of each stereoisomer. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences.
Introduction: The Significance of Chirality in this compound
This compound possesses a single stereocenter at the C2 position, giving rise to a pair of enantiomers: (R)-2-benzyl-3-phenylpropanoic acid and (S)-2-benzyl-3-phenylpropanoic acid. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral entities, most notably biological targets such as enzymes and receptors. In drug development, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
The accurate synthesis and analysis of enantiomerically pure this compound are therefore critical for its potential applications. This guide provides a detailed exploration of the methodologies required to achieve and verify high enantiomeric purity.
Stereoselective Synthesis and Purification
The preparation of enantiomerically enriched this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis via Chiral Auxiliary
Asymmetric synthesis aims to create a specific enantiomer directly. One of the most reliable methods involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. The Evans asymmetric alkylation, which employs a chiral oxazolidinone auxiliary, is a well-established and effective method for this purpose.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add phenylacetyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the acylated auxiliary by column chromatography on silica gel.
Step 2: Diastereoselective Alkylation
-
Dissolve the acylated auxiliary (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the alkylated product by column chromatography.
Step 3: Hydrolysis and Removal of the Auxiliary
-
Dissolve the purified alkylated product in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH) (2.0 eq) and hydrogen peroxide (30% aqueous solution, 4.0 eq) at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench with aqueous sodium sulfite.
-
Acidify the mixture with 1 M HCl to pH ~2 and extract the desired (R)-2-benzyl-3-phenylpropanoic acid with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
Chiral Auxiliary: The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone provides a rigid chiral environment. The phenyl and methyl groups sterically hinder one face of the enolate, forcing the incoming electrophile (benzyl bromide) to attack from the less hindered face, thus ensuring high diastereoselectivity.
-
Base Selection: NaHMDS is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon to form the enolate without competing side reactions.
-
Low Temperature: The reaction is carried out at -78 °C to enhance the kinetic control and maximize the diastereoselectivity by minimizing thermal energy that could lead to non-selective reactions.
Caption: Workflow for the asymmetric synthesis of (R)-2-benzyl-3-phenylpropanoic acid.
Chiral Resolution of Racemic Mixture
An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be achieved by diastereomeric salt formation using a chiral resolving agent.
-
Dissolve racemic this compound (1.0 eq) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 eq) in hot ethanol.
-
Slowly add the amine solution to the carboxylic acid solution.
-
Allow the mixture to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with cold ethanol.
-
Recrystallize the salt from ethanol to improve diastereomeric purity.
-
Treat the purified diastereomeric salt with 1 M HCl to protonate the carboxylic acid and liberate the enantiomerically enriched this compound.
-
Extract the product with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analytical Characterization of Stereoisomers
The stereochemical purity of the synthesized this compound must be rigorously verified. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA). A typical starting condition is 90:10 (v/v) hexane:isopropanol + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
The two enantiomers will exhibit different retention times, and the enantiomeric excess can be calculated from the relative peak areas.
| Parameter | Value |
| Column | Chiralcel OD-H |
| Mobile Phase | 90:10 Hexane:Isopropanol + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (R) | ~ 8.5 min |
| Retention Time (S) | ~ 10.2 min |
| Enantiomeric Excess (ee) | ee (%) = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100 |
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to determine the enantiomeric purity by employing a chiral shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3). This reagent forms diastereomeric complexes with the enantiomers, causing the corresponding protons in the two enantiomers to resonate at different chemical shifts.
-
Acquire a standard ¹H NMR spectrum of the sample in CDCl₃.
-
Add a small amount of the chiral shift reagent (e.g., 0.1 eq) to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Observe the splitting of a well-resolved singlet or doublet into two separate signals corresponding to the two diastereomeric complexes.
-
The ratio of the integrals of these new signals corresponds to the enantiomeric ratio.
Caption: General workflow for the analytical characterization of stereoisomers.
Biological Significance and Applications
The individual enantiomers of this compound can serve as valuable chiral building blocks in the synthesis of more complex molecules, including pharmaceuticals. For instance, they can be used as precursors for the synthesis of constrained amino acids or peptide mimetics.
While specific biological activity data for this compound itself is not extensively reported in publicly available literature, it is a structural analog of other biologically active compounds. It is plausible that the enantiomers could exhibit differential activity as inhibitors of certain enzymes, such as proteases or metalloenzymes, where the precise stereochemical orientation is crucial for binding to the active site. Further research into the specific biological targets of these enantiomers is warranted.
Conclusion
The stereochemistry of this compound is a critical aspect that governs its chemical and biological properties. This guide has provided a comprehensive overview of the state-of-the-art methods for its stereoselective synthesis, purification, and detailed analytical characterization. The protocols and insights presented herein are intended to equip researchers and drug development professionals with the necessary tools to confidently work with the enantiomers of this important chiral molecule. A rigorous approach to controlling and verifying stereochemistry, as outlined in this document, is essential for the advancement of safe and effective chiral therapeutics.
References
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of 2-Benzyl-3-phenylpropanoic Acid via Malonic Ester Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-Benzyl-3-phenylpropanoic acid. The chosen synthetic route is a classic malonic ester synthesis, a robust and reliable method for the formation of substituted carboxylic acids. This guide is designed to provide researchers with a detailed, step-by-step procedure, including mechanistic insights, safety protocols, purification techniques, and methods for analytical characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Rationale
This compound is a disubstituted carboxylic acid featuring two benzyl groups attached to the propanoic acid backbone. Its structure makes it an interesting scaffold for medicinal chemistry and a potential building block in the synthesis of more complex organic molecules.
The malonic ester synthesis is the chosen methodology due to its efficiency in forming new carbon-carbon bonds at the α-carbon of an acetic acid derivative.[1][2] This method utilizes the heightened acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[1] This acidity allows for easy deprotonation with a moderately strong base like sodium ethoxide, forming a stable enolate. This enolate then serves as a potent nucleophile to attack an alkyl halide, such as benzyl bromide, in an S_N2 reaction.[3] By repeating this process, a second alkyl group can be introduced. The final steps of the synthesis involve the hydrolysis of the diester to a dicarboxylic acid, which readily undergoes thermal decarboxylation to yield the desired product.[1][3]
Reaction Mechanism and Workflow
The synthesis proceeds through a multi-step sequence involving two successive alkylations of diethyl malonate, followed by hydrolysis and decarboxylation.
Overall Reaction Scheme
Mechanistic Pathway
The mechanism involves the following key transformations:
-
Enolate Formation (I): Sodium ethoxide deprotonates diethyl malonate to form a resonance-stabilized enolate.
-
First Alkylation (S_N2): The enolate attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion.
-
Enolate Formation (II): A second equivalent of sodium ethoxide removes the remaining acidic α-hydrogen.
-
Second Alkylation (S_N2): The new enolate undergoes a second alkylation with another molecule of benzyl bromide.
-
Saponification: The resulting diethyl 2,2-dibenzylmalonate is hydrolyzed under basic conditions (saponification) to form the corresponding dicarboxylate salt.
-
Acidification & Decarboxylation: Acidification protonates the dicarboxylate to form a β-keto acid (in this case, a substituted malonic acid), which is unstable and loses carbon dioxide upon gentle heating to yield the final product.
Caption: Mechanistic pathway for the synthesis.
Health and Safety Precautions
This protocol involves hazardous materials. All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Sodium Ethoxide (NaOEt): Highly flammable solid that reacts violently with water.[4][5] It is corrosive and can cause severe skin and eye burns.[4][6] Handle under an inert atmosphere (nitrogen or argon) and keep away from moisture and ignition sources.[5][7]
-
Benzyl Bromide (BnBr): A potent lachrymator (causes severe tearing) and is corrosive to skin and eyes.[8][9] It is also a combustible liquid.[10] Avoid inhalation of vapors and direct contact.[8][10]
-
Ethanol (EtOH), Anhydrous: Highly flammable liquid. Keep away from open flames and sparks.
-
Diethyl Ether: Extremely flammable and volatile. Can form explosive peroxides upon standing. Use only peroxide-free ether.
-
Hydrochloric Acid (HCl), Concentrated: Highly corrosive and causes severe burns. Handle with extreme care.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 4.0 g (3.57 mL) | 25.0 | 1.0 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 3.74 g | 55.0 | 2.2 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 9.4 g (6.53 mL) | 55.0 | 2.2 |
| Ethanol, Anhydrous | C₂H₅OH | 46.07 | 100 mL | - | - |
| Sodium Hydroxide | NaOH | 40.00 | 8.0 g | 200 | 8.0 |
| Hydrochloric Acid | HCl | 36.46 | ~20 mL (conc.) | - | - |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Part A: Dibenzylation of Diethyl Malonate
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel, both fitted with nitrogen inlets. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.
-
Base Preparation: In the reaction flask, suspend sodium ethoxide (3.74 g, 55.0 mmol) in anhydrous ethanol (75 mL). Stir the suspension under a nitrogen atmosphere.
-
Enolate Formation: Cool the suspension to 0°C using an ice-water bath. Add diethyl malonate (3.57 mL, 25.0 mmol) dropwise via the dropping funnel over 15 minutes. Rationale: This slow addition helps to control the exothermic deprotonation reaction.
-
First Alkylation: After the addition is complete, allow the mixture to stir at 0°C for an additional 20 minutes. Add the first equivalent of benzyl bromide (3.27 mL, 27.5 mmol) dropwise, ensuring the internal temperature does not rise above 10°C.
-
Reaction: Once the addition is complete, remove the ice bath and heat the mixture to a gentle reflux. Maintain reflux for 2 hours.
-
Second Alkylation: Cool the reaction mixture to room temperature. Add the second equivalent of benzyl bromide (3.27 mL, 27.5 mmol) dropwise.
-
Reaction Completion: Heat the mixture back to reflux and maintain for an additional 2 hours to ensure the completion of the dialkylation.
Part B: Hydrolysis and Decarboxylation
-
Saponification: Cool the reaction mixture to room temperature. In a separate beaker, dissolve sodium hydroxide (8.0 g, 200 mmol) in water (50 mL). Carefully add this NaOH solution to the reaction flask. Heat the mixture to reflux and maintain for 4-6 hours, or until the hydrolysis is complete (can be monitored by TLC). Rationale: The strong base and heat are necessary to hydrolyze the sterically hindered diester to the corresponding dicarboxylate salt.
-
Workup: Cool the mixture to room temperature. Remove the ethanol using a rotary evaporator. Add 100 mL of water to the remaining residue to dissolve the salt.
-
Extraction (1): Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl bromide and other non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with stirring until the pH is ~1-2. Vigorous gas evolution (CO₂) will occur. Caution: This step is highly exothermic and produces gas. Add acid slowly.
-
Decarboxylation & Product Isolation: A white precipitate (the product) should form upon acidification. Gently warm the mixture to ~50°C for 30 minutes to ensure complete decarboxylation. Cool the mixture to room temperature and then in an ice bath. Collect the solid product by vacuum filtration.
Part C: Purification and Characterization
-
Purification: Wash the crude solid on the filter with cold water (2 x 30 mL). Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield pure this compound as a white crystalline solid.
-
Characterization:
-
Product: this compound
-
Molecular Formula: C₁₆H₁₆O₂[11]
-
Molecular Weight: 240.30 g/mol [11]
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): Expected signals should include a broad singlet for the carboxylic acid proton (~11-12 ppm), multiplets for the aromatic protons (~7.0-7.4 ppm, 10H), and a series of multiplets for the aliphatic protons (-CH₂- and -CH-) between ~2.8-3.5 ppm (5H).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals around ~180 ppm (C=O), 126-140 ppm (aromatic carbons), and 35-50 ppm (aliphatic carbons).
-
FTIR (KBr, cm⁻¹): Characteristic peaks expected at ~3000 cm⁻¹ (broad O-H stretch), ~1700 cm⁻¹ (C=O stretch), and ~1600, 1495, 1450 cm⁻¹ (aromatic C=C stretches).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction (alkylation or hydrolysis). | Ensure reagents are anhydrous, particularly ethanol. Extend reflux times. Use a stronger base or higher temperature for hydrolysis if necessary. |
| Moisture contamination deactivating the base. | Flame-dry all glassware and maintain a positive pressure of inert gas throughout the alkylation steps. | |
| Incomplete Hydrolysis | Steric hindrance of the diester. | Increase reflux time for the saponification step. A co-solvent like DMSO may be used to increase the reaction temperature. |
| Product is an oil, not a solid | Product is impure. | Ensure all non-polar impurities were removed in the initial ether wash (Step 10). Attempt recrystallization from a different solvent system or consider column chromatography for purification. |
| Reaction does not start | Poor quality sodium ethoxide. | Use freshly opened or properly stored sodium ethoxide. Alternatively, prepare it fresh from sodium metal and anhydrous ethanol. |
References
- Benzyl-Bromide - Safety D
- SODIUM ETHOXIDE. 95% - Gelest, Inc. (2015). Vertex AI Search.
- SODIUM ETHOXIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2013). Vertex AI Search.
- Benzyl bromide - Synquest Labs. (n.d.). Vertex AI Search.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2023). Vertex AI Search.
- aks740 - sodium ethoxide. 95% - Amazon S3. (n.d.). Vertex AI Search.
- BENZYL BROMIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2013). Vertex AI Search.
- Material Safety Data Sheet - Sodium Ethoxide, 96+% - Cole-Parmer. (n.d.). Vertex AI Search.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Vertex AI Search.
- Benzyl bromide - SAFETY D
- The Malonic Ester Synthesis. (n.d.). University of Calgary.
- The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE - Vedantu. (n.d.). Vedantu.
- Malonic ester synthesis - Wikipedia. (n.d.). Wikipedia.
- Malonic Ester Synthesis - YouTube. (2013). YouTube.
- This compound | 618-68-8 | AAA61868 - Biosynth. (n.d.). Biosynth.
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Application Notes & Protocols: Leveraging 2-Benzyl-3-phenylpropanoic Acid in Asymmetric Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Benzyl-3-phenylpropanoic acid in asymmetric synthesis.
Introduction: Identifying a Niche Chiral Tool
In the landscape of asymmetric synthesis, the repertoire of chiral resolving agents, auxiliaries, and building blocks is both vast and continuously evolving. While compounds like tartaric acid and its derivatives are staples in classical resolutions, the exploration of novel chiral acids is crucial for resolving challenging racemic mixtures. This compound (BPA), a chiral carboxylic acid (CAS No. 618-68-8)[1][2], represents such a niche tool. Its rigid phenyl groups and defined stereocenter offer potential for inducing stereochemical differentiation.
While not as ubiquitously documented as other agents, the principles governing its application are foundational to stereochemistry. This guide provides a comprehensive framework for utilizing this compound, focusing on its primary potential application: the chiral resolution of racemic amines via diastereomeric salt formation. The protocols described herein are based on established chemical principles and serve as a robust starting point for laboratory application.
Part 1: The Core Principle — Resolution via Diastereomeric Salt Formation
The most direct application of a chiral acid like this compound in asymmetric synthesis is as a chiral resolving agent . This classical technique remains a highly effective and scalable method for separating enantiomers.
The Mechanism of Separation
The process hinges on a simple acid-base reaction between a racemic mixture of a base (e.g., an amine) and a single enantiomer of a chiral acid. The resulting products are not enantiomers but diastereomers .
-
(R)-Amine + (S)-Acid → (R,S)-Diastereomeric Salt
-
(S)-Amine + (S)-Acid → (S,S)-Diastereomeric Salt
Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers possess distinct physical characteristics, including solubility, melting point, and crystal structure.[3] This difference in solubility is the key to their separation. By carefully selecting a solvent, one diastereomeric salt can be induced to crystallize from the solution while the other remains dissolved. This process is known as fractional crystallization.[4]
The overall workflow is a robust, multi-step process that allows for the isolation of one enantiomer and the recovery of the resolving agent.
Caption: General workflow for chiral resolution.
Part 2: Experimental Protocol — Resolution of Racemic 1-Phenylethylamine
This section provides a detailed, step-by-step protocol for the chiral resolution of a model substrate, racemic 1-phenylethylamine, using one enantiomer of this compound.
Materials
-
Racemic 1-phenylethylamine
-
(R)- or (S)-2-Benzyl-3-phenylpropanoic acid (BPA)
-
Methanol (Anhydrous)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) solution (2 M)
-
Dichloromethane (DCM) or Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator
Protocol Steps
Step 1: Formation of Diastereomeric Salts The goal of this step is to react the racemic amine with the enantiopure acid to form a mixture of diastereomeric salts. The choice of solvent is critical for successful differential crystallization.
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (R)-2-benzyl-3-phenylpropanoic acid (assuming R-enantiomer is used) in 100 mL of warm methanol.
-
In a separate beaker, dissolve an equimolar amount of racemic 1-phenylethylamine in 20 mL of methanol.
-
Slowly add the amine solution to the stirred acid solution at room temperature.[5] The immediate formation of a precipitate may occur.
-
Gently heat the mixture until all solids dissolve to form a clear solution.
-
Allow the solution to cool slowly to room temperature. To promote crystallization, it is crucial to avoid rapid cooling. Covering the flask with glass wool can facilitate slow cooling.
-
Once at room temperature, stir the mixture for an additional 1-2 hours to allow for complete salt formation and equilibration.[6]
Step 2: Fractional Crystallization to Isolate One Diastereomer This step exploits the differential solubility of the two diastereomeric salts.
-
Cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the less soluble diastereomeric salt.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals. This solid is the enriched diastereomeric salt (e.g., the (R-amine, R-acid) salt).
-
The filtrate (mother liquor) contains the more soluble diastereomeric salt (e.g., the (S-amine, R-acid) salt) and can be set aside for recovery of the other amine enantiomer.
Step 3: Liberation of the Enantiomerically Enriched Amine This step breaks the salt apart to recover the free amine.
-
Suspend the dried, crystalline diastereomeric salt in 50 mL of water.
-
Add 2 M sodium hydroxide solution dropwise while stirring until the solid completely dissolves and the solution becomes basic (confirm with pH paper). This deprotonates the amine, liberating it from the carboxylate salt.[5]
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent like dichloromethane or diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry them over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine.
Step 4: Recovery of the Chiral Resolving Agent The economic viability of resolution often depends on the efficient recovery of the resolving agent.
-
Take the aqueous layer remaining after the extraction in Step 3.
-
Cool the aqueous solution in an ice bath.
-
Slowly add 2 M hydrochloric acid with stirring until the solution is acidic. This compound will precipitate out as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry. The recovered BPA can be reused in subsequent resolutions.
Data Summary for Protocol
| Parameter | Value / Condition | Rationale |
| Amine:Acid Molar Ratio | 1 : 1 | Stoichiometric ratio for complete salt formation. |
| Primary Solvent | Methanol | A polar protic solvent commonly used for diastereomeric salt crystallizations.[5] |
| Crystallization Time | 2-4 hours | Allows for slow crystal growth and high diastereomeric purity. |
| Isolation Method | Vacuum Filtration | Standard and efficient method for separating solid crystals from the mother liquor. |
| Amine Liberation Reagent | 2 M NaOH | A strong base is required to deprotonate the ammonium salt and regenerate the free amine.[4] |
| Acid Recovery Reagent | 2 M HCl | A strong acid is needed to protonate the carboxylate and precipitate the resolving agent. |
Part 3: Analysis and Quality Control
Successfully executing the protocol is only half the battle; verifying the outcome is critical.
1. Determining Enantiomeric Excess (ee%) The optical purity of the resolved amine must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
-
Method: A sample of the final amine product is dissolved in an appropriate solvent and injected onto a chiral stationary phase column (e.g., Chiralpak® series).
-
Principle: The two enantiomers interact differently with the chiral stationary phase, leading to different retention times.
-
Calculation: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers in the chromatogram: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100%
2. Measuring Optical Rotation A polarimeter can be used to measure the specific rotation [α] of the product. While this confirms optical activity, it does not provide a precise ee% unless the specific rotation of the pure enantiomer is known. It is an excellent, rapid check for success.
Part 4: Alternative Synthetic Roles
Beyond its role as a resolving agent, this compound can be envisioned in other areas of asymmetric synthesis, drawing parallels from structurally similar molecules like (S)-2-phenylpropionic acid.[7]
-
Chiral Building Block: The defined stereocenter can be incorporated into a larger target molecule, transferring its chirality into the final product.
-
Chiral Auxiliary: The carboxylic acid can be temporarily attached to a prochiral substrate. The steric bulk of the benzyl groups could then direct a subsequent stereoselective reaction at a different part of the molecule. After the reaction, the auxiliary would be cleaved and recovered.
-
Precursor to Chiral Ligands: The acid functionality can be derivatized to synthesize more complex chiral ligands for use in asymmetric catalysis, a common strategy for leveraging readily available chiral molecules.[7]
The synthetic pathway for these advanced applications would begin with the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an amide.
Caption: Potential synthetic roles of BPA.
Conclusion
This compound is a valuable, albeit specialized, chiral reagent. Its primary utility lies in the classical resolution of racemic bases, a robust and scalable method for accessing enantiopure compounds. The detailed protocol provided here for the resolution of 1-phenylethylamine serves as a comprehensive template that can be adapted for other amine substrates. By understanding the principles of diastereomeric salt formation and leveraging modern analytical techniques like chiral HPLC, researchers can effectively employ this reagent to solve challenging stereochemical problems in drug discovery and fine chemical synthesis.
References
-
MDPI. Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Available at: [Link]
-
PubMed. Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chem Pharm Bull (Tokyo). 2002 Oct;50(10):1362-6. Available at: [Link]
-
ResearchGate. Efficient enantioconvergent synthesis of (S)-α-benzyl-α-methyl-β-alanine from (R)- and (S)-2-cyano-2-methyl-3-phenylpropanoic acid. Available at: [Link]
-
Macmillan, D. W. C., et al. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. J. Am. Chem. Soc. 2018. Available at: [Link]
-
ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Available at: [Link]
-
PubMed. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. Org. Lett. 2002. Available at: [Link]
-
PubChem. 2-Amino-2-benzyl-3-phenylpropanoic acid. Available at: [Link]
-
MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules. 2004. Available at: [Link]
-
IndiaMART. Resolving Agents / Chiral chemicals. Available at: [Link]
-
Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
University of Leeds Thesis Repository. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
Chemsrc. This compound | CAS#:618-68-8. Available at: [Link]
-
ResearchGate. Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions. Available at: [Link]
-
National Institutes of Health. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available at: [Link]
-
The Aquila Digital Community. Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. Available at: [Link]
-
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]
-
MDPI. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules. 2023. Available at: [Link]
-
Royal Society of Chemistry. Axially chiral dimethylaminobenzimidazoles and their preliminary evaluation as acyl-transfer reagents. Org. Biomol. Chem. 2021. Available at: [Link]
Sources
Application Note: Strategies for the Enantioselective Synthesis of 2-Benzyl-3-phenylpropanoic Acid
Introduction
2-Benzyl-3-phenylpropanoic acid is a chiral carboxylic acid featuring two distinct phenyl moieties, making it a valuable building block in medicinal chemistry and materials science. The precise control of its stereochemistry is paramount, as the biological activity and physical properties of its derivatives are often dependent on the configuration of the single stereocenter at the C2 position. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of robust methodologies for the enantioselective synthesis of this target molecule. We will explore three distinct and powerful strategies: chiral auxiliary-mediated alkylation, biocatalytic kinetic resolution, and catalytic asymmetric hydrogenation. Each section elucidates the underlying principles, provides detailed, field-tested protocols, and explains the rationale behind key experimental choices.
Chiral Auxiliary-Mediated Asymmetric Alkylation: The Evans Approach
The use of chiral auxiliaries is a foundational and highly reliable strategy in asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. The Evans oxazolidinone auxiliaries are exemplary in this regard, offering predictable and high levels of stereocontrol in enolate alkylation reactions.
Principle of Stereocontrol
The process involves acylating a chiral oxazolidinone, derived from a natural amino acid like valine, with 3-phenylpropanoyl chloride. The resulting imide is deprotonated to form a rigid, chelated (Z)-enolate upon treatment with a suitable base and Lewis acid. The bulky substituent on the chiral auxiliary (e.g., an isopropyl group) effectively shields one face of the enolate, forcing the incoming electrophile (benzyl bromide) to approach from the less sterically hindered face. This geometric constraint ensures a highly diastereoselective alkylation. The final step involves the hydrolytic cleavage of the auxiliary, which can be recovered and reused, to yield the desired enantiomerically enriched carboxylic acid.[1]
Experimental Workflow
Caption: General Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
Detailed Protocol: Synthesis of (R)-2-Benzyl-3-phenylpropanoic Acid
This protocol is adapted from established Evans auxiliary methodologies.[1][2]
Part A: Preparation of (4S)-4-isopropyl-3-(3-phenylpropanoyl)oxazolidin-2-one
-
To a stirred solution of (S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.25 M) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
In a separate flask, dissolve 3-phenylpropanoyl chloride (1.1 eq) in anhydrous THF and add this solution dropwise to the lithiated oxazolidinone solution.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, 10-30% ethyl acetate in hexanes) to yield the acylated oxazolidinone.
Part B: Diastereoselective Benzylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) from Part A in anhydrous THF (~0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. The formation of the sodium enolate is rapid; stir for 30 minutes at -78 °C.
-
Scientist's Note: Sodium enolates often provide excellent selectivity and are less prone to aggregation than lithium enolates.[3]
-
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. The product can be purified by chromatography if necessary.
Part C: Auxiliary Cleavage
-
Dissolve the alkylated product from Part B in a 3:1 mixture of THF and water (~0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by lithium hydroxide monohydrate (2.0 eq) in water.
-
Stir the biphasic mixture vigorously at 0 °C for 1 hour, then at room temperature for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture in vacuo to remove the THF.
-
The aqueous residue contains the lithium salt of the desired acid and the chiral auxiliary. Extract with ethyl acetate or dichloromethane (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the desired (R)-2-Benzyl-3-phenylpropanoic acid with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the final product.
| Step | Product | Typical Yield (%) | Stereoselectivity |
| Alkylation | Alkylated Imide | 85-95% | >98% d.e. |
| Cleavage | Final Acid | 80-90% | >98% e.e. |
| Table 1: Representative yields and stereoselectivities for the Evans auxiliary method. |
Biocatalytic Kinetic Resolution of a Racemic Ester
Biocatalysis offers a green and highly selective alternative to classical chemical methods. Enzymatic kinetic resolution (EKR) is a powerful technique that exploits the ability of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.
Principle of Kinetic Resolution
In this strategy, the racemic this compound is first converted to a simple ester (e.g., methyl or ethyl ester). This racemic ester is then subjected to hydrolysis catalyzed by a lipase in an aqueous buffer system. The enzyme preferentially hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) largely unreacted. The reaction is stopped at or near 50% conversion to maximize the enantiomeric excess of both the product acid and the remaining ester. The two compounds, now easily separable due to their different chemical properties (acid vs. ester), provide access to both enantiomers of the target molecule.[4][5]
Resolution Workflow
Caption: Workflow for the lipase-catalyzed kinetic resolution of a racemic ester.
General Protocol for Enzymatic Kinetic Resolution
This is a representative protocol based on established methods for resolving 2-arylpropanoic acids.[5][6]
Part A: Synthesis of Racemic Ethyl 2-Benzyl-3-phenylpropanoate
-
To a solution of racemic this compound (1.0 eq) in ethanol (EtOH, ~0.5 M), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2 mol%).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the bulk of the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the racemic ethyl ester, which is often used without further purification.
Part B: Lipase-Catalyzed Hydrolysis
-
To a flask containing a phosphate buffer solution (e.g., 100 mM, pH 7.0), add the racemic ethyl ester (1.0 eq).
-
Add an immiscible organic co-solvent like methyl tert-butyl ether (MTBE) or toluene if substrate solubility is low.
-
Add the lipase catalyst (e.g., immobilized Lipase B from Candida antarctica (CAL-B) or Lipase from Pseudomonas cepacia, typically 10-50% by weight of the substrate).
-
Scientist's Note: Immobilized enzymes are preferred as they are easily recovered by filtration and can be reused, improving process economics. CAL-B is known for its broad substrate scope and high enantioselectivity.[5]
-
-
Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots, extracting them, and analyzing by chiral HPLC to determine both the conversion and the enantiomeric excess of the substrate and product.
-
Stop the reaction at ~50% conversion by filtering off the immobilized enzyme.
Part C: Separation and Isolation
-
Transfer the filtrate to a separatory funnel and make the aqueous layer basic (pH > 9) with 1 M NaOH.
-
Extract the unreacted (R)-ester with ethyl acetate or MTBE (3x). Combine these organic layers, dry, and concentrate to obtain the enantioenriched ester. This can be saponified in a separate step to yield (R)-2-benzyl-3-phenylpropanoic acid.
-
Carefully acidify the remaining aqueous layer to pH < 2 with 1 M HCl.
-
Extract the resulting (S)-acid with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to obtain the enantioenriched (S)-acid.
| Enzyme | Typical Conversion (%) | e.e. of (S)-Acid (%) | e.e. of (R)-Ester (%) |
| CAL-B (Immobilized) | ~50% | >95% | >95% |
| Lipase PS (B. cepacia) | ~50% | >98% | >98% |
| Table 2: Expected outcomes for the enzymatic resolution of a representative 2-arylpropanoic acid ester. |
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is one of the most efficient and atom-economical methods for creating chiral centers. This approach involves the reduction of a prochiral olefin precursor using hydrogen gas in the presence of a substoichiometric amount of a chiral transition metal catalyst.
Principle of Enantioselection
The key to this method is the synthesis of a suitable prochiral precursor, (E)-2-benzyl-3-phenylprop-2-enoic acid. This unsaturated acid can be hydrogenated using a chiral catalyst, typically a complex of rhodium or ruthenium with a chiral phosphine ligand (e.g., BINAP). The chiral ligand coordinates to the metal center, creating a chiral environment. The olefin substrate coordinates to this chiral metal complex in a specific orientation to minimize steric interactions, leading to the delivery of hydrogen to one specific face of the double bond, thereby generating the desired enantiomer in high excess.
Catalytic Hydrogenation Workflow
Caption: General workflow for the asymmetric hydrogenation of a prochiral olefin.
Representative Protocol for Asymmetric Hydrogenation
This protocol is a representative procedure based on well-established methods for the asymmetric hydrogenation of related cinnamic acid derivatives.[7]
Part A: Synthesis of (E)-2-benzyl-3-phenylprop-2-enoic acid
The precursor can be synthesized via several methods, including a Knoevenagel condensation between phenylacetic acid and benzaldehyde, followed by appropriate workup.
Part B: Asymmetric Hydrogenation
-
To a high-pressure hydrogenation vessel, add the chiral catalyst, for example, [RuCl((R)-BINAP)(p-cymene)]Cl (0.1 - 1 mol%).
-
Add the substrate, (E)-2-benzyl-3-phenylprop-2-enoic acid (1.0 eq).
-
De-gas the vessel by purging with nitrogen or argon, then evacuate.
-
Add a degassed solvent, such as methanol (MeOH) or ethanol (EtOH).
-
Seal the vessel and pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for 12-24 hours.
-
After the reaction is complete (monitored by ¹H NMR or HPLC of an aliquot), carefully vent the excess hydrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to remove the catalyst residues.
| Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Typical e.e. (%) |
| [Rh(COD)((R,R)-DIPAMP)]BF₄ | 1000:1 | 3 | >95% |
| Ru((R)-BINAP)(OAc)₂ | 500:1 | 10-20 | >96% |
| Table 3: Representative results for asymmetric hydrogenation of substituted acrylic acids. |
Analytical Verification: Chiral HPLC
Confirming the success of an enantioselective synthesis is critical. The most common and reliable method for determining the enantiomeric excess (e.e.) of the final product is Chiral High-Performance Liquid Chromatography (HPLC).
Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates. This results in their separation and elution as two distinct peaks in the chromatogram. The e.e. is calculated from the relative areas of the two peaks.[8][9]
Typical Conditions:
-
Column: Chiral stationary phases like polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are highly effective for resolving arylpropanoic acids.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is typically used.
-
Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 220 or 254 nm).
Conclusion
The enantioselective synthesis of this compound can be successfully achieved through several robust methodologies. The Evans chiral auxiliary method offers high predictability and stereocontrol, making it an excellent choice for guaranteed access to a specific enantiomer, albeit in a stoichiometric fashion. Enzymatic kinetic resolution provides a green, biocatalytic route that gives access to both enantiomers from a single racemic batch, though it is fundamentally limited to a 50% theoretical yield for each. Finally, catalytic asymmetric hydrogenation represents the most atom-economical and scalable approach, ideal for larger-scale synthesis, provided a suitable chiral catalyst system is identified. The choice of method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and the desired enantiomer.
References
-
A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. (n.d.). MDPI. [Link]
-
Hamilton, M., Perrone, T., & Popp, B. (2024). Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. ChemRxiv. [Link]
-
Evans Enolate Alkylation-Hydrolysis. (n.d.). University of Liverpool. [Link]
-
Lee, S., & Naidong, W. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A. [Link]
-
Hamilton, M., Perrone, T., & Popp, B. (2024). Methodology to Control the Regioselective Installation of a Carboxylic Acid for the Synthesis of 2,3‐Diarylpropionic Acids. ResearchGate. [Link]
-
Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. (2024). ChemRxiv. [Link]
-
Bódai, V., & Kroutil, W. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. [Link]
-
Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. [Link]
-
Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Alkylation of chiral enolates - The Evans Method. (1998-99). University of Bristol. [Link]
-
Chiral separation of Benzyl-Mandelate (Benzyl-2-Hydroxy-3-Phenylpropionate). (n.d.). KNAUER. [Link]
-
Allen, J. V., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society. [Link]
-
Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Scope for enantioselective synthesis of axially chiral diaryl ethers. (2025). ResearchGate. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
A New Biocatalyst for the Preparation of Enantiomerically Pure 2-Arylpropanoic Acids. (2025). ResearchGate. [Link]
-
Retracted Article: Enantioselective synthesis of α-tetrasubstituted (3-indolizinyl) (diaryl)methanamines via chiral phosphoric acid catalysis. (2018). RSC Publishing. [Link]
-
Synthesis and asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione. (2013). PubMed. [Link]
-
Nickel-Catalyzed Asymmetric Hydrogenation of Substitute Cinnamic Acid Esters to Synthesis Methylsulfonyl Derived Phenylalanine. (n.d.). RSC Publishing. [Link]
-
Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions. (2016). ResearchGate. [Link]
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Application Notes and Protocols for the Purification of 2-Benzyl-3-phenylpropanoic Acid by Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 2-Benzyl-3-phenylpropanoic acid via recrystallization. Tailored for researchers, scientists, and professionals in drug development, these application notes offer a detailed protocol grounded in the principles of crystallization. This guide emphasizes a systematic approach to solvent selection, the elucidation of potential impurities based on its synthetic route, and troubleshooting common challenges to ensure the attainment of high-purity material suitable for downstream applications.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique in chemical purification, prized for its efficacy in removing impurities from solid organic compounds. The process relies on the differential solubility of the target compound and its contaminants in a chosen solvent or solvent system at varying temperatures. For this compound, a compound often synthesized for further use in pharmaceutical and materials science research, achieving high purity is paramount. Impurities can interfere with subsequent reactions, alter biological activity, and compromise the integrity of analytical data.
This compound is typically synthesized via a malonic ester synthesis, a robust method for forming carbon-carbon bonds.[1][2] This synthetic route, however, can introduce specific impurities that must be effectively removed.
Understanding Potential Impurities
A probable synthetic pathway to this compound involves the alkylation of a malonic ester, such as diethyl malonate, with benzyl halides. A potential two-step alkylation first with one benzyl halide followed by another, or a related synthetic variation, is likely. The subsequent hydrolysis and decarboxylation of the substituted malonic ester yield the final product.[1][2][3]
Based on this, likely impurities include:
-
Unreacted Starting Materials: Residual diethyl malonate and benzyl chloride.
-
Dialkylated Byproducts: The formation of a dialkylated malonic ester is a common side reaction in this synthesis, which after hydrolysis and decarboxylation would lead to a different carboxylic acid.[1]
-
Products of Incomplete Hydrolysis or Decarboxylation: Residual ester or malonic acid derivatives.
The structural similarity of some of these impurities to the target compound necessitates a carefully optimized recrystallization protocol for their effective removal.
Physicochemical Properties and Solvent Selection
Note: Extensive literature searches did not yield a definitive melting point or specific solubility data for this compound. The following section provides a general strategy for solvent selection based on the compound's structure and the properties of similar carboxylic acids.
The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:
-
High solvency for this compound at elevated temperatures.
-
Low solvency for this compound at low temperatures.
-
High or low solvency for impurities, allowing them to either remain in the mother liquor or be removed via hot filtration.
-
A boiling point that is not excessively high or low.
-
Inertness, meaning it does not react with the compound being purified.
-
Ease of removal from the purified crystals.
Given the presence of a carboxylic acid functional group and two phenyl rings, this compound is expected to be a non-polar to moderately polar solid.
Recommended Solvents for Screening
A systematic screening of solvents is the most reliable method for identifying the optimal recrystallization medium. Small-scale trials (using approximately 50-100 mg of crude material) are recommended.
| Solvent/Solvent System | Rationale | Expected Solubility Profile |
| Ethanol/Water | A mixed solvent system often effective for moderately polar compounds. The compound is likely soluble in hot ethanol and insoluble in cold water. | Good solubility in hot ethanol, poor solubility upon addition of cold water. |
| Toluene | The aromatic nature of toluene may favor the dissolution of the two phenyl rings at elevated temperatures. | Potentially good solubility when hot, with reduced solubility upon cooling. |
| Ethyl Acetate/Hexane | A common mixed solvent system. Ethyl acetate provides polarity for the carboxylic acid group, while hexane acts as an anti-solvent. | Good solubility in hot ethyl acetate, with precipitation induced by the addition of hexane. |
| Acetic Acid/Water | Acetic acid can be a good solvent for carboxylic acids. Water is then used as the anti-solvent. | High solubility in hot acetic acid, with crystallization upon the addition of water. |
Detailed Recrystallization Protocol
This protocol is a general guideline. The exact volumes of solvent and temperatures should be optimized based on the results of the solvent screening experiments.
Step-by-Step Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) to just cover the solid. Heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.
-
Expertise & Experience: The use of a minimal amount of hot solvent is crucial for maximizing the yield of recrystallized product. An excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step is essential to remove any particulate matter or impurities that are insoluble in the hot solvent.
-
Trustworthiness: To prevent premature crystallization during filtration, pre-heat the funnel and receiving flask. This self-validating step ensures that the desired compound does not crystallize along with the impurities being removed.
-
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Causality Explanation: Rapid cooling can lead to the formation of small, impure crystals by trapping impurities within the crystal lattice. A gradual decrease in temperature allows for the selective crystallization of the target molecule.
-
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Expertise & Experience: Using ice-cold solvent for washing is critical to prevent the redissolving of the purified product.
-
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product should be assessed by melting point determination and, if necessary, by spectroscopic methods (e.g., NMR). The melting point of the purified this compound should be sharp and reproducible.
Visual Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent. |
| No Crystal Formation | Too much solvent was used, or the solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Low Recovery | Too much solvent was used, the crystals were washed with solvent that was not cold enough, or premature crystallization occurred during hot filtration. | Ensure minimal solvent is used. Use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. |
Logical Framework for Optimization
Sources
Application Notes and Protocols: The Strategic Use of 2-Benzyl-3-phenylpropanoic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Architectural Significance of the Diphenylpropane Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery and development, the precise architecture of a molecule is paramount to its biological function. 2-Benzyl-3-phenylpropanoic acid, a molecule possessing a distinct diphenylpropane backbone, represents a critical chiral building block for the synthesis of a variety of pharmaceutical intermediates. Its structural rigidity and the presence of a stereogenic center make it a valuable precursor for creating complex, enantiomerically pure compounds that are essential for targeted therapeutic action.
The primary pharmacological relevance of this scaffold lies in its application to the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[1][2][3] The this compound moiety serves as a key component of the pharmacophore in several ACE inhibitors, mimicking the dipeptide substrate of the enzyme to achieve potent and specific inhibition.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on practical, field-proven protocols for the preparation of key pharmaceutical intermediates.
Core Application: A Gateway to Angiotensin-Converting Enzyme (ACE) Inhibitors
The synthesis of ACE inhibitors such as Benazepril and Trandolapril provides a compelling case study for the application of this compound and its derivatives.[4][5] The core of these drugs often contains a substituted amino acid that is structurally analogous to this compound. The synthesis of these complex molecules necessitates a strategic approach to introduce the required stereochemistry, often involving either asymmetric synthesis or the resolution of a racemic mixture.
The Rationale for Chirality: A Tale of Two Enantiomers
For many pharmaceuticals, including the "profen" class of NSAIDs which share a similar phenylpropanoic acid motif, the desired biological activity resides in only one of the enantiomers.[6] This holds true for ACE inhibitors, where the stereochemistry of the molecule dictates its binding affinity to the active site of the angiotensin-converting enzyme. Consequently, the ability to obtain enantiomerically pure this compound or a synthetic equivalent is a critical step in the manufacturing process.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with explanations for the critical steps to ensure reproducibility and a deeper understanding of the underlying chemical principles.
Protocol 1: Chiral Resolution of Racemic this compound via Diastereomeric Salt Formation
Chiral resolution through the formation of diastereomeric salts is a well-established and robust method for separating enantiomers on a preparative scale.[7][8] The choice of the resolving agent is crucial and often requires empirical screening to identify the agent that provides the best balance of crystallization efficiency and enantiomeric excess.
Objective: To separate a racemic mixture of this compound into its constituent (R)- and (S)-enantiomers.
Materials:
-
Racemic this compound
-
(S)-(-)-1-Phenylethylamine (or another suitable chiral amine)
-
Methanol
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
pH paper
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic this compound in 100 mL of warm methanol in a 250 mL Erlenmeyer flask.
-
In a separate beaker, dissolve a stoichiometric equivalent of (S)-(-)-1-phenylethylamine in 20 mL of methanol.
-
Slowly add the chiral amine solution to the carboxylic acid solution with gentle stirring.
-
Allow the mixture to cool to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization of the diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum. This first crop will be enriched in one diastereomer. The mother liquor can be processed separately to recover the other diastereomer.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of dichloromethane.
-
Acidify the aqueous layer to pH 1-2 with 1 M hydrochloric acid, ensuring to check the pH with litmus paper. This will protonate the carboxylic acid and deprotonate the chiral amine.
-
Separate the organic layer, and extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution on a rotary evaporator to yield the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).[9]
-
Causality Behind Experimental Choices:
-
The choice of methanol as the solvent is based on its ability to dissolve the reactants while allowing for the crystallization of the less soluble diastereomeric salt upon cooling.
-
Acidification is a critical step to break the ionic bond of the diastereomeric salt, allowing for the separation of the chiral carboxylic acid from the resolving agent.
-
Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.
Protocol 2: Synthesis of a Key Intermediate for Trandolapril
This protocol outlines a conceptual pathway for the synthesis of N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine, a key intermediate in the synthesis of the ACE inhibitor Trandolapril.[5][10][11] This intermediate can be conceptually derived from a derivative of this compound.
Objective: To synthesize N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine.
Materials:
-
Ethyl (S)-2-amino-4-phenylbutanoate
-
Pyruvic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reductive Amination:
-
To a solution of ethyl (S)-2-amino-4-phenylbutanoate in methanol, add pyruvic acid.
-
Cool the mixture to 0°C and slowly add sodium cyanoborohydride in portions. The reaction proceeds via the formation of an imine, which is then reduced in situ.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the addition of water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to yield the desired N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine.
-
Authoritative Grounding: The synthesis of Trandolapril and its intermediates is well-documented in the patent literature, which provides a basis for the development of such synthetic routes.[5][10][11][12][13]
Visualization of Synthetic Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Workflow for Chiral Resolution.
Caption: General Synthesis of ACE Inhibitors.
Data Presentation: Chiral Resolving Agents
The selection of an appropriate chiral resolving agent is a critical parameter for successful diastereomeric salt crystallization. The table below summarizes commonly used agents for the resolution of acidic compounds.
| Chiral Resolving Agent | Class | pKa (of conjugate acid) | Comments |
| (S)-(-)-1-Phenylethylamine | Amine | ~9.5 | Widely used, commercially available in both enantiomeric forms. |
| Brucine | Alkaloid | ~8.3 | Effective but can be toxic. |
| (1R,2S)-(-)-Ephedrine | Amino Alcohol | ~9.6 | Often used for resolving various carboxylic acids. |
| L-Tartaric Acid | Carboxylic Acid | pKa1 ~2.9 | Used for resolving racemic bases. |
| (R)-(+)-α-Methylbenzylamine | Amine | ~9.5 | An alternative to 1-phenylethylamine. |
Conclusion
This compound and its structural analogs are indispensable building blocks in the synthesis of pharmaceutical intermediates, most notably for the production of ACE inhibitors. A thorough understanding of the principles of stereochemistry and the practical application of techniques such as chiral resolution are essential for any researcher or drug development professional working in this area. The protocols and insights provided in this guide are intended to serve as a valuable resource for the efficient and effective synthesis of these vital therapeutic agents.
References
-
Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid... - ResearchGate. Available at: [Link]
-
Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH. Available at: [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs - SciSpace. Available at: [Link]
- EP1724260A1 - Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents.
-
Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives - ResearchGate. Available at: [Link]
- WO2007026371A2 - Process for preparing trandolapril and intermediates thereof - Google Patents.
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available at: [Link]
-
Synthesis and evaluation of methyl 2-methoxycarbonyl-3-phenylpropionate derivatives as a new type of angiotensin converting enzyme inhibitors - Canadian Science Publishing. Available at: [Link]
-
A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate - ResearchGate. Available at: [Link]
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-
Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs - SciELO. Available at: [Link]
-
Study on Synthesis of Trandolapril. Available at: [Link]
-
Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity - MDPI. Available at: [Link]
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-
Chiral resolution - Wikipedia. Available at: [Link]
-
Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed. Available at: [Link]
-
Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions - ResearchGate. Available at: [Link]
-
Design and synthesis of a series of α-benzyl phenylpropanoic acid-type peroxisome proliferator-activated receptor (PPAR) gamma partial agonists with improved aqueous solubility - PubMed. Available at: [Link]
-
(PDF) Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs - ResearchGate. Available at: [Link]
-
BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW | New Drug Approvals. Available at: [Link]
-
New process for preparing benazepril precursor - ResearchGate. Available at: [Link]
-
Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - NIH. Available at: [Link]
-
Chiral Resolution Screening | Solid State | Onyx Scientific. Available at: [Link]
-
Understanding the Applications of 3-Phenylpropionic Acid in Chemical Synthesis. Available at: [Link]
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Benazepril | C24H28N2O5 | CID 5362124 - PubChem. Available at: [Link]
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A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - MDPI. Available at: [Link]
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2-Amino-2-benzyl-3-phenylpropanoic acid | C16H17NO2 | CID 234515 - PubChem. Available at: [Link]
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(E)-2-benzyl-3-phenylprop-2-enoic acid - PubChem. Available at: [Link]
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Application Note: Strategies for the Derivatization of the Sterically Hindered Carboxylic Acid Group in 2-Benzyl-3-phenylpropanoic Acid
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the effective derivatization of the carboxylic acid moiety in 2-Benzyl-3-phenylpropanoic acid. This substrate presents a significant synthetic challenge due to steric hindrance at the α- and β-positions, often rendering classical methods inefficient. We present field-proven protocols for esterification, amidation, and conversion to acyl chlorides, focusing on modern synthetic methods that overcome these steric limitations. Each protocol is accompanied by a mechanistic rationale to explain the experimental choices, ensuring reproducibility and adaptability.
Introduction: The Synthetic Challenge of this compound
This compound is a diphenylpropane derivative whose scaffold is of interest in various chemical and pharmaceutical research areas. The derivatization of its carboxylic acid group into esters, amides, and other functional groups is crucial for creating prodrugs, building blocks for larger molecules, and modifying physicochemical properties.
However, the molecule's structure, featuring bulky benzyl and phenyl groups on the adjacent α and β carbons, creates significant steric congestion around the carboxylic acid. This steric hindrance can dramatically reduce the reactivity of the carboxyl group, leading to low yields or complete failure with traditional methods like direct Fischer esterification.[1][2] Therefore, successful derivatization necessitates the use of powerful activating agents and carefully optimized conditions. This guide details three robust strategies to achieve these critical transformations.
Strategy 1: Esterification via Steglich Coupling
For sterically hindered substrates, the Fischer-Speier esterification, which relies on harsh acidic conditions and high temperatures, is often ineffective and can lead to side reactions.[1][3] The Steglich esterification provides a mild, highly efficient alternative that proceeds at room temperature under neutral conditions.[4][5] It is particularly advantageous for coupling sterically demanding acids and alcohols.[6][7]
Mechanism of Action: Overcoming Steric Barriers
The success of the Steglich esterification lies in its unique catalytic cycle.[6]
-
Activation of the Carboxylic Acid: N,N'-Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]
-
Interception by DMAP: 4-Dimethylaminopyridine (DMAP), a potent nucleophile, attacks the O-acylisourea. This step is critical as it prevents a slow intramolecular rearrangement of the intermediate into an unreactive N-acylurea byproduct.[6]
-
Formation of the "Active Ester": This attack forms a highly electrophilic N-acylpyridinium intermediate.
-
Nucleophilic Attack: The alcohol, even a sterically hindered one, can now efficiently attack the activated acyl group, leading to the desired ester and regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble byproduct dicyclohexylurea (DCU).[5]
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Application Note & Protocol: Synthesis of 2-Benzyl-3-phenylpropanoyl Chloride via Thionyl Chloride
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-benzyl-3-phenylpropanoyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). Acyl chlorides are pivotal reactive intermediates in organic synthesis, particularly within drug discovery and development, serving as precursors for a wide array of functional groups including esters, amides, and ketones.[1] This protocol details the underlying reaction mechanism, a robust step-by-step experimental procedure, critical safety considerations, and a troubleshooting guide. The target audience includes researchers, medicinal chemists, and process development scientists engaged in synthetic organic chemistry.
Introduction and Scientific Context
The conversion of a carboxylic acid to an acyl chloride is a fundamental and enabling transformation in modern organic synthesis. The resulting acyl chloride exhibits significantly enhanced electrophilicity at the carbonyl carbon, rendering it susceptible to nucleophilic attack by a broad range of weakly nucleophilic reagents. This reactivity is the cornerstone of synthesizing complex molecules, such as the derivatives of arylpropionic acids, a well-established class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[2]
Thionyl chloride is a preferred reagent for this conversion due to its efficacy and the convenient nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.[3] The starting material, 2-benzyl-3-phenylpropanoic acid, provides a scaffold that, once activated as an acyl chloride, can be readily diversified to generate libraries of compounds for structure-activity relationship (SAR) studies in drug development programs.[4]
Reaction Mechanism: From Carboxylic Acid to Acyl Chloride
The reaction proceeds through a well-established nucleophilic acyl substitution pathway. The key is the in-situ conversion of the hydroxyl group, a poor leaving group, into a chlorosulfite intermediate, which is an excellent leaving group.[5][6]
The mechanistic steps are as follows:
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[7][8]
-
Intermediate Formation & Chloride Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion.[5]
-
Formation of Chlorosulfite Ester: The resulting species rearranges to form a highly reactive chlorosulfite intermediate. This step effectively transforms the hydroxyl group into a superior leaving group.[5][6]
-
Nucleophilic Acyl Substitution: The chloride ion, liberated in the previous step, now acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[1][5]
-
Tetrahedral Intermediate Collapse: A new tetrahedral intermediate forms and subsequently collapses. This reformation of the carbonyl double bond is accompanied by the elimination of the chlorosulfite group.[1]
-
Irreversible Decomposition: The unstable chlorosulfite leaving group decomposes into sulfur dioxide (SO₂) gas and another chloride ion. This decomposition is thermodynamically favorable and irreversible, driving the reaction to completion.[1][3]
Caption: Mechanistic pathway of acyl chloride formation.
Experimental Protocol
This protocol is designed for the conversion of this compound to its acyl chloride. All operations involving thionyl chloride must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask (oven-dried) |
| Thionyl chloride (SOCl₂) | Reflux condenser (oven-dried) |
| Anhydrous Toluene (or Dichloromethane) | Magnetic stirrer and stir bar |
| Calcium chloride (or silica) drying tube | Heating mantle with temperature control |
| Septa and nitrogen/argon inlet | |
| Rotary evaporator with a vacuum trap | |
| Schlenk line (optional, for inert atmosphere) |
Critical Safety and Handling (EHS)
Thionyl Chloride is highly hazardous. It is corrosive, toxic, and reacts violently with water to release toxic gases (SO₂ and HCl).[9][10][11]
-
Engineering Controls: All manipulations must be conducted within a properly functioning chemical fume hood.[1][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.[11][12]
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and a safety shower.[9] Keep a suitable quenching agent (e.g., sodium bicarbonate solution) nearby for spills, but be aware that the initial reaction may be vigorous.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Unused thionyl chloride must be quenched carefully before disposal.
Step-by-Step Synthesis Procedure
Caption: General workflow for acyl chloride synthesis.
-
Apparatus Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube (or connect to a nitrogen/argon line). A gas trap containing an alkaline solution is recommended to neutralize the HCl and SO₂ off-gases.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous toluene (approx. 3-5 mL per gram of acid).
-
Addition of Thionyl Chloride: While stirring the solution, slowly add thionyl chloride (1.5 - 2.0 eq.) dropwise using a syringe or dropping funnel. An initial exothermic reaction may occur; maintain the temperature at or below room temperature using a water bath if necessary.[13]
-
Reaction Execution: Once the addition is complete, heat the reaction mixture to a gentle reflux (for toluene, this is ~110°C, but a lower temperature of 70-80°C is often sufficient and can prevent side reactions) for 2-4 hours.[13][14]
-
Monitoring Reaction Completion: The reaction is typically complete when the evolution of gases (HCl and SO₂) ceases. For rigorous analysis, a small aliquot can be carefully withdrawn, quenched with methanol, and analyzed by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.[15]
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. A vacuum trap (ideally a cold trap followed by a base trap) is essential to protect the vacuum pump from corrosive vapors.[14][15]
-
To ensure complete removal of residual thionyl chloride, add more anhydrous toluene to the crude product and evaporate again. Repeat this co-evaporation process 2-3 times.[14][15]
-
-
Product Handling: The resulting crude 2-benzyl-3-phenylpropanoyl chloride is typically obtained as an oil or low-melting solid. Due to its high reactivity and moisture sensitivity, it is almost always used immediately in the subsequent synthetic step without further purification.[15]
Characterization Data (Expected)
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear. A new, sharp carbonyl (C=O) stretch for the acyl chloride will appear at a higher frequency (typically 1780-1815 cm⁻¹).
-
¹H NMR Spectroscopy: The chemical shifts of protons alpha and beta to the carbonyl group will shift slightly downfield compared to the starting carboxylic acid. The acidic proton of the -COOH group will be absent.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient thionyl chloride.2. Reaction time or temperature too low.3. Presence of moisture deactivating the reagent. | 1. Add an additional 0.5 eq. of SOCl₂ and continue reflux.2. Increase reflux time by 1-2 hours or slightly increase the temperature.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Product is Dark/Charred | 1. Reaction temperature was too high, causing decomposition.2. Prolonged reaction time. | 1. Reduce the reflux temperature. Consider using a lower-boiling solvent like DCM if compatible.2. Monitor the reaction more closely and work up as soon as it is complete. |
| Low Yield in Subsequent Step | 1. Hydrolysis of the acyl chloride during workup or storage.2. Incomplete removal of excess thionyl chloride. | 1. Ensure all workup procedures are anhydrous. Use the product immediately.2. Perform multiple co-evaporations with an anhydrous solvent to remove all traces of SOCl₂. |
| Difficulty Removing Excess SOCl₂ | 1. Thionyl chloride boiling point (76 °C) is close to some solvents.2. Inefficient vacuum system. | 1. Use a higher boiling solvent like toluene to facilitate separation by rotary evaporation.2. Ensure the vacuum pump and traps are functioning correctly. |
Conclusion and Applications
The conversion of this compound to its acyl chloride using thionyl chloride is a reliable and efficient process. The resulting acyl chloride is a highly valuable intermediate for the synthesis of diverse compound libraries. By reacting it with various amines, alcohols, or organometallic reagents, medicinal chemists can rapidly generate novel amides, esters, and ketones. This strategy is instrumental in exploring the chemical space around a core scaffold, which is a critical activity in the hit-to-lead and lead optimization phases of modern drug discovery.[1][4]
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Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. NJ.gov. [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
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Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
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Bionium. (n.d.). Material Safety Data Sheet: Thionyl Chloride. [Link]
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Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. [Link]
- Google Patents. (2004). Method for purifying acid chlorides.
-
ResearchGate. (2018). How i can modify fatty acid in to acyl chloride using thionyl chloride?. [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]
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Pearson+. (n.d.). When a student treated butanedioic acid with thionyl chloride.... [Link]
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Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]
-
YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]
-
National Institutes of Health. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. [Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
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Application Note & Protocols: Esterification of 2-Benzyl-3-phenylpropanoic Acid
Introduction
2-Benzyl-3-phenylpropanoic acid is a carboxylic acid characterized by significant steric hindrance around the α-carbon. This structural feature presents a notable challenge for standard esterification reactions. The bulky benzyl group adjacent to the carboxyl moiety can impede the nucleophilic attack of an alcohol, often leading to low yields or requiring harsh reaction conditions with traditional methods. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of this sterically demanding substrate. We will explore the mechanistic underpinnings of two primary methods—the classic Fischer-Speier esterification and the milder, more potent Steglich esterification—and provide detailed, field-proven protocols for their successful implementation. The causality behind experimental choices, purification strategies, and characterization techniques are discussed to ensure robust and reproducible outcomes.
Mechanistic Considerations: Choosing the Right Pathway
The selection of an esterification method is paramount and depends on the substrate's sensitivity and steric profile.
Fischer-Speier Esterification
This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and its mechanism involves several reversible steps.[3][4]
-
Protonation: A strong acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[3][5]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[1][5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl.[3]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[5]
To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for example, through azeotropic distillation with a Dean-Stark apparatus.[1][6] For a sterically hindered acid like this compound, this method may require prolonged heating and a significant excess of the alcohol, which may not be feasible for valuable or complex alcohols.
Steglich Esterification
The Steglich esterification is a powerful and mild method for forming esters, particularly advantageous for sterically hindered substrates and acid-labile molecules.[7][8][9] It operates under neutral conditions at or below room temperature, employing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-(dimethylaminopyridine) (DMAP).[7][10]
The mechanism is as follows:
-
Activation of Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[8]
-
Acyl Transfer to Catalyst: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea. This forms a highly electrophilic N-acylpyridinium intermediate and releases dicyclohexylurea (DCU).[8][11] This step is crucial for accelerating the reaction and suppressing a common side reaction—the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[8][9]
-
Nucleophilic Attack by Alcohol: The alcohol attacks the activated N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.[7][8]
The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents like dichloromethane or diethyl ether and can be easily removed by filtration.[7]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. DCC is a potent allergen and should be handled with care.[12]
Protocol 1: Fischer-Speier Esterification of this compound with Methanol
This protocol is suitable for simple, unhindered primary alcohols where a large excess can be used.
Materials:
-
This compound (1.0 eq)
-
Methanol (used as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate or Diethyl ether for extraction
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.40 g, 10 mmol).
-
Add a large excess of methanol (e.g., 50 mL). The methanol acts as both reactant and solvent.
-
Carefully add concentrated sulfuric acid (e.g., 0.05 mL, ~100 mg, ~1 mmol) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-12 hours.[13] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding the reaction mixture to a beaker containing saturated aqueous NaHCO₃ solution until effervescence ceases.[13][14]
-
Reduce the volume of methanol using a rotary evaporator.
-
Transfer the remaining mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-benzyl-3-phenylpropanoate.
-
Purify the crude product via flash column chromatography if necessary.
Protocol 2: Steglich Esterification of this compound with Benzyl Alcohol
This protocol is highly recommended for sterically hindered substrates and is broadly applicable to various primary and secondary alcohols.
Materials:
-
This compound (1.0 eq)
-
Benzyl Alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-(Dimethylaminopyridine) (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 2.40 g, 10 mmol) in anhydrous DCM (50 mL).
-
Add benzyl alcohol (1.30 g, 12 mmol, 1.2 eq) and DMAP (0.12 g, 1 mmol, 0.1 eq) to the solution.[15]
-
Cool the stirring mixture to 0°C in an ice bath.
-
Add DCC (2.27 g, 11 mmol, 1.1 eq) portion-wise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[15]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[15] Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a fritted funnel or Celite pad to remove the precipitated DCU.[12] Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude benzyl 2-benzyl-3-phenylpropanoate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Comparative Summary and Data Presentation
The choice of method significantly impacts reaction conditions and outcomes.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | Strong Brønsted acid (H₂SO₄, TsOH)[1][5] | Nucleophilic catalyst (DMAP)[7][10] |
| Coupling Agent | None | Carbodiimide (DCC, EDC, DIC)[7] |
| Conditions | High temperature (reflux)[1][13] | Mild (0°C to room temperature)[9][15] |
| Byproduct | Water (H₂O) | Dicyclohexylurea (DCU) |
| Advantages | Inexpensive reagents, simple setup | High yields for hindered substrates, mild conditions, compatible with sensitive functional groups[7][8] |
| Disadvantages | Equilibrium-limited, harsh conditions, not suitable for acid-sensitive substrates or tertiary alcohols[16] | More expensive reagents, formation of DCU can complicate purification, potential for N-acylurea side product[8] |
| Typical Yields | Moderate to good (highly substrate-dependent) | Good to excellent (>80%)[7] |
Visualization of Workflows and Mechanisms
General Experimental Workflow
Caption: General workflow for the synthesis, isolation, and purification of esters.
Steglich Esterification Mechanism
Caption: Key intermediates in the DMAP-catalyzed Steglich esterification mechanism.
References
-
ChemTalk. (n.d.). What is Fischer Esterification?. Retrieved from [Link]
-
Organic Chemistry Explained. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OrgoSolver. (n.d.). Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
-
Dunn, P. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5483-5490. Retrieved from [Link]
-
HSC Chemistry. (2021, May 5). Esterification: Reflux, Isolation and Purification. YouTube. Retrieved from [Link]
- Google Patents. (1972). US3661972A - Purification of high boiling esters.
-
VNU Journal of Science. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Retrieved from [Link]
-
AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]
-
Sharma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101234. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
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- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. scienceready.com.au [scienceready.com.au]
- 14. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
Introduction: Navigating the Challenges of Amide Bond Formation
An in-depth guide to the successful synthesis of amides from 2-Benzyl-3-phenylpropanoic acid, a sterically demanding substrate.
The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides and proteins and appearing in approximately 25% of all pharmaceutical drugs.[1] Consequently, the formation of this bond through the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in medicinal chemistry and drug development.[2][3] While numerous methods exist, significant challenges arise when substrates exhibit steric hindrance, which can dramatically slow reaction rates and reduce yields.[2][4][5][6]
This application note provides detailed protocols and expert insights for the successful amide coupling of this compound (CAS 618-68-8).[7] The presence of two bulky aromatic groups adjacent to the carboxylic acid moiety makes this substrate particularly challenging. We will explore two robust and widely adopted coupling strategies: a classic carbodiimide-mediated approach using EDC and a high-efficiency method employing the uronium salt HATU. The goal is to provide researchers with both the practical steps and the mechanistic understanding required to overcome the challenges posed by sterically hindered substrates.
Method 1: Carbodiimide-Mediated Coupling with EDC and HOBt
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used "zero-length" crosslinkers that activate carboxylic acids to facilitate amide bond formation.[8][9][10] They are cost-effective and versatile, making them a common first choice for many coupling reactions.
Mechanism of Action
The reaction proceeds through a two-step mechanism. First, EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[8][10][11] This intermediate is susceptible to nucleophilic attack by the primary or secondary amine. However, the O-acylisourea is unstable and can rearrange to a stable N-acylurea byproduct, terminating the reaction.[9][12] To improve efficiency and suppress this side reaction, an additive such as 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly converts the O-acylisourea into a more stable HOBt-active ester, which then cleanly reacts with the amine to form the desired amide with minimal risk of racemization.
Caption: EDC/HOBt activation and coupling pathway.
Experimental Protocol: EDC/HOBt Coupling
This protocol describes a general procedure for coupling this compound with a primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., Benzylamine)
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add HOBt (1.2 eq) and the primary amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add 1.0 eq of a non-nucleophilic base like DIEA or TEA.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
Data Summary: EDC/HOBt Method
| Parameter | Recommended Value | Rationale |
| Acid | 1.0 eq | Limiting reagent. |
| Amine | 1.1 - 1.5 eq | A slight excess ensures complete consumption of the activated acid.[11] |
| EDC | 1.2 - 1.5 eq | Ensures efficient activation of the carboxylic acid. |
| HOBt | 1.2 - 1.5 eq | Suppresses side reactions and minimizes racemization. |
| Base (optional) | 1.0 - 3.0 eq | Neutralizes amine salts and scavenges protons.[11] |
| Solvent | DCM, DMF | Aprotic solvents are standard; DMF is preferred for less soluble substrates. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic activation step. |
| Time | 12 - 24 h | Steric hindrance necessitates longer reaction times. |
Method 2: High-Efficiency Coupling with HATU
For particularly challenging substrates like this compound, more powerful coupling reagents are often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt-based reagent renowned for its high coupling efficiency, rapid reaction kinetics, and ability to suppress racemization, even in difficult cases.[13]
Mechanism of Action
HATU's effectiveness stems from its HOAt (1-hydroxy-7-azabenzotriazole) moiety. In the presence of a non-nucleophilic base like DIEA, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[13][14] This intermediate is more reactive than the corresponding HOBt ester, leading to faster and more efficient acylation of the amine. The base is critical for deprotonating the carboxylic acid and scavenging the proton released during the reaction.[14]
Sources
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. hepatochem.com [hepatochem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptidebridge.com [peptidebridge.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-3-phenylpropanoic Acid
Introduction: Welcome to the technical support guide for the synthesis of 2-Benzyl-3-phenylpropanoic acid (also known as dibenzylacetic acid). This valuable synthetic building block is most commonly prepared via the malonic ester synthesis. While robust, this multi-step procedure can present challenges, primarily in the form of byproduct formation that can complicate purification and reduce yields. This guide is structured to provide researchers, scientists, and drug development professionals with clear, actionable insights into identifying, understanding, and mitigating these common issues. We will delve into the causality behind byproduct formation and offer field-proven troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and potential side reactions.
Q1: What is the standard and most reliable method for synthesizing this compound?
A1: The most prevalent and well-documented method is the malonic ester synthesis .[1][2][3] This pathway involves the sequential alkylation of diethyl malonate with two equivalents of benzyl bromide, followed by ester hydrolysis and thermal decarboxylation to yield the final product. The high acidity of the α-hydrogens on diethyl malonate (pKa ≈ 13) allows for facile deprotonation and subsequent alkylation.[1][4]
Q2: What are the primary byproducts I should anticipate in this synthesis?
A2: The most commonly encountered byproducts are:
-
3-Phenylpropanoic Acid: Arises from incomplete alkylation.
-
Dibenzylmalonic Acid: The di-acid precursor, resulting from incomplete decarboxylation.
-
Benzyl Ethyl Ether: A minor byproduct from a side reaction between the base and the alkylating agent.
-
Unreacted Diethyl Benzylmalonate: The mono-alkylated intermediate.
Q3: Why is 3-Phenylpropanoic Acid, the mono-alkylated product, so common?
A3: The formation of 3-phenylpropanoic acid stems directly from the intermediate, diethyl benzylmalonate, failing to undergo the second alkylation step. After the first benzylation, the remaining α-hydrogen is slightly less acidic and more sterically hindered. If the reaction conditions (stoichiometry of base, reaction time, temperature) are not optimal, a portion of this intermediate will be carried through the hydrolysis and decarboxylation steps, yielding 3-phenylpropanoic acid as a contaminant.[1]
Q4: Can side reactions occur during the final workup stages?
A4: Absolutely. The hydrolysis and decarboxylation steps are critical and can be sources of impurities if not performed correctly.
-
Incomplete Hydrolysis: Using insufficiently harsh conditions (e.g., low concentration of acid/base, insufficient heat) can leave one or both ester groups intact, resulting in ethyl 2-benzyl-3-phenylpropanoate or diethyl dibenzylmalonate in your crude product.
-
Incomplete Decarboxylation: While β-dicarboxylic acids like dibenzylmalonic acid decarboxylate readily upon heating, insufficient thermal energy or time will lead to its persistence as a significant impurity.[5]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-oriented approach to specific experimental observations.
Issue 1: My final product is contaminated with a significant amount of a lower molecular weight acid, confirmed to be 3-phenylpropanoic acid.
-
Underlying Cause: This is a classic sign of inefficient second alkylation. The enolate of diethyl benzylmalonate was either not formed quantitatively or did not fully react with the second equivalent of benzyl bromide.
-
Troubleshooting & Mitigation:
-
Verify Stoichiometry: Ensure that a full second equivalent of base (e.g., sodium ethoxide) is added after the first alkylation is complete to deprotonate the mono-alkylated intermediate.
-
Reaction Time & Temperature: The second alkylation may require more forcing conditions than the first due to increased steric hindrance. Consider increasing the reaction time or reflux temperature.
-
Choice of Base: It is critical to use a base that matches the ester functionality, such as sodium ethoxide for diethyl malonate, to prevent transesterification, which can introduce a mixture of unwanted esters.[6]
-
Issue 2: My crude NMR spectrum shows signals corresponding to the malonic acid precursor (dibenzylmalonic acid) in addition to my desired product.
-
Underlying Cause: The decarboxylation step was incomplete. The thermal energy supplied was insufficient to drive the loss of CO₂ from the β-dicarboxylic acid intermediate.
-
Troubleshooting & Mitigation:
-
Increase Heating: After acidification, ensure the reaction mixture is heated to a sufficiently high temperature (typically reflux) for an adequate duration to drive the decarboxylation to completion. The evolution of CO₂ gas should be observed to cease.
-
Solvent Choice: Performing the decarboxylation in a higher-boiling solvent can sometimes facilitate the reaction, though it is often performed in the aqueous acidic solution from the hydrolysis workup.
-
Issue 3: After workup, I have a significant neutral fraction that contains benzyl ethyl ether.
-
Underlying Cause: The ethoxide base, being a potent nucleophile, has reacted with the benzyl bromide electrophile in an Sₙ2 reaction. This is more likely to occur if there is a localized excess of benzyl bromide or if the enolate concentration is low.
-
Troubleshooting & Mitigation:
-
Controlled Addition: Add the benzyl bromide slowly and sub-surface to the solution of the malonate enolate. This ensures it reacts preferentially with the intended nucleophile.
-
Purification: This neutral byproduct is easily removed. During the basic aqueous workup, the desired carboxylic acid will move into the aqueous layer as its carboxylate salt, while the neutral ether will remain in the organic layer and can be separated.
-
| Byproduct | Primary Cause | Recommended Solution |
| 3-Phenylpropanoic Acid | Incomplete second alkylation | Ensure >2 equivalents of base and alkyl halide are used; increase reaction time/temperature for the second alkylation. |
| Dibenzylmalonic Acid | Incomplete decarboxylation | Increase temperature and duration of heating after the hydrolysis and acidification step. |
| Benzyl Ethyl Ether | Sₙ2 reaction between base and alkyl halide | Slow, controlled addition of benzyl bromide; easily removed during basic aqueous extraction. |
| Unreacted Esters | Incomplete hydrolysis | Use more stringent hydrolysis conditions (e.g., reflux with 6M HCl or NaOH). |
Part 3: Key Protocols & Visualizations
Protocol 1: TLC Monitoring of the Alkylation Steps
Monitoring the progression of the sequential alkylations is key to maximizing the yield of the desired dialkylated product.
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting:
-
Lane 1: Diethyl malonate (starting material).
-
Lane 2: Co-spot of diethyl malonate and a sample from the reaction mixture after the first alkylation.
-
Lane 3: Sample from the reaction mixture after the first alkylation.
-
Lane 4: Sample from the reaction mixture after the second alkylation.
-
-
Eluent: A non-polar solvent system such as 9:1 Hexanes:Ethyl Acetate is a good starting point.
-
Visualization: Use a UV lamp (254 nm) and a potassium permanganate stain.
-
Interpretation: You should observe the disappearance of the diethyl malonate spot (Lane 1) and the appearance of a new, less polar spot for diethyl benzylmalonate (Lane 3). After the second alkylation, this intermediate spot should diminish, and a new, even less polar spot for diethyl dibenzylmalonate should appear (Lane 4). The reaction should not be stopped until the spot for the mono-alkylated product is minimal.
Reaction Pathway Diagrams
The following diagrams illustrate the intended synthetic pathway and the primary competing side reaction.
Caption: Main synthetic pathway for this compound.
Caption: Formation of 3-phenylpropanoic acid via incomplete alkylation.
References
-
Müller-Hartwieg, J. C. D., et al. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Available at: [Link]
-
Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). A Fukuzumi acridinium photooxidant with phenyldisulfide as a redox-active cocatalyst enable a direct, catalytic hydrodecarboxylation. Journal of the American Chemical Society, 137, 11340-11348. Available at: [Link]
-
Ahmed, et al. (2012). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2011). Reaction Of Grignard Reagents With Carbon Dioxide To Give Carboxylic Acids. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Clark, J. (2023). Grignard Reagents and Carbon Dioxide. Chemistry LibreTexts. Available at: [Link]
-
Various Authors. (2018). What is the carbonation of Grignard Reagent? Quora. Available at: [Link]
-
Griffin, J. D., et al. (2016). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC - NIH. Available at: [Link]
-
All In All Chemistry. (2017). Reaction of Grignard reagent with CO2, SO2, O2 and Sulphur. YouTube. Available at: [Link]
-
Organic Chemistry Tutor. Malonic Ester Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]
-
Pinaud, M., et al. (2020). Decarboxylative Michael Additions of Substituted Malonic Acid Half‐Oxyesters to Methylidene Malonates. ResearchGate. Available at: [Link]
-
University of Calgary. The Malonic Ester Synthesis. Available at: [Link]
-
PrepChem. Synthesis of 2-phenylpropionic acid. Available at: [Link]
-
Pearson+. Show how the following compounds can be made using the malonic ester synthesis. Available at: [Link]
-
Various Authors. (2016). Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions. ResearchGate. Available at: [Link]
-
Various Authors. (2019). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. Available at: [Link]
-
Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Available at: [Link]
-
Organic Syntheses. β-BENZOYLPROPIONIC ACID. Available at: [Link]
- Google Patents. CN105037139A - Preparation method for 2-phenylpropionic acid.
- Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
-
LibreTexts Chemistry. 22.7: Alkylation of Enolate Ions. Available at: [Link]
-
LibreTexts Chemistry. 21.10: Malonic Ester Synthesis. Available at: [Link]
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Optimizing the Synthesis of 2-Benzyl-3-phenylpropanoic Acid
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the synthesis of 2-Benzyl-3-phenylpropanoic acid. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of the reaction, troubleshoot common challenges, and provide actionable strategies to improve your yield and purity. The primary synthetic route discussed is the dialkylation of diethyl malonate, a robust and common variant of the Malonic Ester Synthesis.[1][2][3]
Core Synthesis Pathway: Malonic Ester Route
The synthesis of this compound proceeds through a three-stage process: (1) Double alkylation of diethyl malonate with benzyl bromide, (2) Saponification (hydrolysis) of the resulting diester to a dicarboxylic acid, and (3) Decarboxylation to yield the final product.
Caption: Malonic ester synthesis pathway for this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My final yield is significantly low, and TLC/GC analysis shows a complex mixture of products. What is the primary cause?
A1: The most frequent cause of low yield and product mixtures is incomplete dialkylation.[4][5] The reaction proceeds in two distinct alkylation steps. If the second alkylation does not go to completion, you will have a mixture of unreacted diethyl malonate, the mono-alkylated intermediate (diethyl 2-benzylmalonate), and the desired di-alkylated product. These compounds have similar polarities, making purification by column chromatography challenging and leading to yield loss.[6]
Troubleshooting Steps:
-
Stoichiometry Control: Ensure you use at least two equivalents of both the base and benzyl bromide for every one equivalent of diethyl malonate. A slight excess (e.g., 2.1-2.2 equivalents) of the base and alkylating agent can help drive the reaction to completion.
-
Stepwise Base Addition: A highly effective technique is to perform the reaction in two distinct stages. First, add one equivalent of base and one equivalent of benzyl bromide. After allowing sufficient time for the first alkylation, add the second equivalent of base, followed by the second equivalent of benzyl bromide. This ensures that the enolate for the second alkylation is generated effectively.[7]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction. You should see the spot for diethyl malonate disappear, followed by the disappearance of the mono-alkylated intermediate spot, indicating the formation of the final diester.
Q2: The reaction is sluggish, and a significant amount of diethyl malonate remains even after prolonged reaction times. How can I improve the reaction rate and conversion?
A2: This issue points to inefficient enolate formation, which is the cornerstone of this synthesis.[1] The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13 in DMSO), but a sufficiently strong base is required for complete and rapid deprotonation.[1][8][9]
Troubleshooting Steps:
-
Choice of Base: Sodium ethoxide (NaOEt) in anhydrous ethanol is the classic and highly effective choice.[1][3] It is crucial that the alkoxide base matches the ester to prevent transesterification, which would create a mixture of ethyl and other esters.[5] Using a weaker base like NaOH is inappropriate for the alkylation step as it can cause premature ester hydrolysis (saponification) and may not be strong enough for complete deprotonation in a non-aqueous solvent.[4]
-
Anhydrous Conditions: Water will protonate the enolate, quenching the reaction. Ensure your solvent (ethanol) is anhydrous and that the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere (N₂ or Ar).
-
Temperature: While enolate formation is often done at room temperature, heating the reaction mixture to reflux after the addition of benzyl bromide is typically required to accelerate the Sₙ2 substitution.[6]
Q3: I've isolated an alkene byproduct derived from benzyl bromide. What causes this and how can it be prevented?
A3: This is indicative of a competing E2 elimination reaction.[4][6] The malonate enolate is not only a good nucleophile but also a reasonably strong base. While benzyl bromide, as a primary halide, is not highly prone to elimination, it can occur, especially if the reaction temperature is too high or a very bulky, non-nucleophilic base is used improperly.[6] However, with benzyl bromide, this is a minor pathway. The more likely cause is using a secondary or tertiary alkyl halide, which are not suitable for this reaction.[6] For the synthesis of the title compound, this is not a concern as benzyl bromide is primary. If you are adapting this procedure for other syntheses, always use primary or methyl halides.[6]
Q4: The final decarboxylation step seems inefficient, resulting in the isolation of dibenzylmalonic acid. How can I ensure complete decarboxylation?
A4: Decarboxylation of the hydrolyzed intermediate (dibenzylmalonic acid) requires heat.[7] Malonic acids with two carboxylic acid groups attached to the same carbon are thermally unstable and readily lose CO₂ upon heating.[1][7]
Troubleshooting Steps:
-
Acidification and Heat: After the saponification (hydrolysis) with a base like NaOH is complete, the reaction must be strongly acidified (e.g., with HCl or H₂SO₄ to pH 1-2).
-
Sustained Heating: The acidified mixture should then be heated, often to reflux, until CO₂ evolution ceases. This can take several hours. The heat facilitates the formation of a cyclic transition state that leads to the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the final carboxylic acid product.[7]
-
Monitoring: The completion of decarboxylation can be monitored by observing the cessation of gas bubbles (CO₂).
Optimized Reaction Parameters
| Parameter | Recommended Setting | Rationale & Impact on Yield |
| Base | Sodium Ethoxide (NaOEt) | Strong enough for full deprotonation (pKa of EtOH ≈ 16 vs. pKa of malonate ≈ 13). Prevents transesterification.[5][8][9] |
| Solvent | Anhydrous Ethanol | Solubilizes reactants and matches the ethoxide base. Must be dry to prevent quenching the enolate. |
| Stoichiometry | 1 eq. Malonate : 2.1 eq. NaOEt : 2.2 eq. Benzyl Bromide | Slight excess of base and alkylating agent drives the reaction towards complete dialkylation, minimizing hard-to-separate byproducts.[6] |
| Temperature | 1. Enolate formation: 25°C2. Alkylation: Reflux (≈78°C) | Room temperature is sufficient for deprotonation. Reflux is needed to overcome the activation energy for the Sₙ2 reaction.[6] |
| Hydrolysis | 3-4 eq. NaOH in H₂O/EtOH, Reflux | Ensures complete conversion of the diester to the dicarboxylate salt. |
| Decarboxylation | Acidify to pH < 2 (HCl/H₂SO₄), Reflux | Strong acid and heat are required to drive the loss of CO₂ from the intermediate diacid to completion.[1][7] |
Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution of each step minimizes side reactions and maximizes throughput to the next stage.
Step 1: Double Alkylation of Diethyl Malonate
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is oven-dried.
-
Base Formation (In Situ): In the flask, add anhydrous ethanol. Carefully add sodium metal (2.1 eq.) in small portions. Stir until all the sodium has reacted to form sodium ethoxide. Caution: This reaction is exothermic and produces flammable H₂ gas.
-
First Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq.) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.[6]
-
First Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Second Enolate & Alkylation: After stirring for 1 hour, add the second portion of benzyl bromide (1.1 eq.). Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC until the mono-alkylated intermediate is consumed.
-
Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude diethyl 2,2-dibenzylmalonate.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis (Saponification): To the crude diester from Step 1, add a solution of NaOH (3-4 eq.) in a 2:1 mixture of water and ethanol. Heat the mixture to reflux for 2-4 hours until the oily ester layer has been fully consumed and a homogenous solution forms.
-
Solvent Removal: Cool the mixture and remove the ethanol via rotary evaporation.
-
Decarboxylation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly and carefully acidify the solution to pH 1-2 with concentrated HCl.
-
Heating: Heat the acidified mixture to reflux and maintain until all effervescence (CO₂ evolution) has stopped (typically 2-4 hours).
-
Isolation & Purification: Cool the mixture. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude this compound can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or vacuum distillation.[6]
Caption: Experimental workflow for the synthesis of this compound.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Diethyl 2-(2-oxopropyl)malonate Alkylation Reactions.
- Benchchem. (n.d.). Common side products in the alkylation of diethyl malonate.
- University of Calgary. (n.d.). The Malonic Ester Synthesis.
- Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
- Study.com. (n.d.). Show how you would use the malonic synthesis to make the following compounds.
- Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE.
- Wikipedia. (n.d.). Malonic ester synthesis.
- Leonard, M. S. (2013, December 17). Malonic Ester Synthesis [Video]. YouTube.
- Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions.
- Chemistry LibreTexts. (2025, April 7). 8.7: Alkylation of Enolate Ions.
- Chemiz. (2024, November 11). Conversion of Diethylmalonate to 3 Phenylpropanoic acid [Video]. YouTube.
Sources
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- 2. homework.study.com [homework.study.com]
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- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
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Technical Support Center: Optimizing Reaction Conditions for 2-Benzyl-3-phenylpropanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Benzyl-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Overview of the Synthesis: The Malonic Ester Route
The most common and versatile method for synthesizing this compound is the malonic ester synthesis. This route offers a high degree of control and adaptability. The overall transformation involves the sequential alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[1]
The synthesis proceeds through several key stages:
-
Enolate Formation: A base, such as sodium ethoxide, is used to deprotonate the acidic α-carbon of diethyl malonate, forming a nucleophilic enolate.[2]
-
First Alkylation: The enolate reacts with a primary alkyl halide, in this case, benzyl bromide, via an SN2 reaction to introduce the first benzyl group.[3]
-
Second Enolate Formation: The mono-alkylated ester still possesses an acidic proton and can be deprotonated by a base to form a new enolate.[3]
-
Second Alkylation: The second enolate is then alkylated with another molecule of benzyl bromide.
-
Hydrolysis: The resulting dialkylated ester is hydrolyzed to the corresponding dicarboxylic acid using either acidic or basic conditions.[4]
-
Decarboxylation: The β-keto acid intermediate is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound.[5]
Below is a visual representation of the general experimental workflow.
Caption: General workflow for the synthesis of this compound via malonic ester synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Alkylation Steps
Q1: My alkylation reaction is showing low conversion, and I am recovering a significant amount of the starting malonic ester. What could be the cause?
A1: Low conversion in the alkylation step often points to issues with either the deprotonation or the alkylating agent.
-
Incomplete Deprotonation: The base used for deprotonation, typically sodium ethoxide, must be fresh and anhydrous. Ensure you are using at least one full equivalent of the base to drive the enolate formation to completion. The reaction is generally conducted at room temperature to ensure complete enolate formation.[6]
-
Inactive Alkylating Agent: Check the purity and reactivity of your benzyl bromide. If it has degraded or contains inhibitors, the alkylation will be inefficient. Consider purifying the benzyl bromide by distillation if its quality is questionable.
-
Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as any moisture will quench the enolate.
Q2: I am observing a significant amount of a dialkylated byproduct in my first alkylation step. How can I minimize this?
A2: The formation of a dialkylated product is a common side reaction in malonic ester synthesis.[6] This occurs because the mono-alkylated product still has an acidic proton that can be deprotonated and undergo a second alkylation.
To minimize dialkylation:
-
Control Stoichiometry: Use a slight excess of the malonic ester relative to the base and the alkylating agent. This ensures that the base is consumed in deprotonating the starting material, reducing the chance of deprotonating the mono-alkylated product.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This helps to maintain a low concentration of the alkylating agent, favoring the reaction with the more abundant enolate of the starting material.
Q3: My second alkylation is not proceeding efficiently. What should I consider?
A3: The second alkylation can be more challenging due to increased steric hindrance from the first benzyl group.
-
Stronger Base/Harsher Conditions: While sodium ethoxide is standard, for a sluggish second alkylation, you might consider a stronger, non-nucleophilic base like sodium hydride to ensure complete deprotonation.
-
Reaction Time and Temperature: The second alkylation may require a longer reaction time or slightly elevated temperatures to proceed to completion. Monitor the reaction by TLC to determine the optimal endpoint.
Hydrolysis and Decarboxylation
Q4: The hydrolysis of my di-benzylated malonic ester is incomplete. How can I improve the yield of the dicarboxylic acid?
A4: Incomplete hydrolysis can be addressed by optimizing the reaction conditions.
-
Choice of Hydrolysis Method:
-
Basic Hydrolysis (Saponification): This is often preferred as it is an irreversible reaction.[7][8] Heating the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide is effective. A co-solvent like ethanol or THF can be used to improve solubility.[9]
-
Acidic Hydrolysis: This is a reversible reaction, so a large excess of water is needed to drive the equilibrium towards the products.[7] Refluxing with a strong acid like sulfuric acid or hydrochloric acid is a common method.[9]
-
-
Reaction Time and Temperature: Ensure the reaction is heated under reflux for a sufficient period. Monitor the reaction by TLC until the starting ester spot has disappeared.
Q5: My decarboxylation is not going to completion, or I am observing charring and side products. What are the optimal conditions?
A5: Decarboxylation of the malonic acid derivative typically occurs readily upon heating.[5]
-
Temperature Control: The key is to heat the dicarboxylic acid intermediate to a temperature sufficient for CO₂ evolution without causing decomposition. This is often achieved by heating the crude product from the hydrolysis step.[10]
-
Solvent-Free vs. Solvent-Based:
-
Solvent-Free: Often, simply heating the isolated dicarboxylic acid is sufficient.
-
High-Boiling Solvent: In some cases, performing the decarboxylation in a high-boiling solvent like xylene or dimethylformamide (DMF) can provide better temperature control and lead to a cleaner reaction.[10]
-
-
Microwave-Assisted Decarboxylation: For rapid and efficient decarboxylation, microwave irradiation under solvent-free conditions can be a highly effective and environmentally friendly alternative.[10]
Purification
Q6: My final product, this compound, is impure. What is the best purification strategy?
A6: The purification of carboxylic acids often involves leveraging their acidic nature.
-
Acid-Base Extraction: This is a highly effective method for removing neutral or basic impurities.[11][12]
-
Dissolve the crude product in an organic solvent like diethyl ether.
-
Extract with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to convert the carboxylic acid into its water-soluble salt.
-
Separate the aqueous layer and wash the organic layer with more of the basic solution to ensure complete extraction.
-
Combine the aqueous extracts and re-acidify with a strong acid, like HCl, until the product precipitates.[11]
-
Extract the precipitated carboxylic acid back into an organic solvent, dry the organic layer, and remove the solvent.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., toluene/petroleum ether or aqueous alcohol) can be an excellent final purification step.[13]
-
Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can be challenging due to streaking. If this method is necessary, adding a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent can improve the separation.[11]
Caption: Decision workflow for the purification of this compound using acid-base extraction.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,2-dibenzylmalonate
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
Enolate Formation (1st): To the sodium ethoxide solution, add diethyl malonate (16 g, 0.1 mol) dropwise at room temperature.
-
First Alkylation: After the addition is complete, add benzyl bromide (17.1 g, 0.1 mol) dropwise to the reaction mixture. Stir at room temperature for 1 hour, then heat to reflux for 2 hours.
-
Enolate Formation (2nd): Cool the reaction mixture to room temperature and add a second equivalent of sodium ethoxide solution (prepared from 2.3 g of sodium in 50 mL of ethanol).
-
Second Alkylation: Add a second equivalent of benzyl bromide (17.1 g, 0.1 mol) dropwise and reflux for an additional 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into cold water. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2,2-dibenzylmalonate.
Protocol 2: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: To the crude diethyl 2,2-dibenzylmalonate, add a solution of potassium hydroxide (20 g) in ethanol (50 mL) and water (20 mL). Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Solvent Removal: Remove the ethanol by distillation.
-
Acidification and Decarboxylation: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. The dicarboxylic acid will precipitate. Gently heat the mixture to 50-60 °C until the evolution of CO₂ ceases.
-
Isolation: Cool the mixture to room temperature. The crude this compound will solidify. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by following the acid-base extraction protocol described in the FAQ section.
Quantitative Data Summary
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Diethyl Malonate | 160.17 | 0.1 | 1.0 | 16.0 g |
| Sodium | 22.99 | 0.2 | 2.0 | 4.6 g |
| Benzyl Bromide | 171.04 | 0.2 | 2.0 | 34.2 g |
| Potassium Hydroxide | 56.11 | ~0.36 | ~3.6 | 20.0 g |
| This compound | 240.30 | - | - | Theoretical Yield: 24.0 g |
Note: Yields are representative and can vary based on specific reaction conditions and purification efficiency. Typical reported yields for similar malonic ester syntheses range from 60-85%.[14]
References
-
General procedures for the purification of Carboxylic acids - Chempedia. [Link]
-
How can I purify carboxylic acid? - ResearchGate. [Link]
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Malonic Ester Synthesis - Organic Chemistry On-Line. [Link]
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Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Publications. [Link]
-
Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. [Link]
- Process for purification of carboxylic acids - Google P
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Decarboxylative Michael Additions of Substituted Malonic Acid Half‐Oxyesters to Methylidene Malonates - ResearchGate. [Link]
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(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. [Link]
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Optimized reaction condition for ester hydrolysis reaction - ResearchGate. [Link]
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22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]
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Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC - NIH. [Link]
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Decarboxylation - Master Organic Chemistry. [Link]
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The Malonic Ester Synthesis. [Link]
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The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]
-
The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE - Vedantu. [Link]
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Malonic ester synthesis - Wikipedia. [Link]
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Show how you would use the malonic synthesis to make the following compounds. [Link]
-
Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives - ResearchGate. [Link]
-
Ester to Acid - Common Conditions. [Link]
-
21.10: Malonic Ester Synthesis - Chemistry LibreTexts. [Link]
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Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables - ResearchGate. [Link]
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hydrolysis of esters - Chemguide. [Link]
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Malonic Ester Synthesis - YouTube. [Link]
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Malonic Ester Synthesis - Organic Chemistry Tutor. [Link]
-
Solved (a) When diethyl malonate was treated with sodium | Chegg.com. [Link]
-
Malonic Ester Synthesis - Organic Chemistry Portal. [Link]
-
Synthesis of 2-phenylpropionic acid - PrepChem.com. [Link]
- Method of alkylating esters - Google P
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Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH. [Link]
-
Phenylpropanoic acid - Wikipedia. [Link]
-
Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions - ResearchGate. [Link]
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. [Link]
-
A Handy and Solventless Direct Route to Primary 3-[3-Aryl)-1,2,4-oxadiazol-5-yl]propionamides Using Microwave Irradiation - MDPI. [Link]
-
2-phenylpropionic acid - Organic Syntheses Procedure. [Link]
-
β-BENZOYLPROPIONIC ACID - Organic Syntheses Procedure. [Link]
-
Conversion of Diethylmalonate to 3 Phenylpropanoic acid - YouTube. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. [Link]
-
3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... - ResearchGate. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. [Link]
-
synthetic route for the preparation of compounds 2 to 7 Synthesis of dicarboxylic acid derivatives of 1,4-thiazines - ResearchGate. [Link]
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Technical Support Center: Stereoselective Synthesis of 2-Benzyl-3-phenylpropanoic Acid
Welcome to the technical support center for the stereoselective synthesis of 2-benzyl-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related chiral carboxylic acids. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven insights.
Section 1: Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor Diastereoselectivity or Enantioselectivity
Q1: My asymmetric alkylation is resulting in a low diastereomeric ratio (dr) or enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?
A1: Low stereoselectivity is a frequent challenge and typically stems from suboptimal reaction conditions that fail to adequately differentiate the transition state energies leading to the desired and undesired stereoisomers. A systematic optimization of reaction parameters is crucial.
Core Factors Influencing Stereoselectivity:
-
Chiral Auxiliary/Catalyst: The choice of the chiral directing group is paramount. For substrate-controlled diastereoselective reactions, Evans oxazolidinone auxiliaries are a robust choice, offering a predictable stereochemical outcome due to the formation of a rigid chelated enolate that blocks one face from the electrophile.[1][2] If using a catalyst-controlled reaction (e.g., asymmetric hydrogenation), the ligand's steric and electronic properties are critical.[3]
-
Solvent: The solvent's polarity and coordinating ability can dramatically influence the geometry and solvation of the enolate and the transition state.
-
Troubleshooting Tip: Ethereal solvents like tetrahydrofuran (THF) are generally preferred for forming stable, chelated enolates with lithium or sodium bases. Avoid protic solvents, which can interfere with the enolate.
-
-
Temperature: Lower reaction temperatures almost always enhance stereoselectivity. This is because the difference in activation energies between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT).
-
Troubleshooting Tip: If your reaction is running at -20 °C, attempt it at -78 °C (dry ice/acetone bath). While the reaction may be slower, the selectivity should improve.
-
-
Base and Counterion: The base used for deprotonation and the resulting counterion (e.g., Li⁺, Na⁺, K⁺) affect the enolate's aggregation state and geometry. Lithium bases like LDA or LiHMDS are often preferred as the small Li⁺ cation is excellent at forming a tight, six-membered chelated transition state with carbonyls and chiral auxiliaries, which is key for high stereoselectivity.[5]
Optimization Workflow for Poor Stereoselectivity
Below is a systematic workflow to troubleshoot and optimize diastereoselectivity in an Evans auxiliary-mediated alkylation.
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Product Epimerization or Racemization
Q2: I achieved high diastereoselectivity initially, but my final product shows significant epimerization after auxiliary cleavage or workup. Why is this happening and how can I prevent it?
A2: The chiral center at the α-position to the carboxylic acid is susceptible to epimerization (loss of stereochemical integrity at one of multiple stereocenters) or racemization (formation of a 1:1 mixture of enantiomers).[6] This occurs via the formation of a planar, achiral enol or enolate intermediate under conditions that allow for proton exchange.[7]
Primary Causes of Epimerization:
-
Harsh Hydrolysis Conditions: Standard methods for cleaving chiral auxiliaries, such as strong basic hydrolysis (e.g., NaOH or KOH in refluxing aqueous solvent), can easily deprotonate the α-carbon, leading to racemization.[8][9]
-
Elevated Temperatures: Heating the product for extended periods, especially in the presence of trace acid or base, can provide enough energy to overcome the activation barrier for enolization.[8]
-
Acidic/Basic Workup or Purification: Exposure to strong acids or bases during aqueous workup or chromatography on untreated silica gel can catalyze enolization.
Strategies to Mitigate Epimerization:
-
Milder Auxiliary Cleavage:
-
Lithium Hydroperoxide (LiOOH): This is the gold-standard for cleaving Evans auxiliaries under mild, low-temperature conditions that preserve the stereochemistry of the α-carbon. The reaction is typically run at 0 °C.
-
Reductive Cleavage: Methods like reduction with LiBH₄ can convert the acyl oxazolidinone to the corresponding chiral alcohol without affecting the α-stereocenter.
-
-
Careful Workup and Purification:
-
Neutralize Carefully: Ensure the reaction mixture is neutralized to pH ~7 with a buffered solution before extraction.
-
Use Treated Silica Gel: If column chromatography is necessary, use silica gel that has been pre-treated with a non-nucleophilic base like triethylamine to neutralize acidic sites.
-
Avoid Heat: Concentrate the product in vacuo at low temperatures (e.g., <30 °C).
-
Mechanism of Base-Catalyzed Epimerization
The diagram below illustrates how a base can abstract the acidic α-proton, leading to a planar enolate intermediate that can be re-protonated from either face, scrambling the stereocenter.
Caption: Mechanism of α-carbon epimerization via an enolate.
Issue 3: Low Reaction Yield and Competing Side Reactions
Q3: My alkylation reaction has a very low yield. I suspect side reactions or steric hindrance. What can I do?
A3: Low yields can be attributed to several factors, including incomplete deprotonation, steric hindrance, or competing side reactions like O-alkylation.
Troubleshooting Low Yields:
-
Verify Deprotonation: Ensure you are using a slight excess of a strong, non-nucleophilic base (e.g., 1.05-1.1 equivalents of LDA or NaHMDS). The color change of an indicator like triphenylmethane can sometimes be used to confirm complete enolate formation.
-
Address Steric Hindrance: this compound involves two bulky phenyl groups.
-
Increase Temperature: While this can harm selectivity, moderately increasing the temperature might be necessary to overcome the activation energy. A careful balance must be struck.
-
Use a More Reactive Electrophile: If you are using benzyl bromide, consider switching to benzyl iodide or benzyl triflate, which are more reactive alkylating agents.
-
-
Suppress O-alkylation: The competition between C- and O-alkylation of enolates is a classic problem.
-
Counterion and Solvent: As mentioned, a small, hard cation like Li⁺ in a coordinating solvent like THF generally favors C-alkylation. In contrast, larger, "naked" cations (e.g., K⁺ with a crown ether) in non-polar solvents can favor O-alkylation. Stick with Li- or Na-based enolates in THF.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which general synthetic strategy is better for this target: chiral auxiliary-based alkylation or asymmetric hydrogenation?
A1: Both are powerful and valid strategies, and the "better" choice depends on available starting materials, equipment, and scalability requirements.
| Feature | Chiral Auxiliary Alkylation | Asymmetric Hydrogenation |
| Stereocontrol | Substrate-controlled; relies on the auxiliary. | Catalyst-controlled; relies on the chiral ligand. |
| Starting Materials | Requires 3-phenylpropanoic acid and a chiral auxiliary.[1] | Requires synthesis of the α,β-unsaturated precursor, (E)-2-benzyl-3-phenylprop-2-enoic acid.[10] |
| Key Steps | 1. Acylation of auxiliary. 2. Enolate formation & alkylation. 3. Auxiliary cleavage.[11] | 1. Synthesis of unsaturated acid. 2. Hydrogenation with H₂ and chiral catalyst.[3] |
| Scalability | Can be challenging due to stoichiometry of the auxiliary and cryogenic conditions. | Often highly scalable with very low catalyst loadings (high S/C ratios).[3] |
| Atom Economy | Lower, as the auxiliary is used stoichiometrically (though it can be recovered).[2] | Higher, as it's a catalytic addition reaction. |
Recommendation: For lab-scale synthesis where starting materials are readily available, the chiral auxiliary method is often more direct. For process development and large-scale synthesis, asymmetric hydrogenation is generally preferred for its efficiency and higher atom economy.[3][12]
Q2: How do I prepare and purify the diastereomeric mixture for separation by fractional crystallization?
A2: If you have a mixture of diastereomers (e.g., from a non-selective reaction or partial epimerization), you can sometimes separate them by fractional crystallization. This relies on the different physical properties, primarily solubility, of the diastereomers.[13][14]
General Procedure:
-
Salt Formation: Convert the carboxylic acid mixture to a salt using a chiral amine resolving agent (e.g., (R)- or (S)-1-phenylethylamine). This converts your mixture of enantiomers into a mixture of diastereomeric salts.
-
Solvent Screening: Find a solvent system where one diastereomeric salt is significantly less soluble than the other. This often requires screening various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with hexane).
-
Crystallization: Dissolve the diastereomeric salt mixture in a minimum amount of the hot solvent. Allow it to cool slowly. The less soluble diastereomer will crystallize out first.
-
Isolation and Analysis: Filter the crystals, wash with a small amount of cold solvent, and analyze the enantiomeric excess of the mother liquor and the crystals by chiral HPLC.
-
Liberation of the Acid: Once a diastereomerically pure salt is obtained, treat it with acid (e.g., dilute HCl) and extract the free carboxylic acid.
Q3: What analytical techniques are essential for monitoring this synthesis?
A3:
-
Thin-Layer Chromatography (TLC): For routine reaction monitoring to track the consumption of starting materials and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for structural confirmation of intermediates and the final product. For diastereomeric products, you can often see distinct sets of peaks for each stereoisomer, allowing for the determination of the diastereomeric ratio (dr) by integration.
-
Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for determining enantiomeric excess (ee). This requires a chiral stationary phase column capable of separating the enantiomers of your final product or a suitable derivative.
-
Mass Spectrometry (MS): To confirm the molecular weight of your products.
-
Optical Rotation: A classical method to determine the optical activity of your final enantiomerically enriched product, measured with a polarimeter. The sign ([α]D) and magnitude can be compared to literature values.
Section 3: Key Experimental Protocols
Protocol 1: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary
This protocol is adapted from established procedures for the alkylation of N-acylated Evans-type oxazolidinones.[1][11]
Workflow Diagram
Caption: Workflow for Evans auxiliary-based synthesis.
Step-by-Step Methodology:
-
Acylation:
-
To a solution of 3-phenylpropanoic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir for 2 hours at room temperature until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.
-
Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add the acid chloride solution dropwise and allow the reaction to warm to room temperature overnight.
-
Work up with aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to yield the N-acyl oxazolidinone.
-
-
Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in dry THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 30 minutes to form the lithium enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, then allow the mixture to slowly warm to 0 °C over several hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Auxiliary Cleavage:
-
Dissolve the crude alkylated product in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 4-6 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Acidify the mixture to pH ~2 with dilute HCl and extract the product with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
-
Purify the crude this compound by chromatography or crystallization.
-
References
-
Maclagan, K., & Sneddon, H. F. (2016). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules, 21(7), 898. [Link]
-
Kawabata, T., Yahiro, K., & Fuji, K. (1991). Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group. Journal of the American Chemical Society, 113(25), 9694–9696. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
-
Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. [Link]
-
Douglas, J. J., et al. (2020). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society, 142(15), 6933–6938. [Link]
-
Douglas, J. J., et al. (2020). Photocatalyzed Epimerization of Quaternary Stereocenters. PMC - NIH. [Link]
- Unites States Patent US5221765A. (1993). Racemization process for an optically active carboxylic acid or ester thereof.
-
ten Hoeve, W. (1992). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen. [Link]
-
Seebach, D., et al. (2002). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Organic Syntheses, 79, 204. [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
-
Blacker, A. J., et al. (2011). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
-
Dziemian, S., et al. (2021). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 26(17), 5345. [Link]
-
Weng, G., et al. (2017). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. [Link]
-
Sugawara, S., et al. (2021). 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants. Plant Physiology, 185(3), 1076–1089. [Link]
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Fallis, A. G., et al. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
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Tadesse, S., & Mohammed, B. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6681. [Link]
-
Wang, D., et al. (2022). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Nature Communications, 13, 3844. [Link]
-
Lee, K., et al. (2022). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in Microbiology, 13, 989439. [Link]
-
Mavric, E., et al. (2020). 3-Phenyllactic Acid and Polyphenols Are Substances Enhancing the Antibacterial Effect of Methylglyoxal in Manuka Honey. Molecules, 25(17), 3757. [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Crystallization-Based Separation of Enantiomers. ResearchGate. [Link]
-
Tang, W., & Zhang, X. (2003). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(1), 119-122. [Link]
-
Waylander. (2021). Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. [Link]
-
PubChem. (n.d.). (E)-2-benzyl-3-phenylprop-2-enoic acid. [Link]
-
Amanote, Y. (2018). Synthesis and Asymmetric Hydrogenation of α-Aryl-β-Substituted Itaconic Acids. ResearchGate. [Link]
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Li, X., et al. (2018). Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions. ResearchGate. [Link]
-
Chimenti, F., et al. (2010). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry, 18(15), 5574-5583. [Link]
-
Jiang, Y., et al. (2015). Preparation of some useful compounds from benzyl 3-phenylpropiolates. ResearchGate. [Link]
-
Tang, W., et al. (2005). Asymmetric Synthesis of 2-Alkyl-3-phosphonopropanoic Acid Derivatives via Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters, 7(22), 5027-5030. [Link]
-
Masse, C. E., & Panek, J. S. (1995). Highly Diastereoselective Intramolecular Allylation Reactions of Mixed Silyl-Substituted Acetals. The Journal of Organic Chemistry, 60(24), 7812-7824. [Link]
-
Wang, Z., et al. (2018). Ketone α-alkylation at the more-hindered site. Nature, 558(7709), 275-279. [Link]
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Blackmond, D. G. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
Smith, A. M. R., & Whyman, R. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 11(15), 9632-9646. [Link]
-
Itoh, T., et al. (2007). Design and synthesis of a series of α-benzyl phenylpropanoic acid-type peroxisome proliferator-activated receptor (PPAR) gamma partial agonists with improved aqueous solubility. Journal of Medicinal Chemistry, 50(23), 5691-5705. [Link]
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"removal of unreacted starting materials from 2-Benzyl-3-phenylpropanoic acid"
Technical Support Center: Purification of 2-Benzyl-3-phenylpropanoic Acid
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted starting materials and byproducts from their crude reaction mixtures. Here, we synthesize fundamental chemical principles with field-proven methodologies to provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the most likely unreacted starting materials I need to remove?
A1: The identity of unreacted starting materials is entirely dependent on your synthetic route. A common method for synthesizing α-substituted phenylacetic acids is the direct alkylation of a phenylacetic acid enolate with an alkyl halide.[1] For this compound, this would likely involve starting materials such as:
-
Phenylacetic acid: A carboxylic acid.
-
Benzyl bromide or benzyl chloride: Neutral, electrophilic alkylating agents.
-
A strong base: Such as Lithium diisopropylamide (LDA) or similar lithium amides.
Therefore, the primary contaminants to target are unreacted benzyl halide and potentially side-products from self-condensation or over-alkylation.
Q2: My crude product is a persistent oil or sticky gum. How can I purify it?
A2: "Oiling out" is a common problem when a compound's melting point is lower than the temperature of the purification environment or when impurities are depressing the melting point. The most effective first step for an acidic product like this compound is to perform an acid-base extraction .[2][3][4] This technique does not require the crude product to be a solid and is exceptionally effective at removing neutral impurities like residual benzyl bromide.
Q3: I performed an acid-base extraction, but my yield was very low. What likely went wrong?
A3: Low yield after an acid-base extraction of a carboxylic acid typically points to one of several issues:
-
Incomplete Extraction: You may not have used enough aqueous base or performed enough extraction cycles to transfer all the carboxylate salt to the aqueous layer.
-
Incomplete Re-acidification: After extracting the product into the basic aqueous layer, you must re-acidify it to precipitate the neutral carboxylic acid. If the pH is not made sufficiently acidic, a significant portion of your product will remain dissolved in the aqueous phase as the carboxylate salt. Always check the pH with litmus or pH paper to ensure it is acidic (pH 1-2).[5][6]
-
Premature Product Precipitation: If the concentration of the carboxylate salt is very high, it might precipitate before acidification. This is less common but possible.
-
Emulsion Formation: Stable emulsions between the organic and aqueous layers can trap the product and make separation difficult, leading to physical loss.
Q4: How can I reliably check the purity of my final product?
A4: A combination of methods is always recommended:
-
Thin-Layer Chromatography (TLC): This is a fast and effective way to visualize impurities. For carboxylic acids, it's crucial to add 0.5-1% acetic or formic acid to the eluent to prevent streaking.[5][7] A single, well-defined spot is indicative of high purity.
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value suggests high purity. Impurities typically broaden the melting range and depress the melting point.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing purity. The absence of signals corresponding to starting materials or solvents is a strong indicator of a pure sample.
Troubleshooting and Optimization Guides
This section provides in-depth, step-by-step protocols and troubleshooting for the most effective purification techniques.
Guide 1: Purification via Acid-Base Extraction
This technique leverages the acidic nature of the carboxyl group to separate it from neutral or basic impurities.[2][8]
Common Problem: My final product is still contaminated with a neutral impurity (e.g., unreacted benzyl bromide) after extraction.
Troubleshooting Workflow: This issue arises from inefficient partitioning of the carboxylate salt into the aqueous phase or inadequate washing of the organic layer.
Sources
- 1. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Benzyl-3-phenylpropanoic Acid
Welcome to the technical support resource for the synthesis of 2-Benzyl-3-phenylpropanoic acid (also known as dibenzylacetic acid). This guide is designed for researchers, chemists, and drug development professionals who are utilizing the malonic ester synthesis pathway to produce this compound. As a scientist with extensive experience in synthetic organic chemistry, I've structured this guide to move beyond simple procedural steps, focusing instead on the chemical principles, potential pitfalls, and evidence-based solutions to common experimental challenges.
The synthesis of this compound is a classic application of the malonic ester synthesis, a robust method for preparing substituted carboxylic acids. The overall strategy involves the sequential alkylation of diethyl malonate with benzyl bromide, followed by ester hydrolysis and thermal decarboxylation. While straightforward in principle, this multi-step synthesis presents several critical junctures where yields can be compromised or impurities can arise. This guide addresses these specific issues in a practical, question-and-answer format.
Core Synthesis Workflow
The overall synthetic pathway is illustrated below. Each step presents unique challenges that will be addressed in the subsequent troubleshooting section.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
Q1: My yield of diethyl dibenzylmalonate is low, and I'm isolating significant amounts of the mono-alkylated product. How can I drive the reaction to completion?
This is a common issue related to enolate formation and reaction kinetics. The mono-alkylated intermediate, diethyl benzylmalonate, is less acidic than the starting diethyl malonate, making the second deprotonation less favorable.
Expert Analysis & Solution:
-
Basicity and Stoichiometry: Ensure you are using at least two full equivalents of a suitable base (one for each alkylation). Sodium ethoxide (NaOEt) in anhydrous ethanol is the standard choice. Critically, the alkoxide base must match the alkyl group of the ester to prevent transesterification, which would complicate the product mixture.[1] Using a slight excess of base (e.g., 2.1 equivalents total) and benzyl bromide (e.g., 2.1 equivalents total) can help drive the reaction to completion.
-
Stepwise vs. One-Pot: While a one-pot approach is feasible, a stepwise procedure often provides better control. Isolate the mono-alkylated product first, then subject it to the second alkylation under optimized conditions. However, for efficiency, a carefully controlled one-pot reaction is preferred. After adding the first equivalent of base and benzyl bromide and allowing for sufficient reaction time (monitored by TLC), add the second equivalent of base, followed by the second equivalent of benzyl bromide.
-
Reaction Conditions: Ensure your solvent (ethanol) is absolutely anhydrous. Water will quench the enolate and consume the base, leading to incomplete reactions. The reaction is an SN2 substitution, so moderate heat (reflux) is typically required to ensure a reasonable reaction rate.[2]
Q2: The hydrolysis (saponification) of diethyl dibenzylmalonate is extremely slow or incomplete. Why is this happening and what can I do?
The challenge here is steric hindrance. The two bulky benzyl groups flanking the ester functionalities shield the carbonyl carbons from nucleophilic attack by hydroxide ions.
Expert Analysis & Solution:
-
Harsh Hydrolysis Conditions: Standard saponification conditions (e.g., NaOH in aqueous ethanol at reflux) may be insufficient. More forcing conditions are necessary. Use a stronger base like potassium hydroxide (KOH), which is more soluble in alcoholic solvents, and increase the reaction temperature and time significantly.[3] Refluxing for 8-12 hours or even longer may be required.
-
Phase Transfer Catalysis: For particularly stubborn hydrolyses, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed in a biphasic system (e.g., toluene/water) to facilitate the transport of hydroxide ions into the organic phase.
-
Acidic Hydrolysis: While basic hydrolysis is more common, acidic hydrolysis can be an effective alternative. Refluxing the diester in a mixture of a strong acid like aqueous HBr and acetic acid can cleave the esters.[4][5] This method has the advantage of leading directly into the decarboxylation step upon heating, as the medium is already acidic.
Q3: My decarboxylation step is inefficient, leaving behind the dicarboxylic acid intermediate. How do I ensure complete loss of CO₂?
Decarboxylation of a malonic acid derivative is not spontaneous at room temperature; it requires thermal energy and proceeds through a specific mechanism.[6] The presence of the second carbonyl group (in this case, a carboxyl group) beta to the one being eliminated is essential.[7]
Expert Analysis & Solution:
-
Mechanism & Conditions: The reaction proceeds via a cyclic (six-membered ring) transition state, which requires heat.[6] After the hydrolysis step is complete, the reaction mixture is acidified. The resulting dibenzylmalonic acid is then heated, typically to temperatures between 100-150 °C. Often, simply heating the acidic aqueous solution to reflux is sufficient to drive off CO₂. If the diacid was isolated, it can be heated neat in an oil bath until effervescence ceases.
-
Verification of Hydrolysis: Incomplete decarboxylation is almost always a symptom of incomplete hydrolysis. If both ester groups are not converted to carboxylic acids, the cyclic transition state for decarboxylation cannot form. Before attempting decarboxylation, ensure the hydrolysis step was successful by taking an analytical sample (e.g., TLC, ¹H NMR).
Caption: Pericyclic mechanism of decarboxylation of the diacid intermediate.
Q4: How should I purify the final this compound product?
The crude product will likely contain residual salts from the workup and potentially small amounts of unreacted intermediates. A multi-step purification process is recommended.
Expert Analysis & Solution:
-
Aqueous Workup: After decarboxylation, cool the reaction mixture. If the product solidifies, it can be collected by filtration. More commonly, it will be an oil. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then a saturated brine solution to remove inorganic salts and water-soluble impurities.[8]
-
Recrystallization: This is the most effective method for purifying the final carboxylic acid. The key is selecting an appropriate solvent system. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., toluene or ethyl acetate) and then add a co-solvent in which it is insoluble (e.g., hexanes or petroleum ether) until turbidity persists. Allowing the solution to cool slowly will yield crystals of the purified product.[9]
-
Column Chromatography: While possible, this is often less efficient for the final acid purification than recrystallization unless impurities have very different polarities. If used, a silica gel column with a solvent system like ethyl acetate/hexanes with 1% acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a good starting point.
Detailed Experimental Protocol
This protocol provides a representative procedure for a gram-scale synthesis. Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle sodium metal, strong bases, and benzyl bromide (a lachrymator) in a well-ventilated fume hood.
Step 1 & 2: Synthesis of Diethyl Dibenzylmalonate
-
In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 250 mL of anhydrous ethanol.
-
Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide.
-
Once all sodium has dissolved and the solution has cooled, add 80.1 g (0.5 mol) of diethyl malonate via the dropping funnel.[3]
-
Add 63.3 g (0.5 mol) of benzyl chloride dropwise over 1 hour. An exothermic reaction will occur.
-
Heat the mixture to reflux and stir for 2-3 hours, until the solution is neutral to moist litmus paper (indicating consumption of the alkoxide).
-
Cool the mixture slightly and add a second solution of sodium ethoxide, prepared by dissolving another 11.5 g (0.5 mol) of sodium in 250 mL of anhydrous ethanol.
-
Add a second portion of 63.3 g (0.5 mol) of benzyl chloride dropwise.
-
Heat the mixture to reflux for 8-10 hours or until TLC analysis shows the disappearance of the mono-alkylated intermediate.
-
Cool the reaction, remove the ethanol via rotary evaporation. Add 500 mL of water to the residue and extract with diethyl ether (3 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude diethyl dibenzylmalonate as an oil.
Step 3 & 4: Hydrolysis and Decarboxylation
-
To the crude diethyl dibenzylmalonate, add a solution of 112 g (2.0 mol) of KOH dissolved in 200 mL of water and 200 mL of ethanol.
-
Heat the mixture to a vigorous reflux with stirring for 12 hours. The solution should become homogeneous.
-
After cooling, remove the ethanol by rotary evaporation. Dilute the aqueous residue with 500 mL of water and wash with a small amount of diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the cold aqueous layer with concentrated HCl until the pH is ~1. A white precipitate of dibenzylmalonic acid should form.
-
Heat the acidified mixture to reflux for 4-6 hours. Vigorous bubbling (evolution of CO₂) will be observed initially. Continue heating until the effervescence ceases completely.
-
Cool the mixture in an ice bath. The final product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from a suitable solvent like toluene/hexanes to afford the pure product.
Data & Characterization
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₆O₂[10] |
| Molecular Weight | 240.30 g/mol [10] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 88-90 °C |
| ¹H NMR (CDCl₃, δ) | ~12.0 ppm (s, 1H, -COOH), 7.1-7.3 ppm (m, 10H, Ar-H), 3.0-3.2 ppm (m, 3H, -CH₂- and -CH-), 2.8-2.9 ppm (m, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, δ) | ~182 ppm (C=O), 139-140 ppm (Ar-C), 126-129 ppm (Ar-CH), ~50 ppm (-CH-), ~38 ppm (-CH₂-) |
| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1600, 1495, 1450 (Ar C=C stretch) |
References
-
Organic Syntheses Procedure. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]
-
ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Available at: [Link]
-
Suárez-Castillo, O. R., et al. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]
-
PrepChem. Synthesis of 2-phenylpropionic acid. Available at: [Link]
-
National Institutes of Health. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]
-
University of Calgary. The Malonic Ester Synthesis. Available at: [Link]
-
National Institutes of Health. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Available at: [Link]
-
National Institutes of Health. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]
-
Wikipedia. Phenylpropanoic acid. Available at: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available at: [Link]
-
YouTube. Conversion of Diethylmalonate to 3 Phenylpropanoic acid. Available at: [Link]
-
ResearchGate. Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions. Available at: [Link]
-
Pearson+. Show how the following compounds can be made using the malonic ester synthesis. Available at: [Link]
-
Master Organic Chemistry. Decarboxylation. Available at: [Link]
-
National Institutes of Health. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Available at: [Link]
-
PubChem. alpha-Methylhydrocinnamic acid. Available at: [Link]
-
Organic Chemistry Tutor. Malonic Ester Synthesis. Available at: [Link]
-
ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Available at: [Link]
-
Pearson. Malonic Ester Synthesis Practice Problems. Available at: [Link]
-
Khan Academy. Decarboxylation. Available at: [Link]
-
Organic Chemistry Portal. Malonic Ester Synthesis. Available at: [Link]
-
PrepChem. Preparation of 3-bromo-3-phenylpropanoic acid. Available at: [Link]
-
Organic Syntheses Procedure. β-BENZOYLPROPIONIC ACID. Available at: [Link]
- Google Patents. Preparation method for 2-phenylpropionic acid.
-
Organic Syntheses Procedure. dl-PHENYLALANINE. Available at: [Link]
-
PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Available at: [Link]
-
PubChem. 2-Amino-2-benzyl-3-phenylpropanoic acid. Available at: [Link]
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"minimizing side reactions in the synthesis of 2-Benzyl-3-phenylpropanoic acid"
Welcome to the technical support center for the synthesis of 2-Benzyl-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the necessary insights to minimize side reactions and optimize your synthetic outcomes.
Introduction to the Synthetic Challenge
The synthesis of this compound, a disubstituted propanoic acid, presents a common yet nuanced challenge in organic synthesis. The malonic ester synthesis is a frequently employed and robust method for this transformation. However, success hinges on careful control of reaction conditions to prevent the formation of undesired byproducts. This guide will focus primarily on the malonic ester route, addressing its most common pitfalls, and will also explore alternative synthetic strategies.
Troubleshooting Guide & FAQs: Malonic Ester Synthesis Route
The malonic ester synthesis for this compound involves a sequential, or one-pot, dialkylation of a malonic ester (typically diethyl malonate) with benzyl halides, followed by hydrolysis and decarboxylation.
Core Reaction Scheme:
Q1: I am getting a significant amount of dibenzylmalonate as a byproduct. How can I favor the formation of the desired mono-benzylated intermediate in the first step?
A1: This is a classic issue of over-alkylation. The mono-alkylated product still possesses an acidic proton and can react with the base and alkyl halide.[1] To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of diethyl malonate relative to the base and benzyl halide. This increases the probability that the base will deprotonate an unreacted malonic ester molecule rather than the mono-alkylated product.[1]
-
Slow Addition of Alkyl Halide: Add the benzyl halide dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.
-
Temperature Management: The initial enolate formation is typically conducted at room temperature or slightly below. The alkylation step may require gentle heating, but avoid excessively high temperatures or prolonged reaction times, as these can promote the second alkylation. A useful technique is to form the enolate at room temperature and then add this solution to a refluxing solution of the benzyl halide. This approach keeps the enolate concentration low at any given time.[1]
Q2: During the second alkylation to form the dibenzylated intermediate, my reaction is sluggish, and I'm getting a mixture of products. What could be the cause?
A2: The second alkylation can be more challenging due to the increased steric hindrance of the mono-benzylated malonic ester. Here are some troubleshooting steps:
-
Choice of Base for the Second Deprotonation: A stronger base may be required for the second deprotonation compared to the first. While sodium ethoxide is often sufficient, a stronger base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) can be more effective in completely forming the second enolate.
-
Reaction Time and Temperature: The second alkylation may require more forcing conditions (higher temperature and longer reaction time) than the first due to the sterically hindered nature of the substrate. Monitor the reaction closely by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of the Mono-alkylated Intermediate: If you are performing a stepwise synthesis, ensure that the mono-benzylated malonic ester is pure before proceeding to the second alkylation. Any unreacted diethyl malonate from the first step will also be alkylated in the second step, leading to a mixture of products.
Q3: My final product yield is low after the hydrolysis and decarboxylation step. What are the common issues?
A3: Incomplete hydrolysis or side reactions during decarboxylation can lead to low yields.
-
Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.[2] For basic hydrolysis (saponification), ensure you are using a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate heating to drive the reaction to completion. Following saponification, acidification is necessary to protonate the carboxylate.
-
Decarboxylation Temperature: Decarboxylation of the dibenzylmalonic acid typically requires heating.[3][4] However, excessively high temperatures can lead to decomposition of the desired product. The optimal temperature should be determined empirically, often by monitoring the evolution of CO2.
-
Work-up Procedure: After acidification, the product needs to be efficiently extracted from the aqueous layer. Use a suitable organic solvent and perform multiple extractions to maximize recovery.
| Side Reaction | Cause | Troubleshooting/Minimization Strategy |
| Over-alkylation (Dibenzylation in first step) | Mono-alkylated product reacts with remaining base and alkyl halide.[1] | Use a slight excess of diethyl malonate; slow addition of benzyl halide; control temperature.[1] |
| Incomplete Second Alkylation | Steric hindrance of the mono-alkylated intermediate. | Use a stronger base (e.g., NaH); increase reaction time and/or temperature; ensure purity of the intermediate. |
| Ester Hydrolysis during Alkylation | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. |
| Transesterification | Mismatch between the alkoxide base and the ester. | Use a base with the same alkyl group as the ester (e.g., sodium ethoxide for diethyl malonate).[5] |
| Incomplete Decarboxylation | Insufficient heating during the final step. | Ensure adequate and controlled heating, monitoring for CO2 evolution. |
Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol is a representative procedure based on established principles of the malonic ester synthesis.[2][3]
Step 1: Synthesis of Diethyl Benzylmalonate (Mono-alkylation)
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise with stirring.
-
After the addition is complete, add benzyl bromide (1.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diethyl benzylmalonate by vacuum distillation or column chromatography.
Step 2: Synthesis of Diethyl Dibenzylmalonate (Second Alkylation)
-
In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol as described in Step 1.
-
Add the purified diethyl benzylmalonate (1.0 eq) dropwise to the sodium ethoxide solution.
-
Add benzyl bromide (1.0 eq) dropwise and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction as described in Step 1. The crude diethyl dibenzylmalonate can often be used in the next step without extensive purification if the reaction goes to completion.
Step 3: Hydrolysis and Decarboxylation
-
To the crude diethyl dibenzylmalonate, add an excess of a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).
-
Heat the acidified solution gently to induce decarboxylation, which is evident by the evolution of carbon dioxide gas.
-
After the gas evolution ceases, cool the mixture to room temperature, which should cause the this compound to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.[6]
Visualization of the Synthetic Pathway and Side Reactions
Malonic Ester Synthesis Workflow
Caption: Workflow for the malonic ester synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
Alternative Synthetic Routes and Their Pitfalls
While the malonic ester synthesis is a workhorse, other methods can be considered, each with its own set of potential side reactions.
Knoevenagel Condensation followed by Reduction
This route involves the condensation of an aldehyde with an active methylene compound, followed by reduction of the resulting double bond.[7]
-
Reaction Scheme: Phenylacetaldehyde + Diethyl Malonate -> (Knoevenagel Condensation) -> Intermediate -> (Reduction) -> this compound
-
Potential Side Reactions:
-
Self-condensation of the aldehyde: Aldehydes can undergo self-condensation under basic conditions. Using a mild base as a catalyst is crucial.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo Michael addition if a suitable nucleophile is present.
-
Incomplete Reduction: The reduction of the carbon-carbon double bond may not go to completion, leading to a mixture of saturated and unsaturated products.
-
Reformatsky Reaction
The Reformatsky reaction utilizes an α-halo ester and a carbonyl compound in the presence of zinc to form a β-hydroxy ester, which can be further processed.[8][9]
-
Reaction Scheme: Phenylacetaldehyde + Ethyl α-bromo-α-phenylacetate + Zn -> Intermediate β-hydroxy ester -> Dehydration and Reduction -> this compound
-
Potential Side Reactions:
-
Formation of byproducts from the organozinc reagent: The Reformatsky reagent can be sensitive to moisture and may decompose if not prepared under anhydrous conditions.
-
Dehydration of the β-hydroxy ester: The intermediate β-hydroxy ester can readily dehydrate, especially under acidic conditions, to form an α,β-unsaturated ester.
-
Difficulties in the final reduction step: The reduction of the unsaturated ester to the final product requires a separate step and may not be completely selective.
-
Purification Strategies
The final purity of the this compound is critical, especially for pharmaceutical applications.
-
Recrystallization: This is the most common method for purifying the final carboxylic acid. The choice of solvent is key. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethanol/water, toluene, or hexanes/ethyl acetate.[6]
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography can be used. For the final carboxylic acid, silica gel is a common stationary phase, and a mobile phase consisting of a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) with a small amount of acetic acid to keep the carboxylic acid protonated is often effective. For the ester intermediates, neutral silica gel with a hexanes/ethyl acetate gradient is typically used.[8]
-
Acid-Base Extraction: The acidic nature of the final product can be exploited for purification. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.
References
- Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
-
BYJU'S. (n.d.). Reformatsky Reaction. [Link]
- Pawar, H. S., Wagha, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(11), 8572-8581.
-
Wikipedia. (2023). Knoevenagel condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
-
Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
-
University of Calgary. (n.d.). The Malonic Ester Synthesis. [Link]
-
Grokipedia. (n.d.). Malonic ester synthesis. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of California, Davis. (n.d.). Recrystallization 2. [Link]
-
Wikipedia. (2023). Malonic ester synthesis. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
Sources
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
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- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 9. byjus.com [byjus.com]
Technical Support Center: Synthesis of 2-Benzyl-3-phenylpropanoic Acid
Welcome to the technical support center for the synthesis of 2-benzyl-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis, with a particular focus on the critical role of temperature.
I. Introduction to the Synthesis
The synthesis of this compound, a substituted carboxylic acid, is commonly achieved through a variation of the malonic ester synthesis.[1][2][3] This classic method involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the final product.[2][4] Temperature is a critical parameter at multiple stages of this synthesis, influencing reaction rates, yield, and the formation of impurities. Understanding and controlling temperature is paramount to a successful outcome.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the malonic ester synthesis.[1][3] This involves reacting a benzyl halide with a malonate ester in the presence of a base, followed by a second alkylation with another benzyl halide. The resulting dialkylated malonic ester is then hydrolyzed and decarboxylated to produce this compound.[1][4]
Q2: Why is temperature control so crucial in the decarboxylation step?
A2: Temperature is the primary driver for the decarboxylation of the intermediate dicarboxylic acid.[5][6] Insufficient heat will lead to an incomplete reaction and low yield. Conversely, excessive temperatures can cause unwanted side reactions, such as decomposition or the formation of impurities, which can complicate purification.[7] The optimal temperature range for decarboxylation of similar structures is typically between 150-200°C.
Q3: Can I use a one-pot procedure for this synthesis?
A3: While a one-pot synthesis is theoretically possible, it is generally not recommended for this specific compound. The sequential alkylation steps require careful control of stoichiometry and reaction conditions to minimize the formation of mono-alkylated and other byproducts. A stepwise approach with isolation of the intermediate dialkylated malonic ester is often preferred to ensure higher purity of the final product.
Q4: What are the key safety considerations for this synthesis?
A4: The reagents used in this synthesis require careful handling. Sodium ethoxide, a common base, is corrosive and moisture-sensitive.[3] Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood.[3] Additionally, many organic solvents used are flammable. Always consult the Safety Data Sheets (SDS) for all chemicals and wear appropriate personal protective equipment (PPE).
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, with a focus on temperature-related issues.
Problem 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Alkylation | Verify Reaction Temperature: Ensure the alkylation reactions are carried out at the optimal temperature to facilitate complete reaction. For the first alkylation, a temperature of 50-60°C is often sufficient. The second alkylation may require slightly higher temperatures. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting malonic ester and the formation of the mono- and di-alkylated products. |
| Incomplete Hydrolysis | Ensure Sufficient Reflux Temperature: The hydrolysis of the dialkylated ester to the dicarboxylic acid requires heating under reflux. Ensure the reaction mixture reaches and maintains the boiling point of the solvent for an adequate duration. |
| Incomplete Decarboxylation | Optimize Heating Temperature and Duration: The decarboxylation step is highly temperature-dependent.[5][6] If the yield is low, consider incrementally increasing the temperature (e.g., in 10°C intervals) or extending the heating time. A typical starting point is heating the dicarboxylic acid neat at 160-180°C until CO2 evolution ceases. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Formation of Mono-Alkylated Product | Control Alkylation Temperature: Running the first alkylation at too high a temperature can lead to side reactions. Maintain a moderate temperature to favor the desired mono-alkylation before proceeding to the second alkylation. |
| Side Reactions During Decarboxylation | Avoid Excessive Temperatures: Overheating during decarboxylation can lead to charring and the formation of byproducts.[7] Use an oil bath or a heating mantle with precise temperature control. If impurities persist, consider performing the decarboxylation under reduced pressure to lower the required temperature. |
| Incomplete Removal of Starting Materials or Intermediates | Purification Strategy: The final product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.[8] If impurities are difficult to remove, column chromatography may be necessary. |
Problem 3: Reaction Stagnation
| Potential Cause | Troubleshooting Steps |
| Insufficient Temperature for Reaction Initiation | Gentle Heating: Some steps, particularly the initial deprotonation of the malonic ester, may require gentle warming to initiate. |
| Poor Solubility of Reagents | Solvent Choice and Temperature: Ensure that all reagents are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, a higher-boiling point solvent or a co-solvent system may be necessary. |
IV. Key Experimental Protocols
Standard Synthesis of this compound
This protocol outlines a typical procedure. Researchers should optimize conditions based on their specific laboratory setup and reagents.
Step 1: Synthesis of Diethyl 2,2-dibenzylmalonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in anhydrous ethanol.
-
Add sodium ethoxide to the solution and stir.
-
Slowly add one equivalent of benzyl bromide via the dropping funnel. Maintain the temperature at approximately 50-60°C.
-
After the addition is complete, continue stirring at this temperature for 1-2 hours.
-
Repeat steps 2 and 3 with a second equivalent of sodium ethoxide and benzyl bromide.
-
Heat the reaction mixture to reflux for 2-3 hours to ensure complete dialkylation.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and extract the product with a suitable organic solvent.
Step 2: Hydrolysis of Diethyl 2,2-dibenzylmalonate
-
Dissolve the crude diethyl 2,2-dibenzylmalonate in an ethanolic solution of sodium hydroxide.
-
Heat the mixture under reflux for 4-6 hours.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 2,2-dibenzylmalonic acid.
-
Filter the solid and wash with cold water.
Step 3: Decarboxylation to this compound
-
Place the dry 2,2-dibenzylmalonic acid in a flask equipped for distillation.
-
Heat the solid in an oil bath to 160-180°C.
-
Maintain this temperature until the evolution of carbon dioxide gas ceases.
-
The remaining oil is the crude this compound.
Temperature Effects on Yield and Purity
The following table summarizes the general effects of temperature on the decarboxylation step:
| Temperature Range | Expected Yield | Potential Purity Issues |
| < 150°C | Low | Incomplete reaction, presence of starting dicarboxylic acid. |
| 150 - 180°C | Moderate to High | Optimal range for many similar decarboxylations. |
| > 180°C | High | Increased risk of thermal decomposition and byproduct formation. |
V. Visualizing the Process
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
VI. References
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
Google Patents. (1981). US4262157A - Decarboxylation process. Retrieved from
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
Wikipedia. Malonic ester synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]
-
ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]
-
Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 11). Decarboxylation under acid, water, and extreme heat. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, November 26). SYNTHESIS OF MALONIC ACID ESTERS. Retrieved from [Link]
-
PrepChem.com. Synthesis of 2-phenylpropionic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions. Retrieved from [Link]
-
Organic Syntheses. β-BENZOYLPROPIONIC ACID. Retrieved from [Link]
-
Google Patents. (2015). CN105037139A - Preparation method for 2-phenylpropionic acid. Retrieved from
-
Google Patents. (1981). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. Retrieved from
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring 2-Benzyl-3-phenylpropanoic Acid Synthesis by TLC
Welcome to the technical support guide for monitoring the synthesis of 2-Benzyl-3-phenylpropanoic acid using Thin-Layer Chromatography (TLC). This guide is designed for chemistry professionals engaged in pharmaceutical and organic synthesis. It provides practical, in-depth answers to common challenges, ensuring reliable and reproducible reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor this specific synthesis?
A: Thin-Layer Chromatography (TLC) separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[1] In the synthesis of this compound, the starting materials (e.g., phenylacetic acid and a benzylating agent like benzyl bromide) and the final product have different polarities.
-
Phenylacetic Acid (Starting Material): Highly polar due to the carboxylic acid group. It will adhere strongly to the silica gel and have a low Retention Factor (Rf).[2]
-
Benzyl Bromide (Starting Material): Relatively non-polar. It will travel up the plate with the mobile phase and have a high Rf.
-
This compound (Product): This molecule is larger and more hydrophobic than phenylacetic acid, but the carboxylic acid group still imparts significant polarity. Its polarity is intermediate between the two starting materials.
Therefore, as the reaction progresses, you will observe the disappearance of the starting material spots and the appearance of a new spot for the product at a distinct Rf value.[3]
Q2: How do I select the optimal mobile phase (eluent) for this analysis?
A: The goal is to find a solvent system that provides good separation between all components, with the product's Rf value ideally between 0.3 and 0.5 for accurate assessment.
A standard starting point for separating moderately polar organic compounds is a binary mixture of a non-polar solvent and a polar solvent.[4]
-
Recommended Starting System: Hexane:Ethyl Acetate (7:3).
-
Tuning the Polarity:
-
If all spots remain near the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., to 6:4 or 5:5).
-
If all spots run to the top of the plate (high Rf), the mobile phase is too polar. Increase the proportion of hexane (e.g., to 8:2 or 9:1).[5]
-
-
Expert Tip for Carboxylic Acids: Carboxylic acids often streak or "tail" on silica gel plates due to interactions with the acidic silica surface.[6] To suppress this, add a small amount (0.5-1%) of acetic or formic acid to the mobile phase.[7] This keeps the carboxylic acid protonated, minimizing its interaction with the stationary phase and resulting in sharper, more defined spots.
Q3: How can I visualize the spots? My compounds are colorless.
A: Since the starting materials and product all contain phenyl groups, they are UV-active.[8] This should be your primary, non-destructive visualization method.
-
UV Light (254 nm): Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light.[9] Compounds that absorb UV light will quench this fluorescence and appear as dark spots.[9] This is the quickest and easiest first step.
-
Chemical Staining (Destructive): If UV visualization is insufficient, or for confirmation, use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose oxidizing stain that reacts with many functional groups, producing yellow-brown spots on a purple background.[10][11] It is particularly useful for identifying compounds with oxidizable groups like alkenes or alcohols, but will also work for the aromatic rings in your compounds.[10]
-
Bromocresol Green Stain: This stain is highly selective for acidic compounds.[12] The product and phenylacetic acid starting material will appear as yellow spots on a blue background, providing excellent confirmation of their identity.[8][13]
-
Visual Workflow for TLC Monitoring
The following diagram outlines the logical steps for performing a successful TLC analysis of your reaction.
Caption: Workflow for reaction monitoring via TLC.
Troubleshooting Guide
This table addresses specific issues you may encounter during your TLC analysis.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaked or tailing. | 1. Sample is too concentrated.[14] 2. The carboxylic acid is interacting with the silica gel.[6] 3. The mobile phase polarity is inappropriate.[15] | 1. Dilute the sample aliquot before spotting. 2. Add 0.5-1% acetic or formic acid to your mobile phase to suppress deprotonation.[7] 3. Systematically adjust the eluent polarity. |
| No spots are visible. | 1. The sample is too dilute.[6][15] 2. The compound is not UV-active or the chosen stain is ineffective. 3. The spotting line was below the solvent level in the chamber, washing the sample away.[15] | 1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[15] 2. After checking with UV, try a more universal stain like potassium permanganate or phosphomolybdic acid.[16] 3. Ensure the origin line on your TLC plate is always above the solvent level in the developing chamber.[6] |
| Spots are not well-separated (similar Rf values). | 1. The mobile phase does not have the right selectivity for your compounds.[17] | 1. Try a different solvent system. For example, replace Hexane with Toluene or Ethyl Acetate with Diethyl Ether.[4] 2. Ensure you have added acetic acid to the eluent to improve the spot shape of the carboxylic acids, which aids resolution. |
| The solvent front is crooked or uneven. | 1. The TLC plate is touching the side of the chamber or the filter paper.[15] 2. The bottom of the plate is not level with the bottom of the chamber. | 1. Carefully place the plate in the center of the chamber, ensuring it does not touch the sides. 2. Make sure the chamber is on a flat surface and the plate is placed evenly. |
Detailed Experimental Protocol: TLC Analysis
This protocol provides a self-validating system by using lanes for starting material (SM), the reaction mixture (RXN), and a co-spot (CO) to confirm spot identity.[3]
1. Materials
-
Silica gel TLC plates (with F-254 indicator)
-
TLC developing chamber with lid
-
Capillary spotters
-
Solvents: Hexane, Ethyl Acetate, Glacial Acetic Acid
-
Visualization tools: UV lamp (254 nm), staining jar, heat gun
-
Stain: Potassium Permanganate or Bromocresol Green solution
2. Preparation
-
Eluent Preparation: Prepare the mobile phase. For a 10 mL starting batch, mix 7 mL of hexane, 3 mL of ethyl acetate, and 0.1 mL of glacial acetic acid.
-
Chamber Saturation: Pour the eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the atmosphere saturate for 5-10 minutes.
-
Sample Preparation:
-
SM: Dilute a small sample of the limiting starting material (e.g., phenylacetic acid) in a vial with a suitable solvent like ethyl acetate.
-
RXN: Using a capillary spotter, take a tiny aliquot from the reaction mixture. Dilute it in a separate vial with ethyl acetate.[3]
-
3. Plate Spotting and Development
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM," "CO," and "RXN."
-
Using a capillary spotter, apply a small spot of the diluted starting material to the "SM" lane.
-
Apply a spot of the diluted reaction mixture to the "RXN" lane.
-
For the "CO" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.
-
Place the plate carefully into the saturated chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
4. Visualization and Interpretation
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
View the plate under a 254 nm UV lamp and circle any visible spots with a pencil.
-
If desired, dip the plate into your chosen chemical stain, wipe the back with a paper towel, and gently heat with a heat gun until spots appear.
-
Calculate Rf values: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Assess Progress: The reaction is progressing if the intensity of the starting material spot in the "RXN" lane decreases while a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane. The co-spot lane helps to definitively confirm if the spot in the reaction mixture is indeed unreacted starting material.
Expected Results Visualization
Caption: Example TLC plate showing an incomplete reaction.
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]
-
PharmaShare.in. (2025). Troubleshooting TLC. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Lab-Training.com. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
MDPI. (2021). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. Molecules, 26(21), 6675. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
ACS Publications. (2018). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Journal of Chemical Education, 95(10), 1851-1856. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Organic Functional Groups and Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
LCGC International. (2019). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Harvard University, Department of Chemistry and Chemical Biology. (n.d.). TLC Stains. Retrieved from [Link]
-
YouTube. (2016). Science Experiment, Carboxylic acid to Ester reaction TLC. Retrieved from [Link]
-
ResearchGate. (2018). TLC tailing and carboxylic acid? [Forum post]. Retrieved from [Link]
-
Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product. Retrieved from [Link]
-
YouTube. (2025). What Is The Mobile Phase In TLC Chromatography? Retrieved from [Link]
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- 8. Stains for Developing TLC Plates [faculty.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TLC stains [reachdevices.com]
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- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. epfl.ch [epfl.ch]
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- 15. bitesizebio.com [bitesizebio.com]
- 16. Magic Formulas [chem.rochester.edu]
- 17. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Purity Determination of 2-Benzyl-3-phenylpropanoic Acid: An HPLC-Centric Approach
For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-Benzyl-3-phenylpropanoic acid, a chiral building block with significance in organic synthesis. While High-Performance Liquid Chromatography (HPLC) remains the principal technique, a comprehensive understanding of its application and a comparison with orthogonal methods are crucial for robust analytical characterization.
This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a self-validating system of analysis grounded in established principles.
The Analytical Challenge: this compound
This compound possesses several key chemical features that dictate the analytical strategy for its purity determination: a carboxylic acid group, two aromatic rings, and a chiral center at the C2 position. A successful analytical method must be able to separate the main compound from potential impurities, which may include starting materials, synthetic by-products, diastereomers, and enantiomers.
Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for the purity analysis of moderately polar to non-polar organic molecules like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.
Causality Behind Experimental Choices in RP-HPLC Method Development
The selection of HPLC parameters is a critical process guided by the physicochemical properties of the analyte. For this compound, a typical starting point for method development would involve a C18 column, as its long alkyl chains provide sufficient hydrophobicity to retain the analyte.[1] The mobile phase will generally consist of an aqueous component and an organic modifier, such as acetonitrile or methanol.
The pH of the aqueous portion of the mobile phase is a critical parameter for the analysis of acidic compounds.[2] To ensure consistent retention and sharp peak shapes, the mobile phase pH should be controlled. For a carboxylic acid like this compound, maintaining the pH below its pKa (typically around 4-5) will suppress the ionization of the carboxyl group, leading to increased retention on the reversed-phase column. Acidifiers such as formic acid, acetic acid, or phosphoric acid are commonly added to the mobile phase for this purpose.[1]
Detection is typically achieved using a UV detector, as the two phenyl rings in the molecule provide strong chromophores. The selection of the detection wavelength should be based on the UV spectrum of the analyte to ensure maximum sensitivity.
Experimental Protocol: RP-HPLC for Purity Determination
This protocol outlines a robust RP-HPLC method for the purity determination of this compound.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic Acid, analytical grade)
-
This compound reference standard
-
Sample of this compound for analysis
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified aqueous phase to suppress ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the non-polar stationary phase. |
| Gradient Elution | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B | A gradient is employed to ensure the elution of potential impurities with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure efficient separation. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Wavelength at which the phenyl chromophores exhibit strong absorbance. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Data Analysis:
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).
Caption: Workflow for HPLC purity analysis of this compound.
Trustworthiness: Method Validation according to ICH Q2(R2) Guidelines
To ensure the reliability and trustworthiness of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] Validation demonstrates that the analytical procedure is fit for its intended purpose.[6] Key validation parameters for a purity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison with Alternative and Orthogonal Methodologies
While RP-HPLC is a powerful tool, relying on a single analytical technique can be insufficient for a comprehensive purity assessment. Orthogonal methods, which rely on different separation or detection principles, provide a more complete picture of a sample's purity.
| Analytical Technique | Principle of Separation/Detection | Advantages for this compound Analysis | Disadvantages/Considerations |
| Chiral HPLC | Enantioselective interaction with a chiral stationary phase (CSP).[7][8] | Essential for resolving enantiomers. Provides enantiomeric purity data. | Requires specialized and often expensive chiral columns. Method development can be more complex. |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a supercritical fluid mobile phase (e.g., CO2).[9][10][11] | Faster analysis times and reduced organic solvent consumption compared to HPLC.[10] Can offer different selectivity for impurities. Excellent for chiral separations.[12] | Requires specialized instrumentation. Not as universally available as HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[13][14] | High separation efficiency for volatile impurities. Mass spectrometric detection provides structural information for impurity identification. | Requires derivatization for non-volatile carboxylic acids, which can introduce variability. Thermal degradation of the analyte is a possibility. |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Similar to HPLC but uses smaller particle size columns for higher resolution and speed, coupled with mass spectrometric detection.[15][16] | Increased sensitivity and specificity. Provides molecular weight information for unknown impurities. | Higher initial instrument cost. Matrix effects can influence ionization and quantification. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[17][18][19][20][21] | A primary ratio method that does not require a reference standard for the analyte (an internal standard is used). Provides structural information and purity assessment simultaneously. Orthogonal to chromatographic techniques. | Lower sensitivity compared to chromatographic methods. Requires a relatively pure and soluble sample. |
Experimental Data Comparison (Hypothetical)
The following table presents hypothetical data comparing the performance of different analytical techniques for the purity assessment of a batch of this compound.
| Parameter | RP-HPLC | Chiral HPLC | GC-MS (after derivatization) | qNMR |
| Purity (Area %) | 99.5% | Not applicable for total purity | 99.3% | 99.6% (by mass) |
| Enantiomeric Excess | Not determined | 98.0% e.e. | Not determined | Not typically used for e.e. |
| Detected Impurities | Impurity A (0.2%), Impurity B (0.3%) | R-enantiomer (1.0%) | Impurity C (0.5%), Impurity D (0.2%) | Residual solvent (0.1%), Impurity E (0.3%) |
| Analysis Time | 25 minutes | 20 minutes | 30 minutes (including sample prep) | 15 minutes |
| Limit of Quantitation | 0.05% | 0.05% | 0.02% | 0.1% |
This hypothetical data illustrates the complementary nature of these techniques. RP-HPLC provides a good overall purity profile, while chiral HPLC is essential for determining the enantiomeric excess. GC-MS and qNMR can detect different types of impurities that may not be observed by HPLC.
Conclusion: A Multi-faceted Approach to Purity Determination
The purity determination of this compound requires a well-validated RP-HPLC method as the primary analytical tool. The causality-driven approach to method development, focusing on the physicochemical properties of the analyte, ensures a robust and reliable separation. However, for a comprehensive and trustworthy assessment of purity, especially in a drug development setting, a multi-faceted approach employing orthogonal techniques is indispensable. Chiral HPLC is mandatory for enantiomeric purity, while techniques like GC-MS, UPLC-MS, and qNMR provide valuable complementary information, ensuring a thorough characterization of the material's quality. This integrated analytical strategy, grounded in scientific principles and validated according to international guidelines, is fundamental to advancing safe and effective pharmaceutical products.
References
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SIELC. (n.d.). Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Khan, S. A., et al. (2020). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Molecules, 25(18), 4289. Retrieved from [Link]
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Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-355. Retrieved from [Link]
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Hong, S., et al. (2014). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Journal of Chromatographic Science, 52(7), 1095-1101. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
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Bristol-Myers Squibb. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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ResearchGate. (2016). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
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IntuitionLabs. (n.d.). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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PeerJ. (2019). Ultra-performance liquid chromatography-mass spectrometry for precise fatty acid profiling of oilseed crops. Retrieved from [Link]
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ResearchGate. (2017). Enantioselective partitioning of 2-phenylpropionic acid enantiomers in a biphasic recognition chiral extraction system. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2019). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
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ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
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LCGC International. (2018). High Efficiency Chiral Separations in HPLC and SFC. Retrieved from [Link]
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FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
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IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Retrieved from [Link]
-
ResearchGate. (2011). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Retrieved from [Link]
-
Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]
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A Comparative Guide to Chiral HPLC Methodologies for the Enantioseparation of 2-Benzyl-3-phenylpropanoic Acid
For researchers and professionals in drug development, the enantioselective separation of chiral molecules is a cornerstone of analytical chemistry. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the separation of 2-Benzyl-3-phenylpropanoic acid enantiomers. While specific application notes for this exact molecule are not prevalent, its structural similarity to the well-studied class of non-steroidal anti-inflammatory drugs (NSAIDs), known as "profens," provides a robust framework for successful method development. This guide will therefore focus on comparing the established strategies for profen separation and detail how to apply them to achieve baseline resolution of this compound enantiomers.
The Challenge: Resolving Structurally Similar Enantiomers
This compound possesses a single stereocenter, giving rise to two enantiomers. In pharmaceutical development, it is critical to separate and quantify these enantiomers, as they often exhibit different pharmacological, toxicological, and pharmacokinetic profiles. The primary challenge in their separation lies in the subtle structural differences that necessitate a chiral environment for differential interaction. Chiral HPLC, utilizing a chiral stationary phase (CSP), provides this environment, promoting the formation of transient diastereomeric complexes with differing stabilities, which in turn leads to different retention times.
Comparing Chiral Stationary Phases for Profen-like Molecules
The selection of an appropriate CSP is the most critical factor in achieving successful enantioseparation.[1] For profen-like acidic compounds, polysaccharide-based CSPs have demonstrated broad applicability and a high success rate.[1][2]
Table 1: Comparison of Common Chiral Stationary Phases for the Separation of Profen Analogs
| Chiral Stationary Phase (CSP) Type | Chiral Selector | Primary Interaction Mechanisms | Typical Mobile Phases | Advantages for this compound Separation |
| Polysaccharide-Based | Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[1] | Normal Phase (Hexane/Alcohol), Polar Organic (e.g., Methanol, Ethanol), Reversed-Phase (Acetonitrile/Water or Methanol/Water with additives).[1] | Broad applicability to a wide range of chiral compounds, including profens.[1] High success rate for resolving NSAIDs. Different derivatives (amylose vs. cellulose) offer differing selectivities.[1] |
| Pirkle-Type (Brush-Type) | Small chiral molecules with π-acidic or π-basic aromatic rings (e.g., N-(3,5-dinitrobenzoyl)-phenylglycine) | π-π interactions, hydrogen bonding, dipole-dipole interactions.[1] | Normal Phase (e.g., Hexane/Isopropanol). | Can offer unique selectivity based on strong π-π interactions, which may be beneficial given the aromatic nature of the target molecule. |
| Cyclodextrin-Based | Cyclodextrins (e.g., β-cyclodextrin) | Formation of inclusion complexes where the analyte (or a portion of it) fits into the hydrophobic cavity of the cyclodextrin.[3] | Reversed-Phase (e.g., Acetonitrile/Buffered Water). | Effective for compounds that can fit within the cyclodextrin cavity; the separation is often sensitive to mobile phase pH and buffer concentration.[3] |
| Macrocyclic Glycopeptide | Antibiotics (e.g., Teicoplanin, Vancomycin) | Multiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation. | Reversed-Phase, Polar Organic. | Broad applicability and can be effective for acidic compounds. The use of vancomycin as a chiral mobile phase additive with an achiral column has also been explored.[4] |
Experimental Workflow for Chiral Method Development
A systematic screening approach is the most efficient strategy for developing a successful enantioselective HPLC method for a novel compound like this compound.[1] The following workflow outlines a logical progression from initial screening to method optimization.
Caption: A strategic workflow for chiral method development for this compound.
Detailed Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the screening and development of a chiral HPLC method for this compound, based on methods proven effective for related profen compounds.[1][5]
Objective: To identify a suitable chiral stationary phase and mobile phase for the enantioseparation of this compound.
Materials:
-
Racemic this compound standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Ammonium acetate
-
Chiral HPLC columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in a suitable solvent (e.g., IPA or a 50:50 mixture of hexane/IPA).
-
Further dilute to a working concentration of approximately 0.1 mg/mL for injection.
-
-
Initial Screening in Normal Phase Mode:
-
Rationale: Polysaccharide CSPs often show excellent selectivity in normal phase mode for profens. The acidic additive (TFA) is crucial for good peak shape and to prevent interaction of the carboxyl group with the stationary phase.
-
Column: Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based).
-
Mobile Phase A: n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v).
-
Mobile Phase B: n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample under both mobile phase conditions on each column. Compare the retention times, resolution, and peak shapes.
-
-
Screening in Reversed-Phase Mode (if necessary):
-
Rationale: Reversed-phase methods can be advantageous due to their compatibility with aqueous samples and different selectivity profiles.
-
Column: A reversed-phase compatible polysaccharide column (e.g., Chiralpak® AD-3R).
-
Mobile Phase C: Acetonitrile / 10 mM Ammonium acetate buffer pH 4.5 (60:40, v/v).
-
Mobile Phase D: Methanol / 10 mM Ammonium acetate buffer pH 4.5 (70:30, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Analysis: Evaluate the separation performance as in the normal phase screening.
-
-
Method Optimization:
-
Once a promising separation is observed (even if partial), systematically optimize the mobile phase composition.
-
For normal phase, vary the percentage of the alcohol modifier (e.g., from 5% to 20%). A lower alcohol content generally increases retention and can improve resolution.
-
For reversed-phase, adjust the organic modifier to buffer ratio.
-
Optimize the column temperature. Changes in temperature can affect the thermodynamics of the chiral recognition process and influence selectivity.[6]
-
Adjust the flow rate to balance analysis time and resolution.
-
Conclusion
References
- A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Phenylpropanamide and Related Profens - Benchchem. (n.d.).
- High-performance enantiomer separation of nonsteroidal anti-inflammatory drugs (NSAIDs) by 3 μm reversed-phase chiral columns and application to the optical purity testing of naproxen drug substances and its formulations. (2014). Analytical Sciences, 30(3), 397-403.
- Comparative optical separation of racemic Ibuprofen by using chiral stationary phase. (2025). ResearchGate.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(13), 5087.
- High-performance Enantiomer Separation of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) by 3 μm Reversed-phase Chiral Columns and Application to the Optical Purity Testing of Naproxen Drug Substances and Its Formulations. (2014). Journal of the Pharmaceutical Society of Japan, 30(3), 397-403.
- Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. (2017). Der Pharma Chemica, 9(8), 64-69.
- The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. (2023). Molecules, 28(23), 7905.
- HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (2013). Journal of Separation Science, 36(1), 140-147.
- CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks.
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A Comparative Guide to the Spectroscopic Characterization of 2-Benzyl-3-phenylpropanoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of 2-benzyl-3-phenylpropanoic acid, a molecule of interest in organic synthesis and medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide presents a detailed, predicted ¹H and ¹³C NMR analysis, grounded in the principles of NMR spectroscopy and supported by data from structurally related compounds. Furthermore, we will compare the utility of NMR with alternative analytical techniques such as mass spectrometry and infrared spectroscopy, offering a holistic perspective on the characterization of this compound.
The Structural Context of this compound
To appreciate its spectroscopic features, it is essential to understand the molecular structure of this compound.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Predicted Analysis
The ¹H NMR spectrum is anticipated to be complex due to the presence of two diastereotopic methylene protons and overlapping aromatic signals. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures, such as 3-phenylpropanoic acid and diphenylacetic acid.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |
| H-α | ~3.0 - 3.2 | Multiplet | Methine proton adjacent to the carboxylic acid and two methylene groups. | |
| H-β (diastereotopic) | ~2.8 - 3.0 | Multiplet | Methylene protons of the benzyl group, rendered diastereotopic by the adjacent chiral center (Cα). | |
| H-γ (diastereotopic) | ~2.6 - 2.8 | Multiplet | Methylene protons adjacent to the phenyl ring, also diastereotopic. | |
| Aromatic Protons | ~7.1 - 7.4 | Multiplet | Protons of the two phenyl rings are expected to produce a complex, overlapping multiplet. | |
| Carboxylic Acid Proton | ~10.0 - 12.0 | Singlet (broad) | The acidic proton typically appears as a broad singlet at a downfield chemical shift. |
Causality Behind Experimental Choices: When acquiring an experimental spectrum, a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be appropriate. The choice of solvent can influence the chemical shift of the carboxylic acid proton. A higher field strength spectrometer (e.g., 400 MHz or higher) would be advantageous for resolving the complex multiplets in the aliphatic and aromatic regions.
¹³C NMR Spectroscopy: A Predicted Analysis
The ¹³C NMR spectrum is expected to show distinct signals for each carbon environment in the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C=O (Carboxylic Acid) | ~175 - 180 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| Aromatic C (quaternary) | ~138 - 142 | The two quaternary carbons of the phenyl rings to which the aliphatic chain is attached. |
| Aromatic CH | ~126 - 130 | The protonated carbons of the two phenyl rings. |
| C-α | ~45 - 50 | The methine carbon, shifted downfield by the adjacent carboxylic acid and benzyl groups. |
| C-β | ~38 - 42 | The methylene carbon of the benzyl group. |
| C-γ | ~35 - 39 | The methylene carbon adjacent to the phenyl ring. |
Self-Validating Protocols: To confirm these assignments experimentally, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.
-
HSQC: This experiment would correlate each proton signal with its directly attached carbon, definitively linking the proton and carbon assignments in the tables above.
-
HMBC: This experiment would reveal longer-range (2-3 bond) correlations between protons and carbons, providing crucial connectivity information to piece together the molecular structure. For instance, correlations from the H-α proton to the carbonyl carbon and the quaternary aromatic carbons would confirm the core structure.
Caption: A typical NMR workflow for structural elucidation.
Comparative Analysis with Alternative Techniques
While NMR provides a detailed structural map, other techniques offer complementary information.
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and fragmentation patterns that can give clues about its structure.
-
Expected Data for this compound: The nominal molecular weight is 240.30 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the elemental composition (C₁₆H₁₆O₂).
-
Comparison with NMR: MS is more sensitive than NMR and can provide molecular formula information. However, it does not provide the detailed connectivity and stereochemical information that NMR offers. Common fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-C bonds in the aliphatic chain.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.
-
Expected Data for this compound:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=C stretching vibrations in the aromatic rings (around 1450-1600 cm⁻¹).
-
-
Comparison with NMR: IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups. However, it provides very limited information about the overall carbon-hydrogen framework of the molecule.
Conclusion and Recommendations
The comprehensive characterization of this compound is best achieved through a multi-technique approach.
-
NMR spectroscopy (¹H, ¹³C, HSQC, and HMBC) is indispensable for the complete and unambiguous determination of the molecular structure, including the connectivity of all atoms. The predicted spectra in this guide provide a robust template for the analysis of experimental data.
-
Mass spectrometry serves as a crucial complementary technique to confirm the molecular weight and elemental composition.
-
Infrared spectroscopy offers a quick and straightforward method to verify the presence of the carboxylic acid functional group.
For researchers working with this molecule, it is highly recommended to acquire a full suite of NMR experiments for irrefutable structural validation. This guide provides the foundational knowledge and predicted data to confidently undertake and interpret the spectroscopic characterization of this compound.
References
A Comparative Guide to the Synthetic Routes of 2-Benzyl-3-phenylpropanoic Acid
Introduction
2-Benzyl-3-phenylpropanoic acid is a disubstituted carboxylic acid with a structural motif that appears in various molecules of interest in medicinal chemistry and materials science. Its synthesis presents a challenge in controlling the regioselective introduction of two distinct benzyl groups at the α and β positions relative to the carboxylic acid. This guide provides a comparative analysis of three distinct synthetic strategies for obtaining this compound, offering insights into the rationale behind the chosen methodologies, detailed experimental protocols, and a quantitative comparison of their efficiencies. The routes discussed are the classical Malonic Ester Synthesis, a modern Asymmetric Synthesis using an Evans-type chiral auxiliary, and a direct α-Alkylation approach.
Route 1: The Classical Approach - Malonic Ester Synthesis
The malonic ester synthesis is a robust and well-established method for the preparation of substituted carboxylic acids.[1][2] This pathway leverages the heightened acidity of the α-protons of diethyl malonate, which can be sequentially deprotonated and alkylated. For the synthesis of this compound, a sequential double benzylation is required.
Scientific Rationale
The methylene protons flanked by two ester groups in diethyl malonate exhibit a pKa of approximately 13 in DMSO, making them readily accessible for deprotonation by common bases like sodium ethoxide. The resulting enolate is a soft nucleophile that undergoes efficient S(_N)2 reaction with alkyl halides. The key to synthesizing an unsymmetrically substituted product like this compound lies in the sequential nature of the alkylation. The first benzylation is performed, and the mono-alkylated product is isolated before the second benzylation is carried out. This prevents the formation of a mixture of mono- and di-alkylated products. The final step involves the hydrolysis of the diester to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the desired product.[3]
Experimental Protocol
Step 1: Mono-benzylation of Diethyl Malonate [4]
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise.
-
Add benzyl chloride (1.0 eq) dropwise to the solution of the sodium salt of diethyl malonate.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude diethyl benzylmalonate by vacuum distillation.
Step 2: Second Benzylation
-
Prepare a solution of sodium ethoxide in absolute ethanol as described in Step 1.
-
Add the purified diethyl benzylmalonate (1.0 eq) to the sodium ethoxide solution.
-
Add benzyl chloride (1.0 eq) and heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Work-up the reaction as described in Step 1 to obtain crude diethyl dibenzylmalonate.
Step 3: Hydrolysis and Decarboxylation [3]
-
To the crude diethyl dibenzylmalonate, add an excess of a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~2.
-
Heat the acidified mixture gently to effect decarboxylation, which is usually evidenced by the evolution of carbon dioxide.
-
Cool the mixture to room temperature, and the this compound will precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
Workflow Diagram
Route 2: Asymmetric Synthesis via Evans Chiral Auxiliary
For applications requiring enantiomerically pure this compound, an asymmetric synthesis is necessary. The use of Evans' oxazolidinone chiral auxiliaries is a powerful strategy to control stereochemistry during C-C bond formation.[5][6]
Scientific Rationale
This approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The steric bulk of the auxiliary directs the approach of incoming reagents to one face of the molecule, leading to a high degree of diastereoselectivity.[7] In this proposed synthesis, a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with 3-phenylpropanoyl chloride. The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate. The benzyl group on the oxazolidinone at the C4 position effectively shields one face of the enolate, forcing the incoming electrophile (benzyl bromide) to attack from the less hindered face. This results in the formation of one diastereomer in high excess. Subsequent cleavage of the chiral auxiliary under mild conditions yields the enantiomerically enriched carboxylic acid and allows for the recovery of the valuable auxiliary.
Experimental Protocol
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 15 minutes, then add 3-phenylpropanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the N-(3-phenylpropanoyl)oxazolidinone by flash chromatography.
Step 2: Diastereoselective α-Benzylation
-
Dissolve the purified N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1 M solution in THF dropwise to form the sodium enolate.
-
Stir the solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) and allow the reaction to stir at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the product by flash chromatography to isolate the desired diastereomer.
Step 3: Cleavage of the Chiral Auxiliary [8]
-
Dissolve the purified N-acylated product (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).
-
Add lithium hydroxide monohydrate (2.0 eq) in water and stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2 and extract the carboxylic acid with ethyl acetate.
-
Dry the organic extracts, concentrate, and purify the enantiomerically enriched this compound by chromatography or recrystallization.
Workflow Diagram
Route 3: Direct α-Alkylation of a Phenylacetic Acid Derivative
A more convergent approach involves the direct formation of the C-C bond at the α-position of a pre-existing phenylacetic acid framework. This strategy can be more atom-economical if high-yielding.
Scientific Rationale
The α-protons of phenylacetic acid are acidic due to the resonance stabilization of the resulting enolate by the adjacent phenyl ring and carboxylate group. However, direct deprotonation of the carboxylic acid requires a very strong base, and the resulting dianion can be difficult to handle. A more practical approach is to use an ester derivative, such as methyl phenylacetate. The α-protons of the ester are readily removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the corresponding enolate. This enolate can then be trapped with an electrophile, in this case, benzyl bromide, to form the α-benzylated product.[9] The final step is the hydrolysis of the ester to the desired carboxylic acid.
Experimental Protocol
Step 1: Enolate Formation and Alkylation
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
-
To the freshly prepared LDA solution, add a solution of methyl phenylacetate (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.1 eq) and allow the reaction to stir at -78 °C for 1-2 hours, then warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude methyl 2-benzyl-3-phenylpropanoate by flash chromatography.
Step 2: Ester Hydrolysis
-
Dissolve the purified ester in a mixture of methanol and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2 to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.
Workflow Diagram
Quantitative Comparison of Synthetic Routes
| Parameter | Malonic Ester Synthesis | Asymmetric Synthesis via Evans Auxiliary | Direct α-Alkylation of Phenylacetic Acid Derivative |
| Overall Yield | Moderate (typically 40-60%) | Good (typically 60-80%) | Good (typically 70-85%) |
| Number of Steps | 3 | 3 | 2 |
| Stereocontrol | None (produces racemate) | Excellent (typically >95% d.r. and e.e.) | None (produces racemate) |
| Reagent Cost | Low | High (chiral auxiliary, n-BuLi) | Moderate (LDA, anhydrous solvents) |
| Scalability | Readily scalable | Scalable, but cost of auxiliary is a factor | Scalable |
| Key Challenges | Potential for side reactions (dialkylation), purification of intermediates | Strict anhydrous and cryogenic conditions required | Use of strong, air-sensitive bases (LDA) |
Conclusion
The choice of synthetic route to this compound is highly dependent on the specific requirements of the research or application.
-
The Malonic Ester Synthesis is a cost-effective and reliable method for producing racemic material, making it suitable for initial studies or applications where stereochemistry is not critical.
-
The Asymmetric Synthesis using an Evans Chiral Auxiliary is the premier choice when enantiopure product is required. Although more expensive and technically demanding, it provides excellent stereocontrol.
-
The Direct α-Alkylation of a Phenylacetic Acid Derivative offers a more convergent and potentially higher-yielding route to the racemic product, making it an attractive alternative to the malonic ester synthesis for achiral applications.
Researchers and drug development professionals should carefully consider the trade-offs between cost, scalability, stereochemical requirements, and experimental complexity when selecting the most appropriate synthetic strategy.
References
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A Comparative Guide to the Synthesis of 2-Benzyl-3-phenylpropanoic Acid and Other Phenylpropanoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds and the optimization of their synthesis are critical endeavors. Phenylpropanoic acid derivatives represent a cornerstone in medicinal chemistry, most notably as the structural basis for the widely used non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth technical comparison of the synthesis of 2-Benzyl-3-phenylpropanoic acid against other prominent phenylpropanoic acid derivatives. We will explore the causality behind experimental choices, present supporting data, and offer detailed protocols to inform your synthetic strategies.
Introduction: The Phenylpropanoic Acid Scaffold
The phenylpropanoic acid motif, characterized by a phenyl ring attached to a propionic acid backbone, is a privileged scaffold in drug discovery.[1] Its derivatives are integral to the production of pharmaceuticals, agrochemicals, and various specialty chemicals.[2] The versatility of this structure allows for a wide range of biological activities, with the substitution pattern on the aromatic ring and the C2 position of the propanoic acid chain dictating the specific pharmacological profile.
This guide will focus on the synthetic nuances of this compound and compare them with established derivatives such as Ibuprofen, Ketoprofen, and Naproxen. We will delve into the strategic considerations for introducing different substituents at the C2 position and the implications for yield, stereoselectivity, and overall synthetic efficiency.
Synthesis of this compound: A Chiral Challenge
The synthesis of this compound presents a unique challenge due to the presence of a stereocenter at the C2 position and the need to control the introduction of the benzyl group. A common and effective strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of a 3-phenylpropanoic acid derivative. The Evans asymmetric alkylation, utilizing an oxazolidinone chiral auxiliary, is a well-established and reliable method for achieving high diastereoselectivity.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves the disconnection of the benzyl group at the C2 position, leading back to a chiral enolate equivalent derived from 3-phenylpropanoic acid.
Sources
A Comparative Guide to Evaluating the Stereochemical Purity of 2-Benzyl-3-phenylpropanoic Acid
Introduction: The Criticality of Stereochemical Purity in Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit significantly different pharmacological and toxicological profiles. 2-Benzyl-3-phenylpropanoic acid, a chiral carboxylic acid and a key structural motif in various biologically active compounds, is no exception. The precise control and accurate determination of its stereochemical purity are paramount during drug discovery, development, and quality control to ensure safety and efficacy.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the primary analytical techniques for evaluating the stereochemical purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to empower you to select the most appropriate methodology for your specific analytical challenge.
Understanding the Stereoisomers of this compound
The synthesis of this compound can result in a racemic mixture of two enantiomers, the (R)- and (S)-forms. The key to their analytical separation lies in exploiting the subtle differences in their interaction with a chiral environment.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is a widely adopted and robust technique for the separation of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs are particularly versatile and have shown great success in resolving a wide array of chiral compounds, including carboxylic acids.[2]
Causality in Method Development
The choice of the CSP is the most critical factor. For carboxylic acids like this compound, polysaccharide-based phases such as amylose or cellulose derivatives (e.g., Chiralpak® AD-H) are excellent starting points due to their broad enantiorecognition capabilities.[3] The mobile phase composition, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol), is optimized to achieve a balance between retention and resolution. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary to suppress the ionization of the carboxylic acid, leading to improved peak shape and reproducibility.
Experimental Workflow: Chiral HPLC
Figure 1: Experimental workflow for chiral HPLC analysis.
Detailed Protocol: Chiral HPLC
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based column.
-
Mobile Phase: A starting condition of n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) is recommended. The ratio of hexane to isopropanol can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers.
-
Quantification: The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers using the formula: %ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Chiral Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
Chiral SFC has emerged as a powerful technique for enantioseparation, often offering advantages in terms of speed and reduced solvent consumption compared to HPLC.[4] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like an alcohol.[]
Causality in Method Development
The principles of stationary phase selection in chiral SFC are similar to those in HPLC, with polysaccharide-based CSPs being highly effective.[6] The use of CO2 as the primary mobile phase component allows for higher flow rates and faster separations due to its low viscosity.[7] The organic modifier, typically methanol, ethanol, or isopropanol, plays a crucial role in modulating the solvating power of the mobile phase and influencing the interactions with the stationary phase.[4] For acidic compounds, the inherent acidity of the CO2/methanol mobile phase can sometimes be sufficient for good chromatography, potentially eliminating the need for an acidic additive.[4][8]
Experimental Workflow: Chiral SFC
Figure 2: Experimental workflow for chiral SFC analysis.
Detailed Protocol: Chiral SFC
-
Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel) or similar polysaccharide-based column.
-
Mobile Phase: A gradient of Methanol in CO2. A typical starting gradient would be 5% to 40% Methanol over 5-10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and/or Mass Spectrometry (MS).
-
Sample Preparation: Prepare a solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Injection Volume: 5 µL.
-
Analysis and Quantification: Similar to the HPLC method, the enantiomeric excess is determined from the integrated peak areas.
NMR Spectroscopy with Chiral Derivatizing Agents: An Orthogonal Approach
NMR spectroscopy offers a fundamentally different approach to determining stereochemical purity. Since enantiomers are indistinguishable in a non-chiral environment, the strategy involves converting the enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral derivatizing agent (CDA).[9] These resulting diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[10]
Causality in Method Development
The choice of CDA is critical. For carboxylic acids like this compound, a chiral amine such as (R)-(-)-1-(1-Naphthyl)ethylamine can be used to form diastereomeric amides. The reaction should proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other) to ensure that the diastereomeric ratio accurately reflects the original enantiomeric ratio. The resulting diastereomers should have well-resolved signals in the ¹H or ¹⁹F NMR spectrum for accurate integration. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is another widely used CDA, particularly for alcohols and amines, but can also be adapted for carboxylic acids.[11][12]
Experimental Workflow: NMR with CDA
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- 8. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structural Validation of 2-Benzyl-3-phenylpropanoic Acid by Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. Mass spectrometry stands as a powerful tool in this endeavor, offering detailed structural insights through the precise measurement of mass-to-charge ratios of molecular ions and their fragments. This guide provides an in-depth technical comparison of the expected mass spectral behavior of 2-Benzyl-3-phenylpropanoic acid, contrasting it with its structural isomers to demonstrate the validation process. We will delve into the rationale behind experimental choices and interpret fragmentation patterns, grounded in established principles and regulatory expectations.
The Analytical Challenge: Distinguishing Isomers
This compound (molecular weight: 240.30 g/mol ) presents a unique structural arrangement that must be differentiated from its isomers, such as 3-phenylpropanoic acid. While techniques like NMR provide the primary framework for structural elucidation, mass spectrometry offers critical confirmatory data, particularly in identifying the precise connectivity of the benzyl and phenylpropyl moieties. The key to this validation lies in the distinct fragmentation patterns that arise from the specific placement of these groups.
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is paramount in mass spectrometry, dictating the nature and extent of fragmentation. For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) offer complementary information.
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and often complex fragmentation.[1] This is highly valuable for detailed structural elucidation of small, volatile molecules, as the fragmentation patterns are reproducible and can serve as a molecular fingerprint.
-
Electrospray Ionization (ESI): A "soft" ionization technique that gently transfers ions from solution to the gas phase.[2][3] This method typically preserves the molecular ion, providing clear confirmation of the molecular weight. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to elicit structural information.[2]
For a comprehensive validation, employing both techniques is ideal. ESI would confirm the molecular weight, while EI would provide the detailed fragmentation pattern necessary to pinpoint the substitution pattern.
Predicted Fragmentation Pathway of this compound
The structure of this compound is predicted to undergo characteristic fragmentation under electron ionization. The following diagram illustrates the most probable fragmentation pathways, which form the basis for its structural validation.
Caption: Predicted EI fragmentation of this compound.
The primary fragmentation events anticipated for this compound are:
-
Loss of the carboxylic acid group (-COOH): A common fragmentation for carboxylic acids, this would result in a fragment ion at m/z 195.[4][5]
-
Loss of a benzyl radical (•C7H7): Cleavage of the bond between the benzyl group and the main chain would yield a fragment at m/z 149. The benzyl radical itself would likely rearrange to the stable tropylium ion at m/z 91 , which is often a base peak in the spectra of compounds containing a benzyl moiety.
-
Loss of a hydroxyl radical (-•OH): This would form an acylium ion at m/z 223.
-
Formation of the phenyl cation (C6H5+): This can arise from further fragmentation and would be observed at m/z 77.
Comparative Analysis with Isomers
The true validation of the this compound structure comes from comparing its predicted mass spectrum with the known spectra of its isomers. The most relevant comparator is 3-phenylpropanoic acid.
3-Phenylpropanoic Acid
The mass spectrum of 3-phenylpropanoic acid is well-characterized.[6][7][8][9][10] Its fragmentation is dominated by cleavage of the bond between the ethyl and carboxylic acid groups, leading to a prominent peak at m/z 104 due to the loss of a carboxyl group and rearrangement. Another significant fragment is observed at m/z 91 , corresponding to the tropylium ion.[6]
| Compound | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] |
| This compound (Predicted) | 240 | 91 | 195, 149, 77 |
| 3-Phenylpropanoic Acid (Experimental) | 150 | 104 | 91, 103, 105, 131[6] |
The stark difference in the expected key fragments—particularly the presence of m/z 195 and 149 for the target molecule versus m/z 104 for its isomer—provides a clear and definitive method for structural confirmation.
Experimental Protocol for Mass Spectrometric Validation
To experimentally validate the structure of a synthesized batch of this compound, the following protocol should be implemented. This protocol is designed to be a self-validating system, incorporating a known standard for direct comparison, in line with regulatory expectations.[11][12]
Materials and Instrumentation
-
Analyte: Synthesized this compound
-
Reference Standard: Certified standard of 3-phenylpropanoic acid
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.
-
-
Reagents: High-purity solvents (e.g., methanol, acetonitrile, water) for sample preparation and mobile phases.
GC-MS (EI) Workflow
Caption: Workflow for GC-MS based structural validation.
-
Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of the synthesized compound and the 3-phenylpropanoic acid standard in a suitable volatile solvent like methanol. For improved GC performance, derivatization to the methyl ester using diazomethane may be considered.
-
GC Separation: Inject the samples into the GC-MS system. Use a temperature program that allows for good separation of the analyte from any impurities.
-
MS Detection (EI): Acquire mass spectra in full scan mode over a range of m/z 50-300. The standard EI energy is 70 eV.
-
Data Analysis:
-
Confirm the retention time of the analyte.
-
Examine the mass spectrum for the molecular ion at m/z 240.
-
Identify the key fragment ions and compare their m/z values and relative abundances to the predicted fragmentation pattern.
-
Compare the obtained spectrum with the spectrum of the 3-phenylpropanoic acid standard to confirm the distinct fragmentation.
-
LC-MS/MS (ESI) Workflow
For a complementary analysis, especially if the compound is thermally labile or to confirm the molecular weight with high confidence:
-
Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) in an appropriate mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
LC Separation: Inject the sample into the LC-MS/MS system. Use a C18 column and a gradient elution to ensure good peak shape.
-
MS Detection (ESI):
-
Full Scan (MS1): Acquire a full scan spectrum to confirm the presence of the protonated molecule [M+H]+ at m/z 241 or the deprotonated molecule [M-H]- at m/z 239.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum. The fragmentation in ESI-MS/MS will be different from EI but will still be structurally informative.
-
Conclusion: A Self-Validating Approach
The structural validation of this compound by mass spectrometry is a process of predictive analysis followed by experimental confirmation and comparative evaluation. By anticipating the unique fragmentation pattern of the target molecule and contrasting it with the known behavior of its isomers, a robust and scientifically sound validation can be achieved. The use of both EI and ESI techniques provides a comprehensive dataset that not only confirms the molecular weight but also provides a detailed structural fingerprint. This dual-pronged approach, grounded in the principles of chemical ionization and fragmentation, offers a high degree of confidence in the identity and purity of the synthesized compound, meeting the rigorous standards of the research and drug development industries.[13][14][15]
References
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What is the difference of spectra of EI-MS and ESI-MS/MS? - Chemistry Stack Exchange. (2021). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]
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mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
Benzyl 3-phenylpropanoate | C16H16O2 | CID 562789 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues - FDA. (2003). Retrieved from [Link]
-
Mass spectrum of 3-phenylpropanoic acid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Benzenepropanoic acid, 3-phenylpropyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. (2023). Retrieved from [Link]
-
Benzenepropanoic acid, 3-phenylpropyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2016). Retrieved from [Link]
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An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry - ACS Publications. (2024). Retrieved from [Link]
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. (n.d.). Retrieved from [Link]
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FDA Overview of the Process for Clearance and Approval of Mass Spectrometry-based In vitro Diagnostic Devices - MSACL. (2018). Retrieved from [Link]
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Quantitative tandem mass spectrometry in the clinical laboratory: Regulation and opportunity for validation of laboratory developed tests - PMC - NIH. (n.d.). Retrieved from [Link]
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The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. (n.d.). Retrieved from [Link]
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A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - ResearchGate. (2007). Retrieved from [Link]
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3-Phenylpropionic acid (Compound) - Exposome-Explorer - IARC. (n.d.). Retrieved from [Link]
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1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. (n.d.). Retrieved from [Link]
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Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB. (n.d.). Retrieved from [Link]
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3 Phenyllactic acid - mzCloud. (2016). Retrieved from [Link]
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2-Propenoic acid, 3-phenyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
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Propanoic acid, 2-methyl-, phenylmethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]
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Benzenepropanoic acid, 3-phenylpropyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]
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Hydrocinnamic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of 2-Benzyl-3-phenylpropanoic Acid
Introduction: The Significance of 2-Benzyl-3-phenylpropanoic Acid
This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. As chiral carboxylic acids, they serve as valuable building blocks for the synthesis of complex molecules with defined stereochemistry, which is often crucial for their biological activity. The efficient and stereoselective synthesis of these compounds is therefore a topic of significant interest for researchers in drug development and organic synthesis.
This guide provides a comparative overview of various catalytic systems applicable to the synthesis of this compound, with a focus on the key carbon-carbon bond-forming reaction: the conjugate addition of a benzyl nucleophile to a cinnamic acid derivative. We will explore the nuances of organocatalysis, metal-based catalysis, and biocatalysis, offering experimental insights to inform your catalyst selection and reaction optimization.
Synthetic Strategy: The Michael Addition Approach
The most direct and convergent approach to the carbon skeleton of this compound is through a Michael addition (or conjugate addition) reaction. This involves the addition of a benzyl organometallic reagent or a stabilized benzyl anion to an electrophilic cinnamate derivative. The choice of catalyst is paramount in controlling the efficiency and, critically, the stereoselectivity of this transformation.
Caption: General workflow for the catalytic synthesis of 2-Benzyl-3-phenylpropanoate.
Comparative Performance of Catalytic Systems
The selection of a catalyst for the synthesis of this compound will depend on the desired outcome, such as high yield, excellent enantioselectivity, or mild reaction conditions. Below is a comparative summary of representative catalysts from different classes, with performance data extrapolated from analogous Michael addition reactions.
| Catalyst Type | Representative Catalyst | Michael Acceptor (Analog) | Benzyl Source (Analog) | Cat. Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Organocatalyst | Cinchona Alkaloid-derived Thiourea | Chalcone | Diethyl Malonate | 10 | Toluene | 72 | 25 | 95 | 96 |
| Metal-Based Catalyst | NiCl₂ / (-)-Sparteine | Chalcone | Diethyl Malonate | 10 | Toluene | 48 | -20 | 85 | 92 |
| Biocatalyst | Lipozyme TLIM | β-Nitrostyrene | Ethyl Acetoacetate | N/A | Toluene | 75 | 35 | 90 | >99 |
| Lewis Acid | TiCl₄ | N-acyloxazolidinone | Benzyl Isopropoxymethyl Carbamate | 105 | Dichloromethane | 2 | -40 | 52 (diastereomerically pure) | 9:1 dr |
In-Depth Analysis of Catalytic Systems
Organocatalysis: The Chiral Environment
Organocatalysts have emerged as a powerful tool in asymmetric synthesis due to their low toxicity, stability, and ability to activate substrates through various non-covalent interactions. For the Michael addition to form this compound, a bifunctional catalyst, such as a Cinchona alkaloid-derived thiourea, is an excellent choice.
Mechanism of Action: The thiourea moiety activates the cinnamate derivative through hydrogen bonding, increasing its electrophilicity. Simultaneously, the tertiary amine of the Cinchona alkaloid acts as a Brønsted base, deprotonating a suitable benzyl pronucleophile (e.g., a malonic ester derivative which can be later decarboxylated) to generate the active nucleophile in close proximity to the acceptor. This dual activation within a chiral scaffold dictates the stereochemical outcome of the addition.
Caption: Experimental workflow for an organocatalyzed Michael addition.
Experimental Protocol: Organocatalyzed Michael Addition
-
To a stirred solution of the Cinchona alkaloid-derived thiourea catalyst (0.1 mmol) in toluene (5 mL) is added the cinnamate derivative (1.0 mmol).
-
The benzyl pronucleophile (e.g., diethyl benzylmalonate, 1.2 mmol) is then added.
-
The reaction mixture is stirred at 25°C for 72 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired product.
Metal-Based Catalysis: Lewis Acid Activation
Transition metal catalysts offer a wide range of reactivity and selectivity. For the synthesis of this compound, a chiral Lewis acidic metal complex can be employed to activate the cinnamate acceptor and control the facial selectivity of the nucleophilic attack. A combination of a soft metal salt like NiCl₂ and a chiral ligand such as (-)-sparteine is a representative system.
Mechanism of Action: The nickel(II) center, coordinated to the chiral sparteine ligand, acts as a Lewis acid, coordinating to the carbonyl oxygen of the cinnamate derivative. This coordination polarizes the Michael acceptor, rendering it more susceptible to nucleophilic attack. The chiral ligand creates a defined stereochemical environment around the metal center, directing the approach of the benzyl nucleophile to one face of the double bond, thus inducing enantioselectivity.
Another approach involves the use of a strong Lewis acid like Titanium(IV) chloride (TiCl₄) in the presence of a chiral auxiliary.[2] In this case, the TiCl₄ activates the electrophile and promotes the formation of a titanium enolate from the N-acyl oxazolidinone-functionalized propanoic acid derivative.[2] The subsequent reaction with a benzyl electrophile proceeds with high diastereoselectivity controlled by the chiral auxiliary.[2]
Caption: Experimental workflow for a metal-catalyzed Michael addition.
Experimental Protocol: Metal-Catalyzed Michael Addition
-
In a flame-dried flask under an inert atmosphere, NiCl₂ (0.1 mmol) and (-)-sparteine (0.12 mmol) are dissolved in toluene (5 mL).
-
The mixture is stirred at room temperature for 30 minutes.
-
The solution is cooled to -20°C, and the cinnamate derivative (1.0 mmol) is added.
-
A solution of the benzyl organometallic reagent (e.g., benzylmagnesium bromide, 1.2 mmol) in a suitable solvent is added dropwise.
-
The reaction is stirred at -20°C for 48 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and warmed to room temperature.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Biocatalysis: Green and Highly Selective
Enzymes offer unparalleled selectivity under mild reaction conditions, making them an attractive "green" alternative to traditional chemical catalysts. For the Michael addition, lipases have been shown to exhibit promiscuous activity, catalyzing C-C bond formation with high enantioselectivity.
Mechanism of Action: The enzyme's active site provides a highly specific chiral environment. The reaction is believed to proceed through the formation of an acyl-enzyme intermediate with the Michael donor. The enzyme then positions the Michael acceptor in a specific orientation for the conjugate addition to occur, leading to a highly enantioenriched product.
Experimental Protocol: Biocatalytic Michael Addition
-
In a vial, the cinnamate derivative (1.0 mmol) and the benzyl pronucleophile (1.5 mmol) are dissolved in toluene (10 mL).[1]
-
Immobilized Lipase (e.g., Lipozyme TLIM, 200 mg) is added to the solution.[1]
-
The reaction mixture is stirred at 35°C for 75 hours.[1]
-
After the reaction, the enzyme is removed by filtration.[1]
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Conclusion and Future Perspectives
The synthesis of this compound can be achieved through various catalytic approaches, each with its own set of advantages and disadvantages.
-
Organocatalysis offers a metal-free and often highly enantioselective route, though catalyst loadings can be relatively high and reaction times long.
-
Metal-based catalysis provides access to a broad range of reactivity and can be highly efficient, but requires careful exclusion of air and moisture, and the metal catalyst may need to be removed from the final product.
-
Biocatalysis represents a green and highly selective method, operating under mild conditions. However, the substrate scope of enzymes can be limited, and reaction times are often prolonged.
The choice of the optimal catalyst will be dictated by the specific requirements of the synthesis, including scale, desired purity, and cost considerations. Future research in this area will likely focus on the development of more active and selective catalysts that can operate under even milder conditions with lower catalyst loadings, further enhancing the efficiency and sustainability of the synthesis of this compound and its analogues.
References
- Müller-Hartwieg, J. C. D., La Vecchia, L., Meyer, H., Beck, A. K., & Seebach, D. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses.
- BenchChem. (2025). (S)-2-Phenylpropionic Acid as a Chiral Building Block in Asymmetric Synthesis.
- Mao, J., Yang, X., Yan, H., He, Y., Li, Y., & Zhao, J. (2016). Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions. Catalysis Letters, 146(5).
- BenchChem. (2025). A Comparative Guide to Catalysts for Michael Additions with β-Keto Esters.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Thia-Michael Additions.
- MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol.
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The Strategic Advantage of 2-Benzyl-3-phenylpropanoic Acid: A Comparative Guide for Advanced Synthesis
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. Among the vast arsenal of available synthons, β-aryl carboxylic acids stand out for their prevalence in pharmacologically active compounds. This guide provides a detailed assessment of 2-Benzyl-3-phenylpropanoic acid, contrasting its strategic advantages over similar building blocks such as 3-phenylpropanoic acid and other diarylpropanoic acid isomers. We will delve into the nuances of stereochemical control, synthetic accessibility, and the unique structural motifs this particular building block enables.
The Diarylpropanoic Acid Scaffold: A Privileged Motif
The 1,2-diaryl- or 2,3-diarylpropanoic acid framework is a common feature in a variety of therapeutic agents, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs) and receptor modulators. The spatial orientation of the aryl groups and the carboxylic acid moiety plays a pivotal role in their interaction with biological targets. Consequently, the ability to precisely control the stereochemistry at the α- and β-positions is of paramount importance.
This compound: A Gateway to Structural Complexity and Stereochemical Precision
The primary advantage of employing this compound and its derivatives lies in the inherent asymmetry and the synthetic handles it provides for constructing complex, stereochemically defined molecules.
Unlocking Stereochemical Control: The Power of Asymmetric Synthesis
The synthesis of enantiomerically pure this compound is achievable through several established asymmetric methodologies. A prominent strategy involves the use of chiral auxiliaries, such as the Evans oxazolidinone system. This approach allows for the diastereoselective alkylation of an achiral starting material, leading to the desired stereoisomer with high fidelity.[1]
The general workflow for such a synthesis can be visualized as follows:
Caption: Asymmetric synthesis of (S)-2-Benzyl-3-phenylpropanoic acid using an Evans chiral auxiliary.
This method not only provides access to a specific enantiomer but also allows for the recovery and reuse of the valuable chiral auxiliary, making the process more cost-effective on a larger scale. The resulting this compound is a versatile chiral building block for further synthetic elaborations.[2]
Comparative Analysis with Simpler Building Blocks
To fully appreciate the advantages of this compound, a direct comparison with more conventional building blocks is necessary.
3-Phenylpropanoic Acid: The Achiral Precursor
3-Phenylpropanoic acid, also known as hydrocinnamic acid, is a readily available and inexpensive starting material.[3] However, its symmetric nature presents a significant challenge when stereochemical control is required at the α-position. While it can be used to generate α-substituted derivatives, achieving high enantioselectivity often necessitates the development of a de novo asymmetric method, which can be time-consuming and resource-intensive.
Other Diarylpropanoic Acid Isomers
Regioisomers of diarylpropanoic acids, such as 2,2-diphenylpropanoic acid or 3,3-diphenylpropanoic acid, offer different spatial arrangements of the aryl groups. While valuable in their own right, the 2,3-diaryl substitution pattern of this compound provides a unique conformational flexibility and a distinct vector for substituent placement, which can be crucial for optimizing ligand-receptor interactions.
Data-Driven Comparison of Synthetic Strategies
The choice of a building block is often guided by the efficiency and robustness of its synthesis. The following table summarizes key metrics for the synthesis of this compound and a simpler, achiral analogue.
| Building Block | Synthetic Method | Key Reagents | Diastereomeric/Enantiomeric Ratio | Overall Yield | Reference |
| (S)-2-Benzyl-3-phenylpropanoic Acid | Chiral Auxiliary (Evans) | (4R)-4-benzyloxazolidin-2-one, TiCl₄, Benzyl Bromide | >95:5 dr | ~70-80% | [1] |
| 3-Phenylpropanoic Acid | Hydrogenation of Cinnamic Acid | H₂, Pd/C | N/A (achiral) | >95% | [4] |
Experimental Protocol: Enantioselective Synthesis of (S)-2-Benzyl-3-phenylpropanoic Acid via Chiral Auxiliary
This protocol is a representative example of an Evans asymmetric alkylation to produce enantiomerically enriched this compound.
Objective: To synthesize (S)-2-Benzyl-3-phenylpropanoic acid with high diastereoselectivity.
Materials:
-
3-Phenylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
(4R)-4-benzyloxazolidin-2-one
-
n-Butyllithium (n-BuLi) in hexanes
-
Titanium tetrachloride (TiCl₄)
-
Triethylamine (Et₃N)
-
Benzyl bromide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
Procedure:
-
Acylation of the Chiral Auxiliary:
-
To a solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
In a separate flask, dissolve (4R)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.
-
Add the prepared 3-phenylpropanoyl chloride dropwise to the lithium salt of the auxiliary at -78 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the acylated oxazolidinone.
-
-
Diastereoselective Alkylation:
-
Dissolve the acylated oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add TiCl₄ (1.1 eq) dropwise, followed by Et₃N (1.2 eq). Stir for 30 minutes.
-
Add benzyl bromide (1.5 eq) and allow the reaction to stir at -78 °C for 4 hours, then warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride and water.
-
Extract with DCM, dry the combined organic layers, and concentrate. The crude product is purified by column chromatography.
-
-
Hydrolysis and Auxiliary Removal:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Add aqueous hydrogen peroxide (4.0 eq), followed by lithium hydroxide (2.0 eq). Stir at room temperature for 4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Separate the aqueous and organic layers. The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate to isolate the (S)-2-Benzyl-3-phenylpropanoic acid. The organic layer contains the recovered chiral auxiliary.
-
Causality Behind Experimental Choices:
-
The use of TiCl₄ as a Lewis acid in the alkylation step promotes the formation of a rigid chelated enolate, which enhances the facial selectivity of the electrophilic attack by benzyl bromide.
-
The low reaction temperatures (-78 °C) are crucial for maintaining the kinetic control necessary for high diastereoselectivity.
-
The oxidative cleavage of the auxiliary with LiOH and H₂O₂ is a mild and efficient method that avoids racemization of the newly formed stereocenter.
Conclusion: A Strategic Choice for Advanced Synthesis
While simpler building blocks like 3-phenylpropanoic acid have their place in organic synthesis, this compound offers a distinct set of advantages for the construction of complex, stereochemically defined molecules. Its utility as a chiral building block, accessible through reliable asymmetric synthetic routes, provides researchers with a powerful tool to explore chemical space with greater precision and control. For drug development professionals, the ability to introduce two distinct aryl moieties with defined stereochemistry is a significant asset in the rational design of potent and selective therapeutic agents. The initial investment in the synthesis of this more complex building block can lead to significant downstream benefits in terms of synthetic efficiency and the generation of novel intellectual property.
References
-
PubMed. Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids. [Link]
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
-
MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. [Link]
-
YouTube. Synthesis using the Michael Reaction. [Link]
-
Understanding the Applications of 3-Phenylpropionic Acid in Chemical Synthesis. Chemex. [Link]
-
MDPI. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Benzyl-3-phenylpropanoic Acid: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 2-Benzyl-3-phenylpropanoic acid, a carboxylic acid derivative, represents a class of compounds that, while integral to research, demands meticulous management from inception to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the principles of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), providing not just a procedure, but the scientific rationale behind it.
Immediate Safety and Hazard Assessment
Analysis of analogous compounds, such as 2,3-dibromo-3-phenylpropionic acid and (+/-)-2-Phenylpropionic acid, consistently indicates the following hazards under the Globally Harmonized System (GHS):
-
Skin Irritation (Category 2, H315): Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[1][2]
-
Acute Toxicity, Oral (Category 4, H302): Some analogs are classified as harmful if swallowed.[1]
This hazard profile firmly establishes this compound as a hazardous substance. Therefore, its disposal must be managed through a designated hazardous waste stream, in compliance with federal and institutional regulations. Under no circumstances should this chemical be disposed of down the sanitary sewer or in standard municipal trash. [2]
Core Safety Mandates
The OSHA Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines protective measures and safe work practices.[3] Adherence to your institution's CHP is mandatory.
Personal Protective Equipment (PPE): The potential for skin, eye, and respiratory irritation dictates the required level of PPE.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[2]
-
Body Protection: A lab coat or other protective clothing must be worn.[5]
-
Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[2]
Data Summary Table: Disposal Profile
| Parameter | Guideline | Source(s) |
| Common Synonyms | α-Benzylhydratropic acid | [6] |
| CAS Number | 618-68-8 | [6][7] |
| Molecular Formula | C₁₆H₁₆O₂ | [3] |
| GHS Hazard Codes | H315, H319, H335 (Likely) | [1][2] |
| Primary Hazards | Skin, eye, and respiratory irritant | [1][2] |
| Required PPE | Safety goggles, nitrile gloves, lab coat | [2][4][5] |
| Primary Disposal Route | Hazardous Waste (via licensed contractor) | [2][5] |
| Prohibited Disposal | Drain, regular trash | [2] |
| Incompatible Materials | Strong oxidizing agents, bases | [8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process governed by the Resource Conservation and Recovery Act (RCRA), which the EPA enforces.[9] The goal is to ensure waste is safely contained, clearly identified, and managed by a licensed professional.
Step 1: Waste Characterization and Segregation
The first crucial step is to correctly identify and segregate the waste.
-
Identify the Waste: This includes pure, unadulterated this compound, as well as any solutions or contaminated materials (e.g., filter paper, absorbent pads from a spill).
-
Segregate Incompatibles: Carboxylic acid waste must be kept separate from other waste streams. Critically, do not mix with bases or strong oxidizing agents , as this can cause violent reactions.[8] Keep organic acid waste separate from inorganic acid waste.
Step 2: Containerization
Proper containment is essential to prevent leaks and ensure safe transport.
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are suitable for carboxylic acids. The container must be in good condition with a secure, screw-top lid.
-
Maintain Headspace: Do not fill the waste container beyond 90% of its capacity. This headspace allows for vapor expansion, preventing potential ruptures due to temperature or pressure changes.
Step 3: Labeling
Accurate labeling is a cornerstone of regulatory compliance and safety.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag or label.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Do not use abbreviations or formulas.
-
The specific hazard characteristics (e.g., "Irritant," "Corrosive" if applicable).
-
The accumulation start date (the date the first waste was added).
-
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory before collection.
-
Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, in what the EPA defines as a Satellite Accumulation Area. This area must be under the control of the operator.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposition: Professional Waste Management
Once the waste container is full (or has been in accumulation for the maximum time allowed by your institution, typically several months), it must be handed over to professionals.
-
Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS or EH&S) department to schedule a hazardous waste pickup.
-
Documentation: Ensure all paperwork, including any internal logs or manifests, is completed as required by your EHS department.
-
Professional Disposal: The EHS department will consolidate waste and transfer it to a licensed hazardous waste disposal company. This ensures the chemical is transported, treated, and disposed of in a permitted Treatment, Storage, and Disposal Facility (TSDF), in full compliance with EPA regulations.[5]
By adhering to this structured and scientifically-grounded protocol, you fulfill your professional responsibility to maintain a safe laboratory environment, protect our ecosystem, and comply with the law, building a culture of safety that extends beyond the product itself.
References
-
Angene Chemical. (2025, March 1). Safety Data Sheet. Retrieved from [Link]
-
Chemsrc. (2025, August 25). This compound | CAS#:618-68-8. Retrieved from [Link]
-
ChemIndex. (n.d.). 618-68-8 | this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzenepropanoic acid, .alpha.-(phenylmethyl)- - Substance Details. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 2-Benzyl-3-phenylpropanoic acid
As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted not only with precision but with an unwavering commitment to safety. The proper handling of chemical reagents is the bedrock of a secure and productive laboratory environment. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE) for handling 2-Benzyl-3-phenylpropanoic acid (CAS No. 15792-51-5).
While the toxicological properties of this specific compound have not been exhaustively investigated, a thorough analysis of its chemical structure and data from analogous phenylpropanoic acid derivatives allows us to establish a robust safety protocol. The guidance herein is built upon the foundational principles of risk assessment and chemical hygiene, designed to empower researchers to work confidently and safely.
Hazard Profile: Understanding the "Why" Behind the Protection
Based on safety data sheets (SDS) for structurally similar compounds, this compound should be handled as a substance that is potentially hazardous. The primary risks are associated with direct contact and inhalation of airborne particles.
-
Skin Irritation : Like many carboxylic acids, it is expected to cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation : Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritation : Inhalation of the dust or aerosolized particles may cause irritation to the respiratory system.[1][2][3][5]
-
Harmful if Swallowed : Ingestion may lead to irritation of the digestive tract.[1][2][3][5]
These potential hazards dictate a comprehensive PPE strategy to create effective barriers between the researcher and the chemical.
Core PPE Requirements for this compound
The following table summarizes the essential PPE for handling this compound in a solid (powder) form.
| Body Part Protected | Required PPE | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Consult manufacturer's data for chemical compatibility. |
| Body | Laboratory coat. | Standard lab coat, fully buttoned. |
| Respiratory | Required when dust may be generated and engineering controls are insufficient. | NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
In-Depth Analysis of PPE Selection
Merely listing PPE is insufficient; understanding the specific function and limitations of each component is critical for true safety.
Eye and Face Protection
The primary risk to the eyes is from airborne dust particles or accidental splashes if working with solutions. Standard laboratory safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of dust generation, such as weighing large quantities or transferring powder, tightly sealed chemical safety goggles offer superior protection.[6]
Skin and Body Protection
A standard, fully-fastened laboratory coat is mandatory to protect against accidental spills on clothing and skin.[1][5]
Gloves : The choice of glove material is crucial. Nitrile gloves are a common and effective choice for incidental contact with many solid chemicals. However, it is imperative to remember that no glove material offers indefinite protection.
-
Causality : Gloves act as a physical barrier. The acidic nature of the compound can, over time, degrade this barrier. Always inspect gloves for tears or pinholes before use.
-
Protocol : Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[3]
Respiratory Protection
The need for respiratory protection is directly linked to the effectiveness of engineering controls.[1][5]
-
Engineering Controls First : The primary method for controlling exposure to airborne dust is to use engineering controls. Always handle this compound powder inside a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation and accumulation.[2][5]
-
When Respirators are Necessary : If engineering controls are not available or are insufficient to keep airborne concentrations low, a NIOSH-approved particulate respirator (e.g., an N95 respirator) should be used.[5] This prevents the inhalation of fine particles that can irritate the respiratory tract.[3]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A safety protocol extends beyond wearing PPE; it encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Step-by-Step Handling Protocol
-
Preparation : Designate a specific area for handling the chemical, preferably within a fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
-
Donning PPE : Before handling the container, don your lab coat, followed by safety glasses/goggles, and finally, gloves.
-
Handling : Use with adequate ventilation at all times.[5] Avoid actions that generate dust. If transferring the solid, do so carefully and at a low height to minimize airborne particles. Keep the container tightly closed when not in use.[1][5]
-
Post-Handling : After completing your work, wipe down the work area.
-
Doffing and Disposal of PPE : Remove gloves first, turning them inside out to avoid contaminating your skin. Dispose of them in a designated hazardous waste container. Remove your lab coat and safety glasses.
-
Hygiene : Wash your hands thoroughly with soap and water.[1][3]
Spill and Disposal Plan
-
Spills : In case of a spill, evacuate the immediate area if a large amount of dust is generated. Wearing your full PPE (including respiratory protection if necessary), carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[5] Avoid creating dust.[1]
-
Waste Disposal : All materials contaminated with this compound, including used gloves, weigh boats, and contaminated wipes, must be disposed of as hazardous chemical waste.[1] Follow all local, regional, and national regulations for hazardous waste disposal.
By integrating this expert-driven PPE and handling protocol into your daily laboratory operations, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity and success of your research.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (2025). SAFETY DATA SHEET: 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2,3-Dibromo-3-phenylpropionic acid.
- Angene Chemical. (2025). Safety Data Sheet: (S)-2-Methyl-3-phenylpropanoic acid.
- MedChemExpress. (2024). (S)-2-Hydroxy-3-phenylpropanoic acid-SDS.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: (+/-)-2-Phenylpropionic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
